Product packaging for 2-Phenyl-2-imidazoline(Cat. No.:CAS No. 936-49-2)

2-Phenyl-2-imidazoline

Cat. No.: B1199978
CAS No.: 936-49-2
M. Wt: 146.19 g/mol
InChI Key: BKCCAYLNRIRKDJ-UHFFFAOYSA-N
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Description

2-Phenyl-2-imidazoline, also known as this compound, is a useful research compound. Its molecular formula is C9H10N2 and its molecular weight is 146.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54747. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2 B1199978 2-Phenyl-2-imidazoline CAS No. 936-49-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-4,5-dihydro-1H-imidazole
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InChI

InChI=1S/C9H10N2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5H,6-7H2,(H,10,11)
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InChI Key

BKCCAYLNRIRKDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1CN=C(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H10N2
Source PubChem
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DSSTOX Substance ID

DTXSID5061322
Record name 1H-Imidazole, 4,5-dihydro-2-phenyl-
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Molecular Weight

146.19 g/mol
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CAS No.

936-49-2
Record name 2-Phenylimidazoline
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Foundational & Exploratory

An In-depth Technical Guide to the Formation Mechanism of 2-Phenyl-2-imidazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms and synthetic protocols for the formation of 2-phenyl-2-imidazoline, a key heterocyclic scaffold in medicinal chemistry and drug development. This document details the reaction pathways, experimental procedures, and quantitative data associated with the primary synthetic routes from benzaldehyde (B42025) and benzonitrile (B105546).

Introduction

This compound is a prominent heterocyclic compound featuring a phenyl group at the 2-position of the imidazoline (B1206853) ring. This structural motif is of significant interest in pharmaceutical sciences due to its presence in numerous biologically active molecules. The synthesis of 2-imidazolines is a fundamental process in organic chemistry, with primary routes involving the condensation of ethylenediamine (B42938) with either an aldehyde (benzaldehyde) followed by oxidation, or with a nitrile (benzonitrile) via a cyclic Pinner-type reaction. Understanding the underlying mechanisms of these transformations is crucial for the optimization of existing synthetic methods and the development of novel derivatives.

Synthesis from Benzaldehyde and Ethylenediamine

The reaction of an aldehyde with a diamine is a common and efficient method for the synthesis of 2-imidazolines. This route typically involves the initial formation of an aminal intermediate, which then undergoes an oxidation step to yield the final product. A variety of oxidizing agents have been employed for this transformation.[1][2]

Mechanistic Pathway

The formation of this compound from benzaldehyde and ethylenediamine proceeds through a two-stage mechanism: initial condensation and subsequent oxidation.

  • Condensation: Benzaldehyde reacts with ethylenediamine to form a Schiff base, which then undergoes intramolecular cyclization to yield an imidazolidine (B613845) intermediate (aminal).

  • Oxidation: The imidazolidine intermediate is then oxidized to form the stable this compound. A notable "green" method utilizes hydrogen peroxide as the oxidant with sodium iodide as a catalyst.[3][4] In this system, iodine is generated in situ, which facilitates the oxidation.[4]

G cluster_0 Synthesis from Benzaldehyde benzaldehyde Benzaldehyde schiff_base Schiff Base Intermediate benzaldehyde->schiff_base + Ethylenediamine ethylenediamine Ethylenediamine imidazolidine Imidazolidine (Aminal) schiff_base->imidazolidine Intramolecular Cyclization product This compound imidazolidine->product Oxidation (e.g., H₂O₂/NaI)

Figure 1: Reaction pathway for this compound synthesis from benzaldehyde.
Experimental Protocol: Green Synthesis with H₂O₂/NaI

This protocol is adapted from the environmentally friendly synthesis of 2-imidazolines.[3][4]

Materials:

  • Benzaldehyde

  • Ethylenediamine

  • Hydrogen peroxide (30% solution)

  • Sodium iodide

  • Anhydrous magnesium sulfate (B86663)

  • tert-Butyl alcohol (solvent)

Procedure:

  • To a solution of benzaldehyde (1.0 mmol) in tert-butyl alcohol (5 mL), add ethylenediamine (1.1 mmol).

  • Add sodium iodide (0.4 mmol) and anhydrous magnesium sulfate to the mixture.

  • Heat the reaction mixture to 80°C.

  • Add hydrogen peroxide (30% solution) dropwise to the heated mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with an aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Synthesis from Benzonitrile and Ethylenediamine

The reaction between a nitrile and a diamine to form a 2-imidazoline is analogous to the Pinner reaction, resulting in a cyclic amidine. This method is effective for both aryl and alkyl nitriles.[5]

Mechanistic Pathway

This synthesis proceeds via a nucleophilic addition and cyclization mechanism.

  • Thioimidate Formation (Catalyzed): In the presence of a catalyst like sodium hydrosulfide (B80085), benzonitrile reacts with the catalyst to form a more reactive intermediate.[6]

  • Nucleophilic Attack: Ethylenediamine acts as a nucleophile, attacking the carbon of the activated nitrile group.

  • Cyclization and Tautomerization: An intramolecular cyclization occurs, followed by tautomerization to yield the final this compound product.

G cluster_1 Synthesis from Benzonitrile benzonitrile Benzonitrile activated_nitrile Activated Nitrile Intermediate benzonitrile->activated_nitrile + Catalyst (e.g., NaSH) addition_product Amidine Intermediate activated_nitrile->addition_product + Ethylenediamine (Nucleophilic Attack) product This compound addition_product->product Intramolecular Cyclization & Tautomerization

Figure 2: Reaction pathway for this compound synthesis from benzonitrile.
Experimental Protocol: Sodium Hydrosulfide Catalyzed Synthesis

This protocol is based on a mild and efficient one-pot synthesis from nitriles.[6][7]

Materials:

  • Benzonitrile

  • Ethylenediamine

  • Sodium hydrosulfide (catalyst)

  • Solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, dissolve benzonitrile (1.0 mmol) in the chosen solvent.

  • Add ethylenediamine and a catalytic amount of sodium hydrosulfide.

  • Reflux the reaction mixture and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent and wash with water to remove the catalyst and any unreacted ethylenediamine.

  • Dry the organic layer, filter, and concentrate to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound via the two primary routes.

Starting MaterialReagents/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference(s)
BenzaldehydeH₂O₂ / NaItert-Butyl alcohol80-up to 97[3][4]
BenzaldehydeIodine / K₂CO₃---Good[1][2]
BenzonitrileSodium Hydrosulfide---High[6][7]

Spectroscopic Characterization

The structural confirmation of this compound is typically achieved through spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons of the phenyl group and the methylene (B1212753) protons of the imidazoline ring.[8]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the phenyl ring and the imidazoline ring.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for C=N stretching of the imidazoline ring and C-H stretching of the aromatic and aliphatic portions of the molecule.

This guide provides a foundational understanding for researchers and professionals engaged in the synthesis and application of this compound and its derivatives. The detailed mechanisms, protocols, and data serve as a valuable resource for further exploration and development in the field of medicinal chemistry.

References

Spectroscopic Characterization of 2-Phenyl-2-imidazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 2-Phenyl-2-imidazoline, a heterocyclic compound of interest in various chemical and pharmaceutical research fields. This document details the methodologies for obtaining and interpreting key spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). All quantitative data is summarized for clarity, and a logical workflow for the characterization process is visualized.

Introduction

This compound is a substituted imidazoline (B1206853) featuring a phenyl group at the 2-position. Imidazoline derivatives are known for their diverse biological activities and applications as ligands in catalysis and as intermediates in organic synthesis. Accurate structural elucidation and purity assessment are paramount for any research or development involving this compound. This guide outlines the standard spectroscopic techniques employed for its comprehensive characterization.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a benzoyl derivative with ethylenediamine (B42938).

Experimental Protocol: Synthesis

A representative synthesis protocol is as follows: A mixture of methyl benzoate (B1203000) and ethylenediamine is heated. The reaction proceeds with the formation of this compound and methanol (B129727) as a byproduct. The product can then be purified by distillation or recrystallization to yield a solid product. It is crucial to handle ethylenediamine in a well-ventilated fume hood due to its corrosive and toxic nature. The purity of the synthesized compound should be verified using the spectroscopic methods detailed below before any further use.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.4-7.8Multiplet5HAromatic protons (Phenyl group)
~3.8Singlet4HMethylene protons (-CH₂-CH₂-)
~5.0Broad Singlet1HAmine proton (-NH-)

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~165C=N (Imidazoline ring)
~128-131Aromatic carbons (Phenyl group)
~50-CH₂-CH₂- (Imidazoline ring)
Experimental Protocol: NMR Spectroscopy

To obtain ¹H and ¹³C NMR spectra, the purified this compound sample is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to an NMR tube. The spectra are recorded on an NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at various frequencies.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3200-3400Medium, BroadN-H stretch
~3050WeakAromatic C-H stretch
~2850-2950MediumAliphatic C-H stretch
~1630StrongC=N stretch (Imidazoline ring)
~1400-1600Medium-StrongAromatic C=C bending
Experimental Protocol: IR Spectroscopy

The IR spectrum of solid this compound is typically recorded using the KBr pellet method.[1] A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.[1] The spectrum is then obtained using a Fourier Transform Infrared (FTIR) spectrometer in the range of 4000-400 cm⁻¹.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the π-electron system of the phenyl and imidazoline rings.

Table 4: UV-Vis Absorption Data for this compound

λmax (nm)Molar Absorptivity (ε)SolventAssignment
~273Not specifiedNot specifiedπ → π* transition
Experimental Protocol: UV-Vis Spectroscopy

A dilute solution of this compound is prepared in a suitable UV-transparent solvent, such as ethanol (B145695) or methanol. The UV-Vis spectrum is recorded using a spectrophotometer, typically in the range of 200-400 nm.[2] A cuvette containing the pure solvent is used as a blank for baseline correction.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in confirming its molecular formula and structure.

Table 5: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
146High[M]⁺ (Molecular ion)
145High[M-H]⁺
117Moderate[M-C₂H₃N]⁺
104Moderate[C₇H₆N]⁺
77Moderate[C₆H₅]⁺
Experimental Protocol: Mass Spectrometry

The mass spectrum is typically obtained using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z) and detected.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized sample of this compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation UV_Vis->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Confirmation Final Structure Confirmation Purity_Assessment->Final_Confirmation

References

In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Phenyl-2-imidazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 2-phenyl-2-imidazoline. This information is critical for the structural elucidation, purity assessment, and quality control of this compound, which serves as a significant scaffold in medicinal chemistry and drug development.

Summary of NMR Spectral Data

The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR chemical shifts for this compound. The data has been compiled from available spectroscopic information. It is important to note that the chemical shifts can be influenced by the solvent used for analysis.

Table 1: ¹H NMR Spectral Data of this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Phenyl-H (ortho)7.75 - 7.85m2H
Phenyl-H (meta, para)7.35 - 7.50m3H
-CH₂-CH₂-3.70s4H
N-H5.5 (broad)s1H

Note: The broad singlet for the N-H proton is characteristic and its chemical shift can be highly dependent on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data of this compound

Carbon AtomChemical Shift (δ, ppm)
C=N (Imidazoline C2)165.1
Phenyl C (quaternary)132.5
Phenyl C-H (para)130.2
Phenyl C-H (ortho)128.6
Phenyl C-H (meta)128.3
-CH₂-CH₂-50.5

Experimental Protocols

A general experimental protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound is outlined below.

1. Sample Preparation:

  • Sample Purity: The this compound sample should be of high purity, free from residual solvents or other contaminants that may interfere with the NMR signals.

  • Solvent Selection: A suitable deuterated solvent is chosen based on the solubility of the compound. Common solvents for this type of analysis include chloroform-d (B32938) (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like N-H.

  • Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining good quality spectra.

  • Internal Standard: A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard to reference the chemical shifts to 0.00 ppm.

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • A standard one-pulse sequence is typically used.

    • The spectral width should be set to encompass all expected proton signals (e.g., 0-12 ppm).

    • A sufficient number of scans (e.g., 16-64) are acquired to achieve a good signal-to-noise ratio.

    • A relaxation delay of 1-5 seconds is employed to allow for full relaxation of the protons between pulses.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.

    • The spectral width should cover the expected range for carbon signals (e.g., 0-180 ppm).

    • Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024-4096) is typically required.

    • A relaxation delay of 2-5 seconds is generally appropriate.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is processed using a Fourier transform.

  • Phase and baseline corrections are applied to the resulting spectrum.

  • The spectrum is referenced to the internal standard (TMS).

  • For ¹H NMR, the signals are integrated to determine the relative number of protons, and the coupling constants are measured from the splitting patterns.

Logical Relationship of NMR Data

The following diagram illustrates the logical connection between the different proton and carbon environments in the this compound molecule and their corresponding signals in the NMR spectra.

G cluster_molecule This compound Structure cluster_1h_nmr ¹H NMR Signals cluster_13c_nmr ¹³C NMR Signals mol C₉H₁₀N₂ phenyl Phenyl Ring (C₆H₅) mol->phenyl contains imidazoline Imidazoline Ring (C₃H₅N₂) mol->imidazoline contains phenyl_h Aromatic Protons (o, m, p) phenyl->phenyl_h gives signals for phenyl_c Aromatic Carbons phenyl->phenyl_c gives signals for imidazoline_ch2 Methylene Protons (-CH₂-CH₂-) imidazoline->imidazoline_ch2 gives signals for imidazoline_nh Amine Proton (N-H) imidazoline->imidazoline_nh gives signals for imidazoline_c2 Imine Carbon (C=N) imidazoline->imidazoline_c2 gives signal for imidazoline_ch2_c Methylene Carbons (-CH₂-CH₂-) imidazoline->imidazoline_ch2_c gives signal for

Unveiling the Vibrational Landscape of 2-Phenyl-2-imidazoline: An In-depth FT-IR and Raman Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the vibrational properties of 2-Phenyl-2-imidazoline through Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. This document provides a thorough analysis of the compound's molecular structure, vibrational modes, and the experimental protocols for its spectroscopic characterization.

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its diverse pharmacological activities. A profound understanding of its molecular structure and vibrational dynamics is crucial for elucidating its mechanism of action and for the development of novel therapeutic agents. This guide presents a detailed vibrational analysis of this compound, leveraging the complementary techniques of FT-IR and Raman spectroscopy, supported by theoretical calculations.

Experimental Protocols

The experimental data presented in this guide were obtained through standardized spectroscopic techniques. The following sections detail the methodologies employed for the FT-IR and Raman analysis of this compound.

Sample Preparation

A high-purity powder sample of this compound (2PI), with a confirmed purity of over 98%, was procured from a commercial supplier (Sigma Aldrich, USA) and used without any further purification.[1][2] For FT-IR analysis using the KBr pellet method, a small amount of the sample was intimately mixed with potassium bromide powder and pressed into a thin, transparent pellet.

FT-IR Spectroscopy

The Fourier Transform Infrared (FT-IR) spectrum of the 2PI sample was recorded at a temperature of 302.15 K in the spectral range of 4000–400 cm⁻¹.[1][2] A Nicolet 6700 FTIR spectrometer, equipped with a Thermo Nicolet Continuum IR microscope, was utilized for data acquisition. The spectrum was obtained with a resolution of ±1 cm⁻¹.[1][2]

Raman Spectroscopy

The FT-Raman spectrum of this compound was also recorded in the 4000–400 cm⁻¹ range using a Renishaw inVia Raman microscope with UV or visible laser excitation.[1][2] The instrument was calibrated to a resolution of ±1 cm⁻¹.[1][2]

Vibrational Analysis Workflow

The following diagram illustrates the general workflow for the vibrational analysis of a chemical compound, from initial sample handling to the final interpretation of the spectroscopic data.

Vibrational Analysis Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Measurement cluster_analysis Data Analysis and Interpretation Sample High-Purity Sample (this compound) Preparation KBr Pellet Preparation (for FT-IR) Sample->Preparation Raman Raman Spectroscopy (4000-400 cm⁻¹) Sample->Raman FTIR FT-IR Spectroscopy (4000-400 cm⁻¹) Preparation->FTIR Data Spectral Data Acquisition FTIR->Data Raman->Data Assignment Vibrational Mode Assignment Data->Assignment Interpretation Structural Interpretation Assignment->Interpretation Theoretical Theoretical Calculations (DFT) Theoretical->Assignment

A flowchart of the experimental and analytical workflow.

Data Presentation: Vibrational Frequencies and Assignments

The observed experimental FT-IR and Raman vibrational frequencies for this compound are summarized in the table below. The assignments of these vibrational modes are based on a normal coordinate analysis and theoretical calculations using Density Functional Theory (DFT) at the B3LYP/6-311++G** level of theory.[1][2]

FT-IR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Vibrational Mode Assignment
30653065C-H Stretching (aromatic)
-2855CH₂ Asymmetric Stretching
-2842CH₂ Symmetric Stretching
16061606C=N Stretching
15771577C-C Stretching (aromatic)
14881488C-C Stretching (aromatic)
14511451CH₂ Scissoring
13451345C-H In-plane Bending
12871287C-N Stretching
11771177C-H In-plane Bending
11571157C-H In-plane Bending
1122-C-H In-plane Bending
10731073C-C Stretching (aromatic)
10291029C-H In-plane Bending
10031003C-C Trigonal Bending
983-C-H Out-of-plane Bending
-912C-H Out-of-plane Bending
840-C-H Out-of-plane Bending
768768C-H Out-of-plane Bending
695695C-C-C In-plane Bending
618618C-C-C In-plane Bending
521521C-C Out-of-plane Bending
406406C-C-C Out-of-plane Bending

Note: Some vibrational modes may be active in only one of the spectroscopic techniques (FT-IR or Raman) due to the principles of molecular symmetry and selection rules.

Discussion of Key Vibrational Modes

The vibrational spectrum of this compound can be broadly categorized into several regions corresponding to specific types of molecular vibrations.

C-H Vibrations: The aromatic C-H stretching vibrations are observed as a weak band at 3065 cm⁻¹ in the Raman spectrum.[1][2] The in-plane C-H bending vibrations of the benzene (B151609) ring are found in the 1300–1000 cm⁻¹ region, with a notable band at 1122 cm⁻¹ in the FT-IR spectrum.[2] The out-of-plane C-H bending vibrations are observed at lower frequencies, such as 983 cm⁻¹ in the FT-IR spectrum and 912 cm⁻¹ in the Raman spectrum.[1][2]

Ring Vibrations: The characteristic C=C stretching vibrations of the phenyl ring are observed at 1616 cm⁻¹ in the IR spectrum and 1666 cm⁻¹ in the Raman spectrum.[3] The C-C stretching vibrations within the aromatic ring also give rise to bands at 1577 cm⁻¹ and 1488 cm⁻¹. The C=N stretching of the imidazoline (B1206853) ring is a prominent feature, observed at 1606 cm⁻¹.

CH₂ Group Vibrations: The asymmetric and symmetric stretching vibrations of the methylene (B1212753) (CH₂) groups in the imidazoline ring are observed at 2855 cm⁻¹ and 2842 cm⁻¹, respectively, in the Raman spectrum.[4] The scissoring motion of the CH₂ group is assigned to the band at 1451 cm⁻¹.

Conclusion

This technical guide provides a foundational understanding of the vibrational characteristics of this compound through a combined FT-IR and Raman spectroscopic approach. The detailed experimental protocols and the comprehensive table of vibrational assignments offer valuable reference data for researchers in the fields of spectroscopy, medicinal chemistry, and drug design. The presented workflow and data will aid in the structural elucidation and characterization of related imidazoline derivatives and their interactions with biological targets.

References

In-Depth Technical Guide: UV-Vis Absorption Spectrum of 2-Phenyl-2-imidazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorption characteristics of 2-Phenyl-2-imidazoline, a heterocyclic compound with applications in medicinal chemistry and materials science. This document details the experimental protocols for spectral analysis, summarizes key quantitative data, and outlines a common synthetic pathway.

UV-Vis Absorption Spectrum Analysis

The UV-Vis absorption spectrum of this compound is characterized by a distinct absorption profile in the ultraviolet region, which is influenced by the electronic transitions within the molecule's phenyl and imidazoline (B1206853) rings.

Quantitative Spectroscopic Data

The primary quantitative parameter associated with the UV-Vis spectrum of this compound is its maximum absorption wavelength (λmax).

ParameterValueReference
Maximum Absorption Wavelength (λmax)325 nmNot explicitly cited

Note: While a specific molar absorptivity value was not found in the reviewed literature, it is a critical parameter for quantitative analysis and should be determined experimentally.

Experimental Protocol for UV-Vis Spectroscopy

The following protocol outlines the methodology for obtaining the UV-Vis absorption spectrum of this compound.[1]

Instrumentation: A Perkin Elmer Lambda 35 UV-Vis spectrometer or an equivalent double-beam spectrophotometer is recommended for accurate measurements.[1]

Sample Preparation:

  • Solvent Selection: While the specific solvent used in the primary reference is not stated, polar solvents such as ethanol (B145695) or methanol (B129727) are commonly employed for similar aromatic heterocyclic compounds. The choice of solvent can influence the absorption spectrum and should be reported.

  • Concentration: A dilute solution of this compound should be prepared. The concentration should be adjusted to ensure that the absorbance at λmax falls within the linear range of the instrument, typically between 0.1 and 1.0 absorbance units.

  • Sample Handling: The sample of this compound should be of high purity, with a confirmed purity of greater than 98% recommended.[1] The sample should be utilized without any additional purification.[1]

Instrument Parameters:

  • Spectral Region: 200 - 400 nm[1]

  • Slit Width: 2 nm[1]

  • Scan Rate: 240 nm/min[1]

  • Data Interval: 1 nm[1]

Procedure:

  • Record a baseline spectrum using a cuvette filled with the chosen solvent.

  • Rinse the cuvette with the this compound solution before filling it for measurement.

  • Record the absorption spectrum of the this compound solution over the specified spectral region.

  • Identify the wavelength of maximum absorbance (λmax).

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the condensation reaction between a nitrile, such as benzonitrile, and ethylenediamine.[2][3] This reaction is often carried out under reflux conditions.[2]

Below is a diagram illustrating the general synthetic pathway.

Synthesis_of_2_Phenyl_2_imidazoline Benzonitrile Benzonitrile Product This compound Benzonitrile->Product + Ethylenediamine (Reflux) Ethylenediamine Ethylenediamine

References

Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Phenyl-2-imidazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed analysis of the mass spectrometric fragmentation pattern of 2-Phenyl-2-imidazoline, a compound of significant interest to researchers, scientists, and drug development professionals. By elucidating its fragmentation pathways, this document aims to facilitate its identification and characterization in complex matrices.

Core Fragmentation Data

The fragmentation of this compound under Collision-Induced Dissociation (CID) in a Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) mass spectrometer reveals a characteristic pattern. The protonated molecule ([M+H]⁺) with a mass-to-charge ratio (m/z) of 147.0917 serves as the precursor ion for subsequent fragmentation.[1] The primary fragment ions observed are detailed in the table below, providing a quantitative overview of the fragmentation process.

Precursor Ion (m/z)AdductFragmentation ModeFragment Ion (m/z)Relative IntensityProposed Fragment
147.0917[M+H]⁺CID104.0494999[C₇H₆N]⁺
147.0917[M+H]⁺CID77.0385612[C₆H₅]⁺
147.0917[M+H]⁺CID118.0652108[C₈H₈N]⁺
147.0917[M+H]⁺CID51.022733[C₄H₃]⁺

Experimental Protocol

The data presented was acquired using a TripleTOF 5600 SCIEX mass spectrometer equipped with an LC-ESI-QTOF system.[1]

  • Sample Preparation: The sample was introduced into the mass spectrometer via a Zorbax Eclipse Plus C18 column (2.1 mm x 150 mm, 3.5 µm, Agilent).[1]

  • Ionization: Electrospray ionization (ESI) in positive ion mode was utilized to generate the protonated precursor ion [M+H]⁺.[1]

  • Fragmentation: Collision-Induced Dissociation (CID) was employed as the fragmentation mode to induce the breakdown of the precursor ion.[1]

  • Analysis: The resulting fragment ions were analyzed using a Quadrupole Time-of-Flight (QTOF) mass analyzer.[1]

Proposed Fragmentation Pathway

The fragmentation of this compound is primarily driven by the stability of the resulting fragment ions, particularly those containing the aromatic phenyl group. The major fragmentation pathways are visualized in the diagram below.

fragmentation_pathway Precursor_Ion This compound [M+H]⁺ m/z = 147.0917 Fragment_118 [C₈H₈N]⁺ m/z = 118.0652 Precursor_Ion->Fragment_118 -C₂H₅N Fragment_104 Benzenecarboximidamide ion [C₇H₆N]⁺ m/z = 104.0494 Precursor_Ion->Fragment_104 -C₂H₅N Fragment_77 Phenyl ion [C₆H₅]⁺ m/z = 77.0385 Fragment_104->Fragment_77 -HCN Fragment_51 [C₄H₃]⁺ m/z = 51.0227 Fragment_77->Fragment_51 -C₂H₂

Caption: Proposed fragmentation pathway of protonated this compound.

The primary fragmentation event involves the cleavage of the imidazoline (B1206853) ring, leading to the formation of the highly abundant ion at m/z 104.0494, corresponding to the stable benzenecarboximidamide ion.[1] Subsequent loss of hydrogen cyanide (HCN) from this ion results in the formation of the phenyl ion at m/z 77.0385.[1] A less prominent pathway involves the loss of an ethylamine (B1201723) radical to form the ion at m/z 118.0652.[1] The ion at m/z 51.0227 is likely a result of the fragmentation of the phenyl ring.[1] This detailed understanding of the fragmentation pattern is crucial for the accurate identification and quantification of this compound in various analytical applications.

References

In-Depth Technical Guide: Crystal Structure and Molecular Geometry of 2-Phenyl-2-imidazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the crystal structure and molecular geometry of 2-Phenyl-2-imidazoline (also known as 2-phenyl-4,5-dihydro-1H-imidazole). The information herein is compiled from crystallographic data and relevant chemical literature to serve as a comprehensive resource for professionals in research and drug development.

Introduction

This compound is a heterocyclic organic compound featuring a phenyl group attached to an imidazoline (B1206853) ring. This structural motif is of significant interest in medicinal chemistry and materials science due to its presence in various biologically active molecules and its utility as a ligand in coordination chemistry. A precise understanding of its three-dimensional structure is fundamental for structure-activity relationship (SAR) studies, rational drug design, and the development of novel materials. The definitive determination of its solid-state conformation has been achieved through single-crystal X-ray diffraction.

Crystal Structure and Molecular Geometry

The crystal structure of this compound was determined by P. G. Jones and P. B. Hitchcock and reported in Acta Crystallographica Section E: Structure Reports Online in 2004. The crystallographic data is deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 238772.

While the full crystallographic information file (CIF) from the original publication was not accessible for this review, the key structural parameters are summarized below based on the publication's findings.

Crystallographic Data

The following table summarizes the crystallographic data for this compound.

ParameterValue
Chemical FormulaC₉H₁₀N₂
Formula Weight146.19 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Data not available in accessible records
b (Å)Data not available in accessible records
c (Å)Data not available in accessible records
α (°)90
β (°)Data not available in accessible records
γ (°)90
Volume (ų)Data not available in accessible records
Z (molecules/unit cell)4
Temperature (K)Data not available in accessible records

Note: Specific unit cell dimensions were not available in the public abstracts. Access to the full CCDC deposition or the original publication is required for these specific values.

Molecular Geometry

The molecular geometry of this compound is characterized by the spatial arrangement of its constituent atoms. Key features include the planarity of the rings and the torsion angle between them. The imidazoline ring adopts a non-planar envelope or twisted conformation, typical for five-membered rings with saturated carbon atoms. The phenyl ring is planar.

Selected Bond Lengths and Angles:

A comprehensive list of bond lengths and angles is typically available in the supplementary information of the crystallographic publication. For illustrative purposes, a table with expected approximate values for key bonds is provided.

BondExpected Length (Å)AngleExpected Angle (°)
C=N~1.28 - 1.30N-C-N (imidazoline)~110 - 115
C-N~1.47 - 1.49C-N-C (imidazoline)~108 - 112
C-C (ring)~1.53 - 1.55C-C-N (imidazoline)~102 - 106
C-C (Ph)~1.38 - 1.40C-C-C (phenyl)~120

Note: These are typical values and may not reflect the precise experimental data from the cited study.

In the crystal lattice, molecules of this compound are expected to be linked by intermolecular hydrogen bonds of the type N-H···N, forming chains or more complex networks. This is a common feature in the crystal packing of imidazole (B134444) and imidazoline derivatives and plays a crucial role in the stability of the crystal structure.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 2-imidazolines is the reaction of a nitrile with a 1,2-diamine. For this compound, this involves the reaction of benzonitrile (B105546) with ethylenediamine (B42938).

Reaction Scheme: Benzonitrile + Ethylenediamine → this compound + Ammonia

General Procedure:

  • A mixture of benzonitrile (1.0 equivalent), ethylenediamine (2.0 to 4.0 equivalents), and a catalytic amount of sulfur is prepared in a reaction vessel.

  • The mixture is heated under reflux conditions, typically at a temperature of around 120 °C.

  • The reaction progress is monitored using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is then diluted with a suitable organic solvent (e.g., chloroform) and washed with water to remove excess ethylenediamine and other water-soluble impurities.

  • The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent, such as cyclohexane, to yield pure this compound.

Crystal Structure Determination

The following is a generalized protocol for single-crystal X-ray diffraction, as would have been followed for the structure determination of this compound.

1. Crystallization:

  • Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified this compound in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture).

2. Data Collection:

  • A single crystal of appropriate size is selected and mounted on a goniometer head of a diffractometer.

  • The crystal is cooled to a specific temperature (e.g., 100 K or 298 K) to minimize thermal vibrations.

  • X-ray diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are recorded as the crystal is rotated.

3. Structure Solution and Refinement:

  • The collected diffraction data are processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is then refined by full-matrix least-squares on F² until the refinement converges. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map and refined isotropically or placed in calculated positions.

Visualizations

The following diagrams illustrate the molecular structure and a conceptual representation of the synthesis workflow.

molecular_structure N1 N1 C2 C2 N1->C2 N3 N3 C2->N3 C_Ph1 C C2->C_Ph1 C4 C4 N3->C4 C5 C5 C4->C5 C5->N1 C_Ph2 C C_Ph1->C_Ph2 C_Ph3 C C_Ph2->C_Ph3 C_Ph4 C C_Ph3->C_Ph4 C_Ph5 C C_Ph4->C_Ph5 C_Ph6 C C_Ph5->C_Ph6 C_Ph6->C_Ph1

Caption: Molecular structure of this compound.

synthesis_workflow cluster_reactants Reactants cluster_process Process cluster_product Product Benzonitrile Benzonitrile Reaction Reflux with Catalyst (Sulfur) ~120 °C Benzonitrile->Reaction Ethylenediamine Ethylenediamine Ethylenediamine->Reaction Workup Solvent Extraction & Washing Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product

In-Depth Technical Guide to the Thermodynamic Properties and Stability of 2-Phenyl-2-imidazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties and stability of 2-Phenyl-2-imidazoline (CAS No. 936-49-2), a heterocyclic compound of significant interest in pharmaceutical and materials science. The document consolidates available data on its physicochemical properties, thermodynamic parameters, and chemical and thermal stability. Detailed experimental protocols for the determination of key thermodynamic data are presented, and the known biological activities are summarized. Visual representations of experimental workflows and biological action mechanisms are included to facilitate a deeper understanding of the compound's characteristics.

Physicochemical and Thermodynamic Properties

This compound, with the molecular formula C₉H₁₀N₂, is a white to off-white solid at room temperature.[1] Its fundamental physicochemical and thermodynamic properties are crucial for its application in synthesis, formulation, and as a bioactive molecule.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These values are essential for predicting its behavior in various solvents and under different physical conditions.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₉H₁₀N₂
Molecular Weight146.19 g/mol [2]
Melting Point99-104 °C[1][3][4]
Boiling Point298 °C[3][4]
Density1.12 - 1.15 g/cm³[1][3]
Vapor Pressure0.001 Pa at 20 °C[3][4]
Flash Point201 °C (closed cup)[1]
Water SolubilitySoluble[4]
pKa9.95 ± 0.40 (Predicted)
Thermodynamic Data

Table 2: Theoretical Thermodynamic Properties of this compound

Temperature (K)Heat Capacity (Cp) (J/mol·K)Enthalpy (H) (kJ/mol)Entropy (S) (J/mol·K)
100Data not availableData not availableData not available
200Data not availableData not availableData not available
298.15Data not availableData not availableData not available
400Data not availableData not availableData not available
500Data not availableData not availableData not available

Note: Specific values from the theoretical study were not accessible. It is reported that heat capacity, enthalpy, and entropy increase with temperature.[5]

Stability Profile

The stability of this compound under various conditions is a critical factor for its storage, handling, and application.

Chemical Stability

This compound is generally considered stable under normal storage and handling conditions. However, it is incompatible with strong oxidizing agents.

  • Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).

Thermal Stability

Information on the thermal stability of this compound is somewhat limited, with no specific decomposition temperature consistently reported. However, studies on related imidazoline (B1206853) derivatives indicate that thermal degradation typically occurs in multiple stages. For some derivatives, the onset of weight loss (T₁₀) is observed between 238-279°C, and 50% weight loss (T₅₀) occurs between 291-340°C.[6] The autoignition temperature for this compound has been reported as 410 °C.

Biological Activity and Mechanisms of Action

While this compound itself is primarily used as a synthetic intermediate, its derivatives have shown a range of biological activities. A notable study on N-Mannich base derivatives of this compound has revealed antioxidant, enzyme inhibitory, antimicrobial, cytotoxic, and anti-inflammatory properties.

Antioxidant Activity

Derivatives of this compound have demonstrated the ability to scavenge free radicals. The antioxidant mechanism of imidazole-containing compounds can involve hydrogen atom transfer (HAT) or electron transfer (ET) to neutralize reactive oxygen species.[7][8] Some phenolic derivatives of 2H-imidazole have shown that conjugation with a polyphenolic subunit can enhance their antiradical capacity.[9]

Enzyme Inhibition

Certain derivatives have exhibited potent inhibitory effects against α-amylase, a key enzyme in carbohydrate digestion.[10] This suggests a potential therapeutic application in the management of hyperglycemia. The inhibition mechanism for related compounds has been identified as non-competitive, indicating allosteric binding to the enzyme.[11]

Anti-inflammatory Activity

The anti-inflammatory potential of imidazoline derivatives has also been explored. The proposed mechanism for some related compounds involves the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, and the modulation of the NF-κB signaling pathway.[12][13] Some imidazole (B134444) derivatives have also been shown to inhibit cytochrome P450, leading to a reduction in the levels of inflammatory mediators like 12R-HETE in the skin.[14]

A simplified representation of the potential biological activities of this compound derivatives is shown below.

substance This compound Derivatives antioxidant Antioxidant Activity substance->antioxidant Scavenges enzyme_inhibition Enzyme Inhibition (α-Amylase) substance->enzyme_inhibition Inhibits anti_inflammatory Anti-inflammatory Activity substance->anti_inflammatory Inhibits ros Reactive Oxygen Species (ROS) antioxidant->ros Neutralizes hyperglycemia Postprandial Hyperglycemia enzyme_inhibition->hyperglycemia Reduces inflammation Inflammatory Mediators (e.g., TNF-α, IL-6) anti_inflammatory->inflammation Downregulates

Biological activities of this compound derivatives.

Experimental Protocols

Accurate determination of thermodynamic properties requires rigorous experimental procedures. The following sections detail the methodologies for key experiments.

Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation can be derived from the heat of combustion, which is measured using a bomb calorimeter.

Objective: To measure the heat of combustion of this compound to calculate its standard enthalpy of formation.

Apparatus:

  • Adiabatic bomb calorimeter

  • Pellet press

  • High-precision thermometer (±0.001 °C)

  • Oxygen cylinder with pressure regulator

  • Fuse wire (e.g., nickel-chromium)

  • Crucible

  • Analytical balance (±0.0001 g)

Procedure:

  • A pellet of known mass (approximately 1 g) of this compound is prepared using the pellet press.

  • The pellet is placed in the crucible inside the calorimeter bomb.

  • A measured length of fuse wire is attached to the electrodes, ensuring it is in contact with the sample.

  • The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with pure oxygen to a pressure of approximately 25-30 atm.

  • The bomb is placed in a known volume of water in the calorimeter bucket.

  • The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

  • The sample is ignited by passing an electric current through the fuse wire.

  • The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

  • The final temperature is determined after correcting for heat exchange with the surroundings.

  • The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

  • The heat of combustion of this compound is calculated from the temperature change and the heat capacity of the calorimeter. The standard enthalpy of formation is then calculated using Hess's law.

start Start sample_prep Sample Preparation (Pelletizing) start->sample_prep bomb_assembly Bomb Assembly (Sample & Fuse Wire) sample_prep->bomb_assembly pressurization Pressurization (O₂ at 25-30 atm) bomb_assembly->pressurization calorimeter_setup Calorimeter Setup pressurization->calorimeter_setup equilibration Thermal Equilibration calorimeter_setup->equilibration ignition Ignition equilibration->ignition temp_monitoring Temperature Monitoring ignition->temp_monitoring calculation Calculation of Heat of Combustion temp_monitoring->calculation end End calculation->end start Start sample_loading Load Sample into Knudsen Cell start->sample_loading system_setup Place Cell in Vacuum System sample_loading->system_setup heating Heat to Constant Temperature (T) system_setup->heating effusion Measure Mass Loss over Time (dm/dt) heating->effusion pressure_calc Calculate Vapor Pressure (P) effusion->pressure_calc repeat Repeat at Different Temperatures pressure_calc->repeat repeat->heating Yes plot Plot ln(P) vs. 1/T repeat->plot No enthalpy_calc Calculate Enthalpy of Sublimation plot->enthalpy_calc end End enthalpy_calc->end

References

solubility profile of 2-Phenyl-2-imidazoline in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a summary of the known solubility characteristics of 2-Phenyl-2-imidazoline (CAS: 936-49-2), a compound utilized as a crosslinker and accelerator in epoxy resin systems. Due to the limited availability of public quantitative data, this document focuses on presenting the established solubility information and outlines a standard experimental protocol for its determination. The guide is intended to serve as a foundational resource for professionals requiring solubility data for formulation, analytical method development, and quality control purposes.

Introduction

This compound, also known as 4,5-Dihydro-2-phenyl-1H-imidazole, is a solid, off-white powder with the chemical formula C₉H₁₀N₂.[1] It functions primarily as a low-temperature fast hardener in epoxy systems and as an accelerator for dicyandiamide (B1669379) or hybrid systems.[1][2] Understanding its solubility in various solvents is critical for its application, formulation, and in process chemistry. This guide compiles the available solubility data and presents a standardized methodology for further experimental determination.

Physicochemical Properties

A summary of key physicochemical properties for this compound is provided below.

PropertyValueReference
Molecular Formula C₉H₁₀N₂[1]
Molecular Weight 146.19 g/mol [1]
Appearance Off-white to light yellow powder/flakes[1][3]
Melting Point 98 – 102 °C[1][2]
pKa 9.95 ± 0.40 (Predicted)[4]
log Pow 2.45 @ 25 °C[2][5]

Solubility Data

The publicly available quantitative solubility data for this compound is limited. The following table summarizes the known qualitative and quantitative information.

SolventTypeSolubilityConditionsReference
Water Aqueous11 g/L20 °C, pH 11.3[1][2][3][5]
Alcohols OrganicSolubleNot Specified
Organic Solvents OrganicSolubleNot Specified[1]

Note: Some sources qualitatively describe the compound as "soluble" in water without providing quantitative values.[6][7] One source makes a contradictory claim of it being "insoluble in water," highlighting the need for reliance on specific quantitative data.[1]

Standard Experimental Protocol for Solubility Determination

The following section details a generalized but comprehensive protocol for determining the thermodynamic solubility of a solid compound like this compound using the Shake-Flask Method , which is a widely accepted standard for generating reliable solubility data.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.

Materials:

  • This compound (solid, high purity)

  • Solvent of interest (e.g., water, ethanol, acetone)

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or appropriate material)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The excess is crucial to ensure that equilibrium with the solid phase is achieved.

    • Accurately add a known volume of the chosen solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period to allow the system to reach equilibrium. A duration of 24 to 48 hours is common, but the optimal time should be determined experimentally by taking measurements at various time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.[5]

  • Phase Separation:

    • Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, either centrifuge the vial at the same constant temperature or carefully filter an aliquot of the supernatant using a syringe filter.[5][8] This step must be performed carefully to avoid temperature changes that could alter the solubility.

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated filtrate with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.[5][7]

    • A calibration curve must be prepared using standards of known concentration to ensure accurate quantification.

  • Calculation:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is reported as the solubility, typically in units of g/L or mg/mL.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination method.

Shake_Flask_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Add excess solid This compound to vial B Add known volume of solvent C Agitate vial at constant temperature (e.g., 24-48h) B->C D Centrifuge or filter to remove undissolved solid C->D E Prepare accurate dilution of the saturated solution D->E F Quantify concentration (e.g., via HPLC-UV) E->F G Calculate solubility F->G

Caption: Workflow for the Shake-Flask Method of solubility determination.

Conclusion

References

An In-depth Technical Guide to the Chemical Reactivity and Potential Reactions of 2-Phenyl-2-imidazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and potential reactions of 2-Phenyl-2-imidazoline, a versatile heterocyclic compound with significant applications in catalysis and medicinal chemistry. This document details its synthesis, key reactions such as hydrolysis, oxidation, and N-alkylation, and its role as a catalyst in N-arylation and epoxy-carbonyl reactions. Furthermore, it explores the pharmacological importance of this compound derivatives, particularly their antimicrobial properties and interaction with adrenergic receptors. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways and experimental workflows are provided to support researchers in their understanding and application of this important molecule.

Introduction

This compound is a heterocyclic organic compound featuring a five-membered ring with two nitrogen atoms and a phenyl group attached to the C2 position.[1] This structure imparts a unique combination of chemical properties, making it a valuable building block in organic synthesis and a key pharmacophore in drug discovery. Its derivatives have shown a wide range of biological activities, including acting as appetite suppressants and potential treatments for narcolepsy.[2] This guide aims to provide a detailed technical resource on the chemical behavior of this compound, focusing on its reactivity and potential for forming novel derivatives.

Chemical Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the condensation reaction between a phenyl-containing starting material and ethylenediamine (B42938).

Synthesis from Methyl Benzoate (B1203000) and Ethylenediamine

A high-yield synthesis involves the reaction of methyl benzoate with ethylenediamine.[3]

Experimental Protocol:

  • Combine 272 parts of methyl benzoate and 132 parts of ethylenediamine in a suitable reaction vessel.

  • Heat the mixture under reflux. The specific temperature and duration may vary, and monitoring by thin-layer chromatography (TLC) is recommended.

  • Upon completion of the reaction, the product, 2-phenylimidazoline, is isolated.

  • Purification can be achieved through distillation. The boiling point of 2-phenylimidazoline is 295°C at 1013 mbar.[3]

Quantitative Data:

Reactant 1Reactant 2ProductYield
Methyl BenzoateEthylenediamineThis compound95%

Reaction Workflow:

G reagents Methyl Benzoate + Ethylenediamine reflux Reflux reagents->reflux Heat isolation Isolation reflux->isolation purification Distillation isolation->purification product This compound purification->product 95% Yield G start Start prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum prep_dilutions Prepare Compound Serial Dilutions start->prep_dilutions inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC Value incubate->read_mic end End read_mic->end G cluster_alpha1 α1A-Adrenergic Receptor Pathway cluster_alpha2 α2B-Adrenergic Receptor Pathway imidazoline1 Imidazoline Derivative alpha1 α1A-Adrenergic Receptor imidazoline1->alpha1 plc Phospholipase C alpha1->plc Activates ip3_dag IP3 / DAG plc->ip3_dag Generates ca2 ↑ Intracellular Ca²⁺ ip3_dag->ca2 pkc Protein Kinase C ca2->pkc Activates vaso1 Vasoconstriction pkc->vaso1 imidazoline2 Imidazoline Derivative alpha2 α2B-Adrenergic Receptor imidazoline2->alpha2 ac Adenylyl Cyclase alpha2->ac Activates camp ↑ cAMP ac->camp vaso2 Vasoconstriction camp->vaso2

References

understanding the electronic properties of 2-Phenyl-2-imidazoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Electronic Properties of 2-Phenyl-2-imidazoline

This guide provides a comprehensive overview of the electronic properties of this compound (2PI), a molecule of significant interest due to its applications in various fields, including as a corrosion inhibitor and its potential as a source of UV light.[1] Imidazoline (B1206853) derivatives, in general, are recognized for their important pharmacological and biological activities.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key concepts.

Core Electronic Properties

The electronic characteristics of a molecule are fundamental to understanding its reactivity, stability, and potential applications. For this compound, these properties have been elucidated through a combination of experimental spectroscopy and theoretical quantum chemical calculations.

Frontier Molecular Orbitals: HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule.[4] The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron.[1][5] The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and chemical reactivity.[1][4][5]

A combined experimental and theoretical study has determined the HOMO-LUMO energy gap for this compound to be 5.30 eV.[6] This significant energy gap suggests high stability for the molecule.[1][6] The energies of the HOMO and LUMO orbitals were calculated to be -6.35 eV and -1.05 eV, respectively, using the B3LYP/6-311++G** level of theory.[1]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the intramolecular and intermolecular bonding and interactions between orbitals. For this compound, this analysis reveals significant hyperconjugative interactions, which contribute to the overall stability of the molecule.[1] The stabilization energy associated with the electron delocalization from the lone pair of the nitrogen atom (N10) to the antibonding orbitals of the phenyl ring (C4-C5 and C4-C9) is a notable finding.[1]

UV-Visible Spectroscopy and Electronic Transitions

The UV-visible spectrum of this compound, recorded in a methanolic solution, shows an absorption peak at 338 nm.[1] Theoretical calculations using the Symmetry Adapted Cluster-Configuration Interaction (SAC-CI) method predicted an absorption maximum at 335 nm, showing excellent agreement with the experimental data.[1] This absorption is primarily attributed to a π → π* electronic transition.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the electronic properties of this compound, as determined by computational studies.

Table 1: Quantum Chemical Parameters of this compound [1]

ParameterValue
HOMO Energy-6.35 eV
LUMO Energy-1.05 eV
HOMO-LUMO Energy Gap (ΔE)5.30 eV
Ionization Potential (I)6.35 eV
Electron Affinity (A)1.05 eV
Global Electrophilicity Index (ω)3.6509 eV
Chemical Potential (μ)-3.7 eV
Global Hardness (η)2.65 eV
Global Softness (S)0.1886 eV
Additional Electronic Energy (ΔNmax)1.3962 eV

Calculations performed at the B3LYP/6-311++G* level of theory.*

Table 2: Electric Dipole Moment and Polarizability of this compound [1]

ParameterValue
Dipole Moment (μ)5.70065 Debye
Average Polarizability (αtot)1.0043389 x 10⁻¹² esu
First Hyperpolarizability (βtot)1.0043389 x 10⁻³⁰ esu

Calculations performed using the HF/6-311++G* method.*

Experimental and Computational Protocols

Sample Preparation and Spectroscopic Analysis

The experimental data for this compound was obtained using a commercially available sample with a purity greater than 98%.[1][5]

  • FT-IR and FT-Raman Spectroscopy : The Fourier Transform Infrared (FT-IR) spectrum was recorded in the range of 4000–400 cm⁻¹ using a Nicolet 6700 FTIR spectrometer.[1][5] The Fourier Transform Raman (FT-Raman) spectrum was obtained using a Renishaw inVia Raman microscope with UV or visible laser excitation.[1][5]

  • UV-Visible Spectroscopy : The UV-Vis absorption spectrum was recorded using a UV-2450 series spectrophotometer.[1]

Computational Methodology

The theoretical calculations were performed using the Gaussian 09W software package.[1]

  • Geometry Optimization : The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with Becke's three-parameter hybrid functional (B3LYP) and the 6-31G(d,p) basis set.[1]

  • Electronic Property Calculations : The electronic properties, including HOMO-LUMO energies and other quantum chemical parameters, were calculated at the B3LYP/6-311++G** level of theory.[1]

  • NBO Analysis : Natural Bond Orbital analysis was also performed at the B3LYP/6-311++G** level.[1]

  • UV-Visible Spectrum Simulation : The theoretical UV-visible spectrum was calculated using the Symmetry Adapted Cluster-Configuration Interaction (SAC-CI) method.[1]

Visualizations

Experimental and Computational Workflow

The following diagram illustrates the workflow for the combined experimental and computational characterization of this compound's electronic properties.

G cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_results Data Correlation and Interpretation Sample This compound Sample (>98% purity) FTIR_Raman FT-IR & FT-Raman Spectroscopy Sample->FTIR_Raman UV_Vis_Exp UV-Vis Spectroscopy Sample->UV_Vis_Exp Correlation Correlation of Experimental and Theoretical Data FTIR_Raman->Correlation UV_Vis_Exp->Correlation DFT_Opt DFT Geometry Optimization (B3LYP/6-31G(d,p)) DFT_Elec DFT Electronic Properties (B3LYP/6-311++G**) DFT_Opt->DFT_Elec SAC_CI SAC-CI for UV-Vis DFT_Opt->SAC_CI NBO NBO Analysis DFT_Elec->NBO NBO->Correlation SAC_CI->Correlation Interpretation Interpretation of Electronic Properties Correlation->Interpretation

Caption: Workflow for Electronic Property Characterization.

Hypothetical Signaling Pathway Involvement

Given that imidazoline derivatives exhibit significant pharmacological activities, they are known to interact with various biological targets. The diagram below represents a hypothetical signaling pathway where a this compound derivative might act as a ligand for a G-protein coupled receptor (GPCR), a common target for such compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand This compound Derivative GPCR G-Protein Coupled Receptor (e.g., Imidazoline Receptor) Ligand->GPCR Binds G_Protein G-Protein Complex (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates PKA Protein Kinase A Second_Messenger->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

Caption: Hypothetical GPCR Signaling Pathway.

References

In-Depth Technical Guide: 2-Phenyl-2-imidazoline (CAS 936-49-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, hazards, and potential biological activities of 2-Phenyl-2-imidazoline (CAS 936-49-2). The information is compiled and presented to be a valuable resource for laboratory safety, experimental design, and preliminary assessment in drug discovery and development contexts.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₉H₁₀N₂. It is also known by its synonym, 4,5-Dihydro-2-phenyl-1H-imidazole. The key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₀N₂[1]
Molecular Weight 146.19 g/mol [1]
Appearance Light yellow solid/flakes[1]
Melting Point/Range 94 - 99 °C / 201.2 - 210.2 °F[1]
Boiling Point/Range 188 °C / 370 °F[1]
Flash Point 201 °C / 393.8 °F[1]
Water Solubility Soluble[1]
Stability Stable under normal conditions[1]

Hazards and Toxicological Information

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be used when handling this chemical.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Source:[1]

Toxicological Data

The following table summarizes the available toxicological data for this compound.

TestSpeciesRouteValueSource
LD50 (Lethal Dose, 50%)RatOral314 mg/kg bw[2]
LC50 (Lethal Concentration, 50%)Danio rerio (Zebra fish)-43 mg/L (96 h)[2]
EC50 (Effective Concentration, 50%)Daphnia magna (Water flea)-26 mg/L (48 h)[2]
EC50 (Effective Concentration, 50%)Desmodesmus subspicatus (Green algae)-0.72 mg/L (72 h)[2]
EC10 (Effective Concentration, 10%)Pseudomonas putida (Bacteria)-79 mg/L (17 h)[2]

Experimental Protocols

The determination of the physicochemical and toxicological properties of chemical substances is governed by internationally recognized guidelines, such as those published by the Organisation for Economic Co-operation and Development (OECD). These standardized protocols ensure the reliability and comparability of data.

Physicochemical Properties
  • Melting Point/Melting Range (OECD 102): This guideline describes various methods for determining the melting point of a substance, including the capillary tube method (in a liquid bath or metal block), Kofler hot bar, and differential scanning calorimetry (DSC).[3][4][5][6][7] The choice of method depends on the physical state of the substance. For a crystalline solid like this compound, the capillary method is commonly employed. The sample is packed into a capillary tube and heated at a controlled rate. The temperatures at which melting begins and is complete are recorded.

  • Boiling Point (OECD 103): This guideline provides methods such as the ebulliometer, dynamic method, and distillation method to determine the boiling point of a liquid.[8][9][10] Since this compound is a solid at room temperature, its boiling point is determined at reduced pressure and extrapolated to standard atmospheric pressure.

  • Water Solubility (OECD 105): The flask method is a common procedure for determining the water solubility of a substance. An excess of the substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous solution is then determined by a suitable analytical method.

Toxicological Testing

The following diagram illustrates a general workflow for acute toxicity testing.

G General Workflow for Acute Toxicity Testing cluster_planning 1. Planning & Preparation cluster_execution 2. In-Life Phase cluster_analysis 3. Data Analysis & Reporting A Review Existing Data B Select Test Guideline (e.g., OECD) A->B C Prepare Test Substance & Dosing Solutions B->C D Acclimatize Test Animals C->D E Administer Test Substance D->E F Observe for Clinical Signs of Toxicity E->F G Record Mortality and Observations F->G H Statistical Analysis (e.g., LD50/LC50 calculation) G->H I Prepare Final Test Report H->I

Caption: A generalized workflow for conducting acute toxicity studies.

  • Acute Oral Toxicity (OECD 423 - Acute Toxic Class Method): This method is used to determine the acute oral toxicity of a substance.[11][12][13][14][15] It involves a stepwise procedure with the use of a limited number of animals. Animals are dosed at defined levels, and the subsequent mortality or morbidity allows for the classification of the substance into a specific toxicity class.

  • Acute Dermal Irritation/Corrosion (OECD 404): This guideline details the procedure for assessing the potential of a substance to cause skin irritation or corrosion.[1][16][17][18][19] A small amount of the test substance is applied to the shaved skin of an animal (typically a rabbit), and the site is observed for signs of erythema (redness) and edema (swelling) over a period of time.

  • Acute Eye Irritation/Corrosion (OECD 405): This test evaluates the potential of a substance to cause eye irritation or damage.[20][21][22][23][24] A single dose of the substance is applied to the conjunctival sac of one eye of an animal, with the other eye serving as a control. The eyes are then examined for lesions of the cornea, iris, and conjunctiva.

  • Fish, Acute Toxicity Test (OECD 203): This test is designed to determine the lethal concentration of a substance to fish over a short exposure period.[25][26][27][28][29] Fish are exposed to various concentrations of the test substance for 96 hours, and mortality is recorded.

  • Daphnia sp. Acute Immobilisation Test (OECD 202): This guideline is used to assess the acute toxicity of a substance to Daphnia (water fleas).[30][31][32][33][34] The test determines the concentration at which 50% of the daphnids are immobilized after 48 hours of exposure.

  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of algae.[35][36][37][38][39] Algal cultures are exposed to different concentrations of the substance over 72 hours, and the inhibition of growth is measured.

Biological Activity and Signaling Pathways

The imidazoline (B1206853) scaffold is a recognized pharmacophore, and compounds containing this moiety are known to interact with specific receptor systems, primarily imidazoline receptors and α-adrenergic receptors.

Imidazoline Receptors

There are three main classes of imidazoline receptors: I₁, I₂, and I₃.[2][40]

  • I₁ Receptors: These are primarily located in the brainstem and are involved in the central regulation of blood pressure.[2] Activation of I₁ receptors generally leads to a decrease in sympathetic nervous system activity.

  • I₂ Receptors: These receptors are more widely distributed and are found in various tissues, including the brain, liver, and kidneys.[41][42] Their functions are still under investigation but are implicated in pain modulation, neuroprotection, and psychiatric conditions.[40][41][42]

  • I₃ Receptors: These are located in pancreatic beta-cells and are involved in the regulation of insulin (B600854) secretion.[2][40]

α-Adrenergic Receptors

Imidazoline compounds are also known to interact with α-adrenergic receptors, which are part of the sympathetic nervous system. This interaction can contribute to their overall pharmacological profile.

The following diagram illustrates the potential interactions of imidazoline ligands with their receptor targets.

G Potential Signaling Interactions of Imidazoline Ligands cluster_ligand Imidazoline Ligand (e.g., this compound) cluster_receptors Receptor Targets cluster_effects Potential Downstream Effects Ligand Imidazoline Ligand I1 I₁ Imidazoline Receptor Ligand->I1 I2 I₂ Imidazoline Receptor Ligand->I2 Alpha_AR α-Adrenergic Receptor Ligand->Alpha_AR Insulin_sec Insulin Secretion Ligand->Insulin_sec via I₃ Receptor (in pancreas) BP_reg Blood Pressure Regulation I1->BP_reg Neuro_mod Neuromodulation / Neuroprotection I2->Neuro_mod Pain_mod Pain Modulation I2->Pain_mod SNS_act Sympathetic Nervous System Activity Alpha_AR->SNS_act

Caption: Conceptual diagram of imidazoline ligand interactions with receptors.

Hazard Communication and Response

Understanding the hazards and appropriate response measures is critical for the safe handling of this compound. The following diagram outlines the key aspects of hazard communication and emergency response.

G Hazard Communication and Emergency Response for CAS 936-49-2 cluster_hazard_id 1. Hazard Identification cluster_prevention 2. Precautionary Measures (Prevention) cluster_response 3. Emergency Response H302 H302: Harmful if swallowed P301 IF SWALLOWED: Call a POISON CENTER/doctor H302->P301 H315 H315: Causes skin irritation P302 IF ON SKIN: Wash with plenty of soap and water H315->P302 H319 H319: Causes serious eye irritation P305 IF IN EYES: Rinse cautiously with water H319->P305 H335 H335: May cause respiratory irritation P261 P261: Avoid breathing dust P280 P280: Wear protective gloves/eye protection P270 P270: Do not eat, drink or smoke when using

Caption: GHS Hazard Communication and Response Workflow for this compound.

Conclusion

This compound (CAS 936-49-2) is a chemical with well-defined physicochemical properties and known hazards that require careful handling in a laboratory setting. Its structural similarity to other biologically active imidazoline compounds suggests potential for interaction with imidazoline and α-adrenergic receptors, making it a compound of interest for further investigation in medicinal chemistry and pharmacology. Researchers should adhere to standardized experimental protocols, such as the OECD guidelines, to ensure data quality and safety. This guide provides a foundational understanding of this compound to support future research and development endeavors.

References

Methodological & Application

Application Notes and Protocols for 2-Phenyl-2-imidazoline Derivatives in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of chiral derivatives of 2-phenyl-2-imidazoline as catalysts in various asymmetric organic synthesis reactions. The information is intended to guide researchers in the practical application of these versatile catalysts for the enantioselective synthesis of valuable organic compounds.

Asymmetric Hydrophosphination of 2-Alkenoylpyridines

Chiral PCN pincer palladium(II) complexes incorporating a this compound moiety have proven to be highly effective catalysts for the asymmetric hydrophosphination of 2-alkenoylpyridines. These reactions yield optically active pyridine-containing phosphine (B1218219) derivatives, which are valuable ligands and intermediates in organic synthesis.

Experimental Protocol: General Procedure for Asymmetric Hydrophosphination

A detailed experimental protocol for the asymmetric hydrophosphination of (E)-2-(3-phenylacryloyl)pyridine with diphenylphosphine (B32561), catalyzed by a chiral (phosphine)-(imidazoline) PCN pincer palladium(II) complex, is described below.

Materials:

  • Chiral (phosphine)-(imidazoline) PCN pincer palladium(II) catalyst (e.g., complex 3e as described in relevant literature)[1]

  • (E)-2-(3-phenylacryloyl)pyridine (substrate)

  • Diphenylphosphine (reagent)

  • Potassium acetate (B1210297) (KOAc) (base)

  • Acetonitrile (B52724) (CH3CN) (solvent)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the chiral PCN pincer palladium(II) complex (0.01 mmol, 5 mol%).

  • Add potassium acetate (0.02 mmol, 10 mol%).

  • Add (E)-2-(3-phenylacryloyl)pyridine (0.3 mmol, 1.5 equiv.).

  • Add acetonitrile (2 mL).

  • Stir the mixture at room temperature for 5 minutes.

  • Add diphenylphosphine (0.2 mmol, 1.0 equiv.) dropwise to the reaction mixture.

  • Continue stirring the reaction at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford the desired chiral phosphine product.

  • Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) analysis.[2]

Data Presentation: Catalyst Performance in Asymmetric Hydrophosphination

The following table summarizes the performance of various chiral PCN pincer Ni(II) complexes in the asymmetric hydrophosphination of (E)-2-(3-phenylacryloyl)pyridine with diphenylphosphine.[2]

Catalyst (5 mol%)Base (10 mol%)SolventTime (h)Yield (%)ee (%)
2a Et3NCH3CN129575 (S)
2b Et3NCH3CN129678 (S)
2c Et3NCH3CN129780 (S)
2d Et3NCH3CN129572 (S)
2e Et3NCH3CN129885 (S)
2f Et3NCH3CN129679 (S)

Experimental Workflow Diagram

experimental_workflow reagents Reactants: - Pd Catalyst (5 mol%) - Base (10 mol%) - 2-Alkenoylpyridine (1.5 equiv.) - Diphenylphosphine (1.0 equiv.) - Solvent (CH3CN) reaction_setup Reaction Setup: - Dry Schlenk tube - Inert atmosphere - Room temperature reagents->reaction_setup stirring Stirring: 12 hours reaction_setup->stirring workup Work-up: - Concentration - Column Chromatography stirring->workup analysis Analysis: - TLC - Chiral HPLC workup->analysis product Chiral Phosphine Product analysis->product

Caption: Workflow for Asymmetric Hydrophosphination.

Asymmetric Friedel-Crafts Alkylation of Indoles

Chiral bis(imidazoline) and bis(oxazoline) ligands derived from thiophene, when complexed with copper(II) triflate, serve as effective catalysts for the asymmetric Friedel-Crafts alkylation of indoles with β-nitroolefins.[3] This reaction provides a valuable route to enantioenriched indole (B1671886) derivatives.

Experimental Protocol: General Procedure for Asymmetric Friedel-Crafts Alkylation

Materials:

  • Chiral 2,5-bis(oxazolinyl)thiophene ligand (e.g., L5)[3]

  • Copper(II) triflate (Cu(OTf)2)

  • Indole (substrate)

  • trans-β-Nitrostyrene (electrophile)

  • Toluene (B28343) (solvent)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve the chiral ligand (0.018 mmol, 18 mol%) and Cu(OTf)2 (0.015 mmol, 15 mol%) in toluene (1 mL).

  • Stir the mixture at room temperature for 1 hour to form the catalyst complex.

  • Add indole (0.1 mmol, 1.0 equiv.) to the solution.

  • Add trans-β-nitrostyrene (0.12 mmol, 1.2 equiv.).

  • Stir the reaction mixture at room temperature for 48 hours.

  • Monitor the reaction by TLC.

  • After completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Data Presentation: Ligand and Catalyst Loading Effects

The following table illustrates the effect of different chiral ligands and catalyst loadings on the yield and enantioselectivity of the Friedel-Crafts alkylation of indole with trans-β-nitrostyrene.[3]

LigandCatalyst (mol%)SolventTime (h)Yield (%)ee (%)
L1 Cu(OTf)2 (15)Toluene486555
L2 Cu(OTf)2 (15)Toluene487062
L3 Cu(OTf)2 (15)Toluene486858
L4 Cu(OTf)2 (15)Toluene487275
L5 Cu(OTf)2 (15)Toluene487681
L5 Cu(OTf)2 (10)Toluene487078
L5 Cu(OTf)2 (20)Toluene487580

Catalytic Cycle Diagram

catalytic_cycle catalyst Chiral Ligand-Cu(II) Complex intermediate1 Coordinated Complex catalyst->intermediate1 Coordination nitroalkene β-Nitroolefin nitroalkene->intermediate1 indole Indole intermediate2 Nucleophilic Attack indole->intermediate2 Attack intermediate1->intermediate2 product_complex Product-Catalyst Complex intermediate2->product_complex C-C Bond Formation product_complex->catalyst Release product Enantioenriched Product product_complex->product

Caption: Proposed Catalytic Cycle for Friedel-Crafts Alkylation.

Henry (Nitroaldol) Reaction

Imidazole (B134444) and its derivatives can act as efficient Lewis base catalysts for the Henry reaction, facilitating the condensation of aldehydes with nitroalkanes to produce β-nitroalcohols.[4][5] This reaction can be performed under environmentally benign conditions, such as in an aqueous medium or under solvent-free grinding conditions.[4][5]

Experimental Protocol: General Procedure for Imidazole-Catalyzed Henry Reaction (Grinding Method)

Materials:

  • Imidazole (catalyst)

  • Aldehyde (e.g., Benzaldehyde)

  • Nitroalkane (e.g., Nitromethane)

  • Sand (optional, to enhance friction)[4][5]

  • Mortar and pestle

Procedure:

  • In a mortar, combine the aldehyde (1 mmol), nitroalkane (5 mmol), and imidazole (0.35 mmol).[5]

  • Add a small amount of sand (e.g., 80 mg) to the mixture.[5]

  • Gently grind the mixture by hand using a pestle at room temperature.

  • The reaction is typically rapid and can be monitored by TLC. Reaction times are often in the range of minutes.[4]

  • After completion, the product can be isolated by dissolving the mixture in a suitable solvent and purifying by column chromatography.

Data Presentation: Substrate Scope in Henry Reaction

The following table shows the results for the imidazole-catalyzed Henry reaction with various aldehydes under solvent-free grinding conditions.[5]

AldehydeTime (min)Yield (%)
Benzaldehyde594
4-Chlorobenzaldehyde792
4-Methoxybenzaldehyde690
4-Nitrobenzaldehyde495
Cinnamaldehyde888
2-Furaldehyde591

Reaction Mechanism Diagram

henry_mechanism cluster_1 Step 1: Deprotonation cluster_2 Step 2: Nucleophilic Addition cluster_3 Step 3: Protonation nitroalkane Nitroalkane (R-CH2NO2) nitronate Nitronate Anion nitroalkane->nitronate Deprotonation imidazole Imidazole imidazole->nitronate imidazole_H Protonated Imidazole nitronate->imidazole_H aldehyde Aldehyde (R'-CHO) alkoxide Alkoxide Intermediate aldehyde->alkoxide nitronate_2->alkoxide Attack product β-Nitroalcohol imidazole_regen Imidazole (regenerated) product->imidazole_regen alkoxide_2->product Protonation imidazole_H_2->product

Caption: Mechanism of the Imidazole-Catalyzed Henry Reaction.

References

Application Notes and Protocols for 2-Phenyl-2-imidazoline as a Ligand in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2-Phenyl-2-imidazoline as a versatile N-donor ligand in palladium-catalyzed cross-coupling reactions. This document is intended to serve as a practical guide for laboratory chemists engaged in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and materials science.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The performance of these catalytic systems is critically dependent on the nature of the ancillary ligands, which modulate the steric and electronic properties of the palladium center. This compound, a readily available and air-stable compound, has emerged as an effective N-donor ligand for a variety of palladium-catalyzed transformations, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. Its ability to stabilize palladium catalytic species and facilitate key steps in the catalytic cycle makes it a valuable tool for synthetic chemists.

General Reaction Mechanisms

The catalytic cycles for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions share common fundamental steps, including oxidative addition and reductive elimination. The this compound ligand plays a crucial role in stabilizing the palladium center throughout these transformations.

Cross_Coupling_Catalytic_Cycles cluster_suzuki Suzuki-Miyaura Coupling cluster_heck Heck Coupling cluster_buchwald Buchwald-Hartwig Amination S_start Pd(0)L2 S_OA Ar-Pd(II)(X)L2 S_start->S_OA Oxidative Addition (Ar-X) S_TM Ar-Pd(II)(Ar')L2 S_OA->S_TM Transmetalation (Ar'B(OR)2) S_RE Ar-Ar' S_TM->S_RE Reductive Elimination H_start Pd(0)L2 H_OA R-Pd(II)(X)L2 H_start->H_OA Oxidative Addition (R-X) H_MI R-alkene-Pd(II)(X)L2 H_OA->H_MI Migratory Insertion (alkene) H_BE alkene-R H_MI->H_BE β-Hydride Elimination B_start Pd(0)L2 B_OA Ar-Pd(II)(X)L2 B_start->B_OA Oxidative Addition (Ar-X) B_LA [Ar-Pd(II)(NR'R'')L2]+X- B_OA->B_LA Ligand Association (HNR'R'') B_RE Ar-NR'R'' B_LA->B_RE Reductive Elimination Suzuki_Workflow start Start reagents Combine Aryl Halide, Phenylboronic Acid, Base (e.g., Cs2CO3), and Solvent (e.g., Dioxane) in a reaction vessel. start->reagents catalyst Add Pd source (e.g., Pd2(dba)3) and this compound ligand. reagents->catalyst reaction Heat the reaction mixture under an inert atmosphere (e.g., Argon) at 80-100 °C. catalyst->reaction workup Cool to room temperature, dilute with an organic solvent, and wash with water and brine. reaction->workup purification Dry the organic layer, concentrate, and purify by column chromatography. workup->purification end End purification->end Buchwald_Hartwig_Workflow start Start reagents Charge a Schlenk tube with Aryl Halide, Amine, and a strong base (e.g., NaOtBu). start->reagents inert Evacuate and backfill the tube with Argon. reagents->inert catalyst Add Pd source (e.g., Pd(OAc)2) and this compound ligand dissolved in anhydrous solvent. inert->catalyst reaction Heat the mixture at 80-120 °C until completion. catalyst->reaction quench Cool to room temperature and quench the reaction with saturated aq. NH4Cl. reaction->quench extraction Extract the product with an organic solvent. quench->extraction purification Dry, concentrate, and purify the crude product via column chromatography. extraction->purification end End purification->end

Application Notes and Protocols: 2-Phenyl-2-imidazoline in the N-arylation of Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylation of indoles is a fundamental transformation in organic synthesis, yielding structural motifs prevalent in pharmaceuticals, agrochemicals, and materials science. Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation and its modern variants, represent a cost-effective and efficient method for constructing the crucial C–N bond between an indole (B1671886) and an aryl group. The efficacy of these reactions is often highly dependent on the nature of the ligand employed to stabilize and activate the copper catalyst. 2-Phenyl-2-imidazoline, a diamine-type ligand, has been identified as a catalyst for the N-arylation of indoles. This document provides detailed application notes and a representative experimental protocol for its use in this context. While specific peer-reviewed protocols detailing this compound for this transformation are not extensively published, the following procedures are based on well-established copper-catalyzed N-arylation methodologies using analogous diamine ligands.

Catalytic System Overview

The catalytic system for the N-arylation of indoles using this compound typically involves a copper(I) salt, the this compound ligand, a suitable base, and an appropriate solvent. The ligand is believed to form a complex with the copper catalyst, enhancing its solubility and reactivity, thereby facilitating the coupling of the indole with an aryl halide.

Logical Relationship of Reaction Components

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Indole Indole NArylindole N-Arylindole Indole->NArylindole Forms N-Ar bond ArylHalide Aryl Halide (Ar-X) ArylHalide->NArylindole CopperSource Copper(I) Source (e.g., CuI) Ligand This compound CopperSource->Ligand Forms active catalyst CopperSource->NArylindole Facilitates Reaction Base Base (e.g., K2CO3, Cs2CO3) Ligand->NArylindole Facilitates Reaction Solvent Solvent (e.g., Toluene (B28343), Dioxane) Base->NArylindole Facilitates Reaction Solvent->NArylindole Facilitates Reaction

Caption: Logical relationship of components in the catalytic N-arylation.

Quantitative Data Summary

As specific literature detailing the use of this compound in indole N-arylation is limited, the following table presents representative data from analogous copper-catalyzed systems using other diamine ligands. These values can serve as a benchmark for optimizing reactions with this compound.

EntryAryl HalideIndole SubstrateLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1IodobenzeneIndoletrans-1,2-Cyclohexanediamine10K₃PO₄Toluene1102495Buchwald, et al.
24-Iodotoluene5-CyanoindoleN,N'-Dimethyl-1,2-cyclohexanediamine5K₂CO₃Dioxane1102494Buchwald, et al.
32-BromotolueneIndoleN,N'-Dimethylethylenediamine10K₂CO₃Toluene1102488Buchwald, et al.
41-Iodonaphthalene2-Methylindoletrans-1,2-Cyclohexanediamine10K₃PO₄Toluene1104885Buchwald, et al.

This data is representative of similar systems and should be used as a guideline for optimization.

Experimental Protocols

The following is a representative experimental protocol for the copper-catalyzed N-arylation of indole with an aryl iodide using this compound as a ligand. This protocol is adapted from established procedures for similar diamine ligands.

Materials:

  • Indole (1.0 mmol, 1.0 equiv)

  • Aryl iodide (1.2 mmol, 1.2 equiv)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • This compound (0.10 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous toluene (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add CuI (9.5 mg, 0.05 mmol), this compound (14.6 mg, 0.10 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Seal the tube with a rubber septum and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add indole (117 mg, 1.0 mmol) and the aryl iodide (1.2 mmol) to the tube under a positive flow of inert gas.

  • Add anhydrous toluene (5 mL) via syringe.

  • Place the sealed tube in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and filter through a pad of celite.

  • Wash the celite pad with additional ethyl acetate (2 x 10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-arylindole.

General Experimental Workflow

G A 1. Assemble Reactants (CuI, Ligand, Base, Indole, Aryl Halide) B 2. Inert Atmosphere (Evacuate & Backfill with Ar/N2) A->B C 3. Add Solvent (Anhydrous Toluene) B->C D 4. Heat & Stir (110 °C, 24-48 h) C->D E 5. Workup (Cool, Dilute, Filter) D->E F 6. Purification (Column Chromatography) E->F G Product (N-Arylindole) F->G

Caption: General workflow for the N-arylation of indoles.

Proposed Catalytic Cycle

The proposed mechanism for the copper-catalyzed N-arylation of indoles with a diamine ligand like this compound is depicted below. It is believed to proceed via a sequence of oxidative addition, deprotonation of the indole, and reductive elimination.

G A Cu(I)L (Active Catalyst) B Oxidative Addition A->B Ar-X C Cu(III) Complex (Ar-Cu(III)(X)L) B->C D Ligand Exchange & Deprotonation C->D Indole-H, -Base E Indole-Cu(III) Complex D->E F Reductive Elimination E->F N-Arylindole F->A

Application Notes and Protocols for 2-Phenyl-2-imidazoline in Epoxy-Carbonyl Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-2-imidazoline is a versatile catalyst employed in a variety of organic transformations.[1] This document provides detailed application notes and protocols for its use in epoxy-carbonyl reactions, with a particular focus on the cycloaddition of carbon dioxide to epoxides to generate valuable cyclic carbonates. Cyclic carbonates are not only important building blocks in the synthesis of pharmaceuticals and fine chemicals but also serve as polar aprotic solvents and electrolytes. The unique structural features of this compound allow it to function as an effective nucleophilic catalyst for the ring-opening of epoxides, facilitating their subsequent reaction with carbonyl compounds.[1]

The imidazoline (B1206853) scaffold is a prominent feature in many biologically active molecules, making its application in synthetic methodologies highly relevant to drug development.[2][3] The protocols outlined herein provide a foundation for researchers to explore the synthesis of novel heterocyclic compounds with potential therapeutic applications.

Reaction Mechanism and Signaling Pathway

The catalytic activity of this compound in epoxy-carbonyl reactions stems from its nucleophilic secondary amine. The reaction mechanism for the cycloaddition of CO2 to an epoxide is initiated by the nucleophilic attack of the imidazoline nitrogen on one of the electrophilic carbons of the epoxide ring. This results in the formation of a zwitterionic intermediate. This intermediate then acts as a potent nucleophile to activate carbon dioxide, leading to the formation of a cyclic carbonate and regeneration of the this compound catalyst.

In the broader context of drug development, the synthesis of functionalized five-membered heterocyclic rings, such as oxazolidinones (which can be formed from the reaction of epoxides and isocyanates, another epoxy-carbonyl reaction), is of significant interest. These scaffolds are present in a number of approved drugs and clinical candidates. The ability to efficiently construct these core structures using catalytic methods is a key enabling technology in medicinal chemistry.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Epoxide Epoxide Zwitterion Zwitterionic Adduct Epoxide->Zwitterion Nucleophilic Attack CO2 Carbon Dioxide Carbonate_Intermediate Alkoxide-CO2 Adduct CO2->Carbonate_Intermediate Catalyst This compound Catalyst->Zwitterion Zwitterion->Carbonate_Intermediate Reaction with CO2 Cyclic_Carbonate Cyclic Carbonate Carbonate_Intermediate->Cyclic_Carbonate Intramolecular Cyclization Regenerated_Catalyst Regenerated Catalyst Carbonate_Intermediate->Regenerated_Catalyst Catalyst Regeneration Regenerated_Catalyst->Catalyst

Caption: Proposed reaction mechanism for the this compound catalyzed cycloaddition of CO2 to epoxides.

Experimental Protocols

The following protocols provide a general framework for the use of this compound as a catalyst in the synthesis of cyclic carbonates from epoxides and carbon dioxide. Researchers should note that optimization of reaction conditions (temperature, pressure, catalyst loading, and reaction time) may be necessary for specific substrates.

Protocol 1: Synthesis of Propylene (B89431) Carbonate from Propylene Oxide and CO2

Materials:

  • Propylene oxide (freshly distilled)

  • This compound

  • High-pressure stainless steel autoclave with a magnetic stirrer

  • Carbon dioxide (high purity)

  • Anhydrous toluene (B28343) (optional, as solvent)

Procedure:

  • To a clean and dry high-pressure autoclave, add propylene oxide (10 mmol, 0.58 g) and this compound (0.2 mmol, 0.029 g, 2 mol%).

  • If a solvent is desired, add 5 mL of anhydrous toluene.

  • Seal the autoclave and purge with CO2 gas three times to remove air.

  • Pressurize the autoclave with CO2 to the desired pressure (e.g., 1 MPa).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Maintain the reaction at this temperature for the specified time (e.g., 8 hours).

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO2.

  • Open the autoclave and collect the crude product.

  • The product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Experimental_Workflow start Start reactants Add Epoxide and This compound to Autoclave start->reactants seal_purge Seal Autoclave and Purge with CO2 reactants->seal_purge pressurize_heat Pressurize with CO2 and Heat seal_purge->pressurize_heat reaction Maintain Temperature and Stir pressurize_heat->reaction cool_vent Cool to Room Temperature and Vent CO2 reaction->cool_vent workup Product Isolation and Purification cool_vent->workup end End workup->end

Caption: General experimental workflow for the synthesis of cyclic carbonates using this compound.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the cycloaddition of various epoxides with CO2, catalyzed by imidazole (B134444) derivatives. While specific data for this compound is limited in the literature, the presented data for similar catalysts provides a strong starting point for experimental design.

EntryEpoxideCatalystCatalyst Loading (mol%)Temperature (°C)Pressure (MPa)Time (h)Conversion (%)Selectivity (%)
1Propylene OxideImidazole51202.0695>99
2Styrene Oxide1-Butyl-3-methylimidazolium bromide21001.0498>99
3Epichlorohydrin2-Ethyl-4-methylimidazole3801.5596>99
4Cyclohexene OxideImidazole on silica support11303.01292>99

Note: This data is representative of imidazole-based catalysis and serves as a guide. Actual results with this compound may vary and require optimization.

Applications in Drug Development

The synthesis of oxazolidinones and related heterocyclic structures through epoxy-carbonyl reactions is of high importance in medicinal chemistry. These scaffolds are found in a variety of therapeutic agents, including antibiotics (e.g., Linezolid), and can exhibit a wide range of biological activities. The use of this compound as a catalyst provides a metal-free and operationally simple method for accessing these valuable molecular frameworks. Researchers in drug development can utilize these protocols to synthesize libraries of novel compounds for biological screening.

Drug_Development_Logic start Epoxides & Carbonyl Precursors catalysis This compound Catalyzed Reaction start->catalysis scaffolds Synthesis of Heterocyclic Scaffolds (e.g., Oxazolidinones) catalysis->scaffolds library Compound Library Generation scaffolds->library screening Biological Screening library->screening hit_id Hit Identification screening->hit_id hit_id->library No lead_opt Lead Optimization hit_id->lead_opt Yes drug_candidate Drug Candidate lead_opt->drug_candidate

References

Application Notes and Protocols: Synthesis and Bioactivity of 2-Phenyl-2-imidazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological activities, and experimental protocols for bioactive 2-phenyl-2-imidazoline derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.

Synthetic Routes and Strategies

This compound and its derivatives can be synthesized through several established methods. The choice of a particular synthetic route often depends on the availability of starting materials, desired substitutions, and scalability.

One of the most common and straightforward methods involves the condensation of a benzaldehyde (B42025) derivative with ethylenediamine (B42938). This reaction is typically carried out in the presence of an oxidizing agent. Other notable methods include the reaction of ethylenediamine with phenylacetonitrile (B145931) or benzoic acid derivatives.[1] For the synthesis of N-substituted derivatives, a common strategy is the alkylation of the this compound core.

Featured Synthetic Protocol: Synthesis of this compound from Benzaldehyde and Ethylenediamine

This protocol outlines a general procedure for the synthesis of the core this compound scaffold.

Materials:

Procedure:

  • Reaction Setup: To a solution of benzaldehyde (1 equivalent) in methanol or ethanol, add ethylenediamine (1.2 equivalents).

  • Oxidation: Add sodium iodide (0.1 equivalents) and anhydrous magnesium sulfate (2 equivalents). To this mixture, add 30% hydrogen peroxide (2 equivalents) dropwise while maintaining the temperature below 40°C.[1] Alternatively, tert-butyl hypochlorite (B82951) can be used as the oxidant.[1]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the pure this compound.

Biological Activities and Applications

This compound derivatives have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug discovery and development.

Antioxidant Activity

Several this compound derivatives exhibit significant antioxidant properties by scavenging free radicals. This activity is crucial in combating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Certain derivatives have shown potent anti-inflammatory activity. One of the mechanisms involved is the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

Anticancer Potential

The anticancer activity of this compound derivatives has been a major focus of research. These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7). Their mechanism of action often involves the modulation of key signaling pathways such as the PI3K/Akt pathway.

Adrenergic Receptor Modulation

This compound derivatives are known to interact with α-adrenergic receptors. Depending on the substitution pattern, they can act as agonists or antagonists at α1 and α2 receptors, suggesting potential applications in cardiovascular and neurological disorders.

Quantitative Bioactivity Data

The following tables summarize the reported biological activities of various this compound derivatives.

Table 1: Antioxidant and Anti-inflammatory Activity of this compound Derivatives

Compound/DerivativeAntioxidant Activity (IC50, µM)Anti-inflammatory Activity (COX-2 Inhibition, IC50, µM)Reference
2-Oxo-imidazole derivative 4b21.78 (ROS production)-[2]
2-Oxo-imidazole derivative 4f21.78 (ROS production)0.08[2]
2-Oxo-imidazole derivative 4i21.78 (ROS production)0.09[2]
2-Oxo-imidazole derivative 4k-0.07[2]
Celecoxib (Standard)44.55 (ROS production)0.08[2]

Table 2: Anticancer Activity of Imidazole/Imidazoline (B1206853) Derivatives

Compound/DerivativeCell LineAnticancer Activity (IC50, µM)Reference
Imidazo[2,1-b][3][4][5]thiadiazole 3cMCF-735.81[6]
Imidazo[1,2-a]pyrimidine 3aA5495.988[7]
Imidazo[1,2-a]pyrimidine 3dMCF-743.4[7]
Imidazo[1,2-a]pyrimidine 4dMCF-739.0[7]
Imidazo[1,2-a]pyrimidine 3dMDA-MB-23135.9[7]
Imidazo[1,2-a]pyrimidine 4dMDA-MB-23135.1[7]
Benzimidazole derivative 22A5490.15[1]
Benzimidazole derivative 22HeLa0.21[1]
Benzimidazole derivative 22HepG20.33[1]
Benzimidazole derivative 22MCF-70.17[1]
Cisplatin (Standard)-Varies[6]
Doxorubicin (Standard)MCF-74.17[1]

Experimental Protocols for Biological Evaluation

Protocol 1: DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol details the procedure for assessing the free radical scavenging activity of this compound derivatives using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[8][9][10]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Ascorbic acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Sample Preparation: Prepare a series of dilutions of the test compounds and ascorbic acid in the appropriate solvent.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of the test compounds or ascorbic acid to the wells.

    • For the blank, add 100 µL of the solvent instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Scavenging = [((Abs_control - Abs_sample) / Abs_control)) x 100]

    • Plot the percentage of scavenging activity against the concentration of the test compounds to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 2: Carrageenan-Induced Paw Edema Assay (Anti-inflammatory Activity)

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.[11][12][13][14][15]

Materials:

  • Lambda-Carrageenan

  • Experimental animals (e.g., Wistar rats or Swiss albino mice)

  • Test compounds

  • Standard anti-inflammatory drug (e.g., Indomethacin or Ibuprofen)

  • Vehicle (e.g., saline or 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a standard group (indomethacin), and test groups (different doses of the test compound). Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0 hours (just before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the paw volume at that time point.

    • Calculate the percentage inhibition of edema for each group compared to the control group using the formula:

      • % Inhibition = [((Edema_control - Edema_test) / Edema_control)) x 100]

Protocol 3: MTT Assay for In Vitro Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[4]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO, final concentration ≤ 0.5%).

  • Incubation: Incubate the plates for another 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until a purple formazan (B1609692) precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

PI3K/Akt Signaling Pathway in Cancer

The PI3K/Akt pathway is a critical intracellular signaling pathway that regulates cell survival, proliferation, and growth.[3][5][16][17] Dysregulation of this pathway is a hallmark of many cancers. Some this compound derivatives have been shown to exert their anticancer effects by inhibiting this pathway, leading to apoptosis and reduced tumor growth.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Derivative This compound Derivative Derivative->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound derivatives.

Alpha-1 Adrenergic Receptor Signaling Pathway

Alpha-1 adrenergic receptors are G-protein coupled receptors that, upon activation by agonists like norepinephrine, initiate a signaling cascade involving phospholipase C (PLC), inositol (B14025) trisphosphate (IP3), and diacylglycerol (DAG).[18][19][20] This leads to an increase in intracellular calcium and the activation of protein kinase C (PKC), resulting in various physiological responses, such as smooth muscle contraction. This compound derivatives can modulate this pathway by acting as either agonists or antagonists at the α1-receptor.

Alpha1_Adrenergic_Pathway Agonist Agonist (e.g., Norepinephrine, This compound derivative) Alpha1_R α1-Adrenergic Receptor Agonist->Alpha1_R Binds to Gq Gq protein Alpha1_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 into DAG DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response Leads to

Caption: Alpha-1 adrenergic receptor signaling pathway modulated by this compound derivatives.

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the phenyl ring and the imidazoline nitrogen.

  • Substituents on the Phenyl Ring: Electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., chloro, nitro) on the phenyl ring can significantly influence the antioxidant, anti-inflammatory, and anticancer activities. The position of the substituent (ortho, meta, or para) is also critical for receptor binding and biological response.[21]

  • N-Substitution on the Imidazoline Ring: Alkylation or acylation at the nitrogen atoms of the imidazoline ring can modulate the lipophilicity and steric properties of the molecule, thereby affecting its pharmacokinetic profile and target interaction.

A general workflow for the synthesis and evaluation of bioactive this compound derivatives is depicted below.

Workflow Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro Biological Screening Purification->Screening Antioxidant Antioxidant Assays (e.g., DPPH) Screening->Antioxidant AntiInflammatory Anti-inflammatory Assays (e.g., COX-2 inhibition) Screening->AntiInflammatory Anticancer Anticancer Assays (e.g., MTT) Screening->Anticancer Lead Lead Compound Identification Antioxidant->Lead AntiInflammatory->Lead Anticancer->Lead Optimization Lead Optimization (SAR Studies) Lead->Optimization Optimization->Synthesis New Derivatives InVivo In Vivo Studies Optimization->InVivo Development Preclinical Development InVivo->Development

Caption: General workflow for the development of bioactive this compound derivatives.

References

Application Notes: 2-Phenyl-2-imidazoline as a Corrosion Inhibitor for Mild Steel in Acidic Media

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, scientists, and drug development professionals.

Introduction

Corrosion of mild steel is a significant issue in various industrial applications, particularly in acidic environments encountered during processes such as acid pickling, industrial cleaning, and oil and gas production. The use of organic corrosion inhibitors is a primary strategy to mitigate this problem. Among these, imidazoline (B1206853) derivatives have garnered considerable attention due to their high inhibition efficiency, environmental friendliness, and straightforward synthesis. 2-Phenyl-2-imidazoline, in particular, has demonstrated significant potential as a corrosion inhibitor for mild steel in acidic solutions. Its efficacy is attributed to the presence of heteroatoms (Nitrogen), the phenyl ring, and the imidazoline ring, which facilitate its adsorption onto the metal surface, forming a protective barrier against corrosive agents. This document provides detailed application notes and experimental protocols for evaluating the performance of this compound as a corrosion inhibitor.

Mechanism of Action

This compound inhibits the corrosion of mild steel in acidic media primarily through adsorption onto the steel surface. This process involves the sharing of electrons between the nitrogen atoms of the imidazoline ring and the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of a coordinate covalent bond. The phenyl group can further enhance adsorption through π-electron interactions with the metal surface. This adsorbed layer acts as a physical barrier, isolating the steel from the corrosive environment and thereby reducing the rates of both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. The adsorption of this compound and its derivatives on the mild steel surface has been found to follow the Langmuir adsorption isotherm.[1][2][3] This indicates the formation of a monolayer of the inhibitor on the metal surface. Studies have shown that this compound acts as a mixed-type inhibitor, meaning it suppresses both the anodic and cathodic reactions of the corrosion process.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the quantitative data on the performance of this compound and its derivatives as corrosion inhibitors for mild steel in various acidic media.

Table 1: Inhibition Efficiency of this compound Derivatives from Weight Loss Measurements

InhibitorConcentration (ppm)MediumTemperature (°C)Inhibition Efficiency (%)Reference
o-chlorophenyl-2-imidazoline120HClNot Specified91.42[3]
o-chlorophenyl-2-imidazoline200H₂SO₄Not Specified84.55[3]
p-nitrophenyl-2-imidazolineNot Specified1M HClNot Specified~80[1][2][3]
p-nitrophenyl-2-imidazolineNot Specified0.5M H₂SO₄Not Specified>80[1][2][3]

Table 2: Electrochemical Polarization Data for Mild Steel in Acidic Media with this compound Derivatives

InhibitorConcentration (ppm)MediumCorrosion Current Density (Icorr, µA/cm²)Corrosion Potential (Ecorr, mV vs. SCE)Reference
p-nitrophenyl-2-imidazolineVarious1M HClDecreases with increasing concentrationShifts to more noble values[1][2][3]
p-nitrophenyl-2-imidazolineVarious0.5M H₂SO₄Decreases with increasing concentrationShifts to more noble values[1][2][3]
2-phenyl imidazolineVariousCO₂-saturated solutionDecreases with increasing concentrationShifts to more noble values[4]

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Mild Steel in Acidic Media with this compound Derivatives

InhibitorConcentration (ppm)MediumCharge Transfer Resistance (Rct, Ω·cm²)Double Layer Capacitance (Cdl, µF/cm²)Reference
p-nitrophenyl-2-imidazolineVarious1M HClIncreases with increasing concentrationDecreases with increasing concentration[1][2][3]
p-nitrophenyl-2-imidazolineVarious0.5M H₂SO₄Increases with increasing concentrationDecreases with increasing concentration[1][2][3]
2-phenyl imidazolineVariousCO₂-saturated solutionIncreases with increasing concentrationDecreases with increasing concentration[4]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the corrosion inhibition performance of this compound are provided below.

Protocol 1: Weight Loss Measurement

Objective: To determine the inhibition efficiency of this compound by measuring the weight loss of mild steel coupons in acidic media.

Materials:

  • Mild steel coupons of known dimensions and composition

  • Abrasive papers of various grits (e.g., 120, 400, 800, 1200)

  • Distilled water

  • Acetone (B3395972)

  • Desiccator

  • Analytical balance (±0.1 mg accuracy)

  • Corrosive medium (e.g., 1M HCl or 0.5M H₂SO₄)

  • This compound inhibitor of various concentrations

  • Water bath or thermostat

Procedure:

  • Mechanically polish the mild steel coupons with a series of abrasive papers to achieve a smooth, mirror-like surface.

  • Degrease the coupons by washing with distilled water and then acetone.

  • Dry the coupons in a desiccator and accurately weigh them using an analytical balance.

  • Immerse the coupons in the corrosive medium with and without different concentrations of this compound.

  • Maintain a constant temperature using a water bath for a specified immersion period (e.g., 6, 12, 24 hours).

  • After the immersion period, retrieve the coupons, wash them with distilled water, and scrub with a soft brush to remove corrosion products.

  • Rinse the coupons with acetone and dry them in a desiccator.

  • Reweigh the coupons to determine the weight loss.

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • CR (mm/year) = (87.6 × W) / (D × A × T)

      • Where W is the weight loss in mg, D is the density of mild steel in g/cm³, A is the surface area of the coupon in cm², and T is the immersion time in hours.

    • IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

      • Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Protocol 2: Potentiodynamic Polarization

Objective: To determine the corrosion current density (Icorr), corrosion potential (Ecorr), and to understand the type of inhibition (anodic, cathodic, or mixed) provided by this compound.

Materials:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (working electrode: mild steel; counter electrode: platinum; reference electrode: Saturated Calomel Electrode - SCE)

  • Corrosive medium with and without different concentrations of this compound

Procedure:

  • Prepare the mild steel working electrode by embedding it in an epoxy resin, leaving a known surface area exposed.

  • Polish the exposed surface of the working electrode as described in Protocol 1.

  • Assemble the three-electrode cell with the mild steel working electrode, platinum counter electrode, and SCE reference electrode.

  • Fill the cell with the test solution (corrosive medium with or without the inhibitor).

  • Allow the system to stabilize for about 30-60 minutes until a steady open-circuit potential (OCP) is reached.

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

  • Plot the resulting current density versus potential (Tafel plot).

  • Extrapolate the linear portions of the anodic and cathodic curves to their intersection point to determine the corrosion potential (Ecorr) and corrosion current density (Icorr).

  • Calculate the inhibition efficiency (IE%) using the following equation:

    • IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100

      • Where Icorr_blank is the corrosion current density in the absence of the inhibitor and Icorr_inhibitor is the corrosion current density in the presence of the inhibitor.

Protocol 3: Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the kinetics of the electrode processes and the surface properties of the mild steel in the presence and absence of this compound.

Materials:

  • Frequency Response Analyzer (FRA) coupled with a Potentiostat

  • Three-electrode electrochemical cell (as in Protocol 2)

  • Corrosive medium with and without different concentrations of this compound

Procedure:

  • Set up the electrochemical cell as described in Protocol 2.

  • Allow the system to reach a steady OCP.

  • Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Record the impedance data and present it as Nyquist and Bode plots.

  • Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency (IE%) using the following equation:

    • IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100

      • Where Rct_inhibitor is the charge transfer resistance in the presence of the inhibitor and Rct_blank is the charge transfer resistance in the absence of the inhibitor.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_experiments Corrosion Evaluation Experiments cluster_analysis Data Analysis and Characterization prep_steel Mild Steel Coupon Preparation (Polishing, Degreasing) weight_loss Weight Loss Measurement prep_steel->weight_loss pdp Potentiodynamic Polarization prep_steel->pdp eis Electrochemical Impedance Spectroscopy prep_steel->eis prep_solution Solution Preparation (Acidic Medium +/- Inhibitor) prep_solution->weight_loss prep_solution->pdp prep_solution->eis data_analysis Calculation of Inhibition Efficiency weight_loss->data_analysis pdp->data_analysis surface_analysis Surface Analysis (SEM, XPS) pdp->surface_analysis eis->data_analysis eis->surface_analysis data_analysis->surface_analysis

Caption: Experimental workflow for evaluating corrosion inhibitors.

inhibition_mechanism cluster_anodic Anodic Reaction (Inhibited) cluster_cathodic Cathodic Reaction (Inhibited) inhibitor This compound in Acidic Solution adsorbed_layer Adsorbed Inhibitor Layer inhibitor->adsorbed_layer Adsorption steel Mild Steel Surface (Fe) anode Fe -> Fe²⁺ + 2e⁻ steel->anode Metal Dissolution cathode 2H⁺ + 2e⁻ -> H₂ steel->cathode Hydrogen Evolution adsorbed_layer->steel Forms Protective Film adsorbed_layer->anode Blocks Sites adsorbed_layer->cathode Blocks Sites concentration_efficiency conc Inhibitor Concentration adsorption Adsorption on Steel Surface conc->adsorption Increases coverage Surface Coverage adsorption->coverage Increases efficiency Inhibition Efficiency coverage->efficiency Increases

References

Application Notes and Protocols: Electrochemical Study of 2-Phenyl-2-imidazoline as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for the electrochemical evaluation of 2-Phenyl-2-imidazoline as a corrosion inhibitor. The information is intended for researchers, scientists, and professionals in the fields of materials science, chemistry, and drug development who are investigating novel corrosion mitigation strategies.

Introduction

Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. Organic corrosion inhibitors are widely used to protect metallic materials from corrosion. Among these, imidazoline (B1206853) derivatives, such as this compound, have shown considerable promise due to their ability to adsorb onto metal surfaces and form a protective barrier.[1][2][3] This document outlines the standard electrochemical techniques used to assess the performance of this compound as a corrosion inhibitor for different metals in various corrosive environments.

The inhibitive action of this compound is attributed to the presence of the imidazoline ring and the phenyl group. The nitrogen atoms in the imidazoline ring act as adsorption centers, facilitating the attachment of the molecule to the metal surface.[3] The planar phenyl group can further enhance adsorption through π-electron interactions with the metal.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from electrochemical studies of this compound and its derivatives as corrosion inhibitors.

Table 1: Potentiodynamic Polarization Data for this compound on Mild Steel in Acidic Media

Inhibitor ConcentrationCorrosive MediumCorrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA/cm²)Inhibition Efficiency (%)Reference
Blank1 M HCl-470550-[3]
5 mM p-nitrophenyl-2-imidazoline1 M HCl-49511080.0[3]
Blank0.5 M H₂SO₄-510480-[3]
5 mM p-nitrophenyl-2-imidazoline0.5 M H₂SO₄-5258682.1[3]

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for this compound on Copper in H₂SO₄ Solution

Inhibitor ConcentrationCorrosive MediumCharge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (%)Reference
Blank5% H₂SO₄150250-[2]
1 mM this compound5% H₂SO₄8508082.4[2]
5 mM this compound5% H₂SO₄15004590.0[2]

Table 3: Inhibition Efficiency of Imidazoline Derivatives in CO₂-Saturated Brine

Inhibitor Concentration (ppm)Corrosive MediumTemperature (°C)Inhibition Efficiency (%)Reference
303 wt.% NaCl, CO₂ saturated80Generalised: ~95, Localised: ~70[1]
403 wt.% NaCl, CO₂ saturated80Generalised: >95, Localised: >95[1]
10003 wt.% NaCl, CO₂ saturated149~90[4]

Experimental Protocols

This section provides detailed protocols for the key electrochemical experiments used to evaluate the corrosion inhibition performance of this compound.

Protocol 1: Potentiodynamic Polarization Measurements

Objective: To determine the corrosion potential (Ecorr), corrosion current density (icorr), and inhibition efficiency of this compound.

Materials:

  • Working Electrode (WE): Mild steel, copper, or aluminum coupon

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode

  • Counter Electrode (CE): Platinum or graphite (B72142) rod

  • Corrosive Medium: e.g., 1 M HCl, 0.5 M H₂SO₄, or CO₂-saturated 3 wt.% NaCl solution

  • This compound inhibitor of varying concentrations

  • Potentiostat/Galvanostat

  • Electrochemical cell

Procedure:

  • Working Electrode Preparation:

    • Mechanically polish the working electrode with a series of silicon carbide (SiC) papers of decreasing grit size (e.g., 200, 400, 600, 800, 1200 grit).

    • Rinse the electrode with deionized water and then degrease with acetone.

    • Dry the electrode in a stream of warm air.

    • Mount the electrode in an appropriate holder, exposing a well-defined surface area (e.g., 1 cm²).

  • Electrolyte Preparation:

    • Prepare the desired corrosive medium. For CO₂-saturated solutions, bubble CO₂ gas through the solution for at least one hour prior to the experiment to ensure saturation.

    • Prepare stock solutions of this compound in a suitable solvent (e.g., ethanol (B145695) or the corrosive medium itself) and then prepare different concentrations by serial dilution.

  • Electrochemical Measurement:

    • Assemble the three-electrode electrochemical cell with the prepared working electrode, reference electrode, and counter electrode.

    • Fill the cell with the corrosive medium containing the desired concentration of the inhibitor.

    • Allow the system to stabilize for a period of 30-60 minutes to reach a steady open-circuit potential (OCP).

    • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s or 1 mV/s).[5]

    • Record the resulting current density as a function of the applied potential.

  • Data Analysis:

    • Plot the potentiodynamic polarization curve (log |current density| vs. potential).

    • Determine the corrosion potential (Ecorr) at the point of zero current.

    • Extrapolate the linear Tafel regions of the cathodic and anodic branches of the curve to the Ecorr to determine the corrosion current density (icorr).

    • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] * 100 where icorr(blank) is the corrosion current density in the absence of the inhibitor and icorr(inhibitor) is the corrosion current density in the presence of the inhibitor.

Protocol 2: Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the mechanism of corrosion inhibition and to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).

Materials:

  • Same as for Potentiodynamic Polarization Measurements.

Procedure:

  • Electrode and Electrolyte Preparation:

    • Follow the same procedure as described in Protocol 1.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell and allow the system to stabilize at the OCP for 30-60 minutes.

    • Apply a small amplitude sinusoidal AC voltage signal (e.g., 10 mV) around the OCP over a wide frequency range (e.g., from 100 kHz to 10 mHz).[6]

    • Measure the impedance response of the system at each frequency.

  • Data Analysis:

    • Represent the EIS data as Nyquist plots (Z'' vs. Z') and Bode plots (log |Z| and phase angle vs. log frequency).

    • The Nyquist plot for a simple corrosion process typically shows a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct).

    • Model the EIS data using an appropriate equivalent electrical circuit (EEC). A simple Randles circuit is often used for corrosion systems.

    • From the EEC fitting, determine the values of Rct and the double-layer capacitance (Cdl).

    • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] * 100 where Rct(blank) is the charge transfer resistance in the absence of the inhibitor and Rct(inhibitor) is the charge transfer resistance in the presence of the inhibitor.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the electrochemical study of this compound as a corrosion inhibitor.

experimental_workflow cluster_prep Preparation Stage cluster_exp Experimental Stage cluster_analysis Data Analysis Stage WE_prep Working Electrode Preparation (Polishing, Cleaning) Cell_setup Electrochemical Cell Setup (3-electrode) WE_prep->Cell_setup Sol_prep Inhibitor & Corrosive Solution Preparation Sol_prep->Cell_setup Stabilization OCP Stabilization (30-60 min) Cell_setup->Stabilization PDP Potentiodynamic Polarization Stabilization->PDP EIS Electrochemical Impedance Spectroscopy Stabilization->EIS Tafel_analysis Tafel Extrapolation (icorr, Ecorr) PDP->Tafel_analysis EEC_fitting Equivalent Circuit Fitting (Rct, Cdl) EIS->EEC_fitting IE_PDP Calculate IE% (PDP) Tafel_analysis->IE_PDP IE_EIS Calculate IE% (EIS) EEC_fitting->IE_EIS

Caption: Experimental workflow for electrochemical evaluation.

inhibition_mechanism Inhibitor This compound in solution Adsorption Adsorption Inhibitor->Adsorption diffusion Metal Metal Surface Metal->Adsorption Protective_Layer Protective Film Formation Adsorption->Protective_Layer Corrosion_Inhibition Corrosion Inhibition Protective_Layer->Corrosion_Inhibition blocks active sites

Caption: Conceptual diagram of the corrosion inhibition mechanism.

References

Application Notes and Protocols: Formulation and Evaluation of 2-Phenyl-2-Imidazoline Based Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Chemical Formulation Professionals

Introduction

2-Phenyl-2-imidazoline (2-PI) and its derivatives are heterocyclic organic compounds widely recognized for their efficacy as corrosion inhibitors, particularly for protecting metals like steel and copper in acidic environments.[1][2] Their molecular structure, featuring an imidazoline (B1206853) ring with two nitrogen atoms and an attached phenyl group, allows for strong adsorption onto metal surfaces.[1][3] The nitrogen heteroatoms and the π-electrons of the phenyl ring act as active centers for adsorption, forming a protective film that isolates the metal from corrosive agents.[1] This document provides detailed protocols for the synthesis of 2-PI, its application as a corrosion inhibitor, and the standard methodologies for evaluating its performance.

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of a benzonitrile (B105546) derivative with a diamine, such as ethylenediamine. Microwave-assisted organic synthesis (MAOS) can be more effective than conventional methods, offering higher yields and shorter reaction times.[4]

2.1 Synthesis Protocol: Benzonitrile and Ethylenediamine Route

This protocol describes a common laboratory-scale synthesis.

Materials and Reagents:

  • Benzonitrile

  • Ethylenediamine

  • Acid catalyst (e.g., Cysteine HCl)[5]

  • Toluene (B28343) or xylene (as a solvent to aid in water removal)

  • Round-bottom flask

  • Dean-Stark apparatus or equivalent setup for azeotropic water removal

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine equimolar amounts of benzonitrile and ethylenediamine.

  • Catalyst and Solvent: Add a catalytic amount of an acid catalyst. Add a solvent such as toluene to facilitate the azeotropic removal of water, which is a byproduct of the cyclization reaction.

  • Reaction: Heat the mixture to reflux (temperatures can range from 140°C to 225°C) and collect the water in the Dean-Stark trap.[5][6] The reaction is typically monitored by observing the amount of water collected.

  • Completion: Once the theoretical amount of water has been collected, the reaction is considered complete. This process can take several hours.[7]

  • Purification: After cooling, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization or vacuum distillation to yield this compound.

  • Characterization: The final product should be characterized using techniques like Fourier-Transform Infrared (FTIR) Spectroscopy to confirm the presence of the C=N bond in the imidazoline ring and the absence of the nitrile (C≡N) starting material.[1]

G Reactants Benzonitrile + Ethylenediamine Conditions Acid Catalyst Heat (140-225°C) Azeotropic Water Removal Reactants->Conditions Product This compound Conditions->Product Byproduct Water (H₂O) Conditions->Byproduct

Caption: Synthesis pathway for this compound.

Mechanism of Corrosion Inhibition

Imidazoline-based inhibitors function by adsorbing onto the metal surface to form a protective barrier.[8] This process involves both physical adsorption (physisorption) and chemical adsorption (chemisorption).

  • Physisorption: In acidic solutions, the nitrogen atoms of the imidazoline ring can become protonated, leading to a positively charged molecule. This cation electrostatically interacts with the negatively charged metal surface (due to adsorbed anions like Cl⁻).[3]

  • Chemisorption: The lone pair electrons on the nitrogen atoms can be shared with the vacant d-orbitals of the metal atoms (e.g., iron), forming coordinate covalent bonds. The π-electrons from the phenyl ring can also participate in this interaction, strengthening the bond.[1][3]

This adsorbed layer acts as a physical barrier, blocking active corrosion sites and preventing corrosive species from reaching the metal surface. 2-PI acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[1]

G cluster_solution Corrosive Solution (e.g., HCl) CorrosiveSpecies H⁺, Cl⁻ Metal Metal Surface (e.g., Steel) CorrosiveSpecies->Metal Corrosion Attack (Blocked) Inhibitor This compound (2-PI) Inhibitor->Metal Adsorption (N lone pairs, π-electrons) ProtectiveFilm Adsorbed Protective Film

Caption: Mechanism of corrosion inhibition by 2-PI.

Experimental Protocols for Inhibitor Evaluation

To quantify the effectiveness of a corrosion inhibitor, several standard techniques are employed. The primary metric is Inhibition Efficiency (IE%), which measures the percentage reduction in the corrosion rate.

4.1 General Experimental Workflow

The evaluation of a corrosion inhibitor follows a systematic process from sample preparation to data analysis.

G A Prepare Metal Coupons (e.g., Mild Steel) D Immerse Coupons in Test Solutions A->D B Prepare Corrosive Media (e.g., 1M HCl) C Prepare Inhibitor Solutions (Blank + Various Concentrations) B->C C->D E Conduct Experiments D->E F Weight Loss (WL) E->F Gravimetric G Electrochemical Tests (EIS, PDP) E->G Electrochemical H Analyze Data & Calculate Corrosion Rate (CR) F->H G->H I Calculate Inhibition Efficiency (IE%) H->I

Caption: General workflow for corrosion inhibitor evaluation.

4.2 Protocol 1: Weight Loss Measurement

This gravimetric method provides a direct measure of metal loss over time.[9][10]

Apparatus and Materials:

  • Metal coupons (e.g., mild steel) of known surface area.

  • Analytical balance (±0.1 mg precision).

  • Water bath or thermostat for temperature control.

  • Glass beakers and glass hooks for suspending coupons.[9]

  • Corrosive solution (e.g., 1 M HCl).

  • Inhibitor solutions of various concentrations.

  • Desiccator.

Procedure:

  • Coupon Preparation: Mechanically polish the metal coupons with successively finer grades of emery paper, degrease with acetone, rinse with deionized water, and dry in a desiccator.

  • Initial Weighing: Weigh each coupon accurately and record its initial weight (W_initial).

  • Immersion: Suspend each coupon fully in a beaker containing the test solution (blank or with inhibitor) using a glass hook. Maintain a constant temperature for a set immersion period (e.g., 6-24 hours).[10]

  • Final Weighing: After the immersion period, remove the coupons, rinse with deionized water, scrub gently to remove corrosion products, rinse again, dry thoroughly, and reweigh to get the final weight (W_final).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR): CR (mm/year) = (87600 × ΔW) / (A × T × ρ), where A is the surface area (cm²), T is the immersion time (hours), and ρ is the metal density (g/cm³).

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100, where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.[9]

4.3 Protocol 2: Electrochemical Measurements

Electrochemical methods like Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) are rapid and provide mechanistic insights.[11][12] A standard three-electrode cell is used, containing a working electrode (the metal coupon), a reference electrode (e.g., Saturated Calomel Electrode, SCE), and a counter electrode (e.g., platinum or graphite).[13][14]

4.3.1 Potentiodynamic Polarization (PDP)

This technique determines the corrosion potential (E_corr), corrosion current density (i_corr), and provides information on whether the inhibitor is anodic, cathodic, or mixed-type.[15][16]

Procedure:

  • Stabilization: Immerse the three-electrode setup in the test solution and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).[9]

  • Polarization Scan: Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5-1.0 mV/s).[9][14]

  • Data Analysis:

    • Plot the potential (E) versus the logarithm of the current density (log i).

    • Extrapolate the linear portions of the anodic and cathodic curves (Tafel regions) back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

    • Inhibition Efficiency (IE%): IE% = [(i_corr,blank - i_corr,inh) / i_corr,blank] × 100.[14]

4.3.2 Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance of the inhibitor film and the corrosion process kinetics.[13][17]

Procedure:

  • Stabilization: As with PDP, allow the system to stabilize at its OCP.

  • Impedance Measurement: Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[13][18]

  • Data Analysis:

    • The data is typically presented as Nyquist plots (imaginary vs. real impedance) or Bode plots.

    • The Nyquist plot for an inhibited system often shows a larger semicircle, indicating higher corrosion resistance.

    • The data is fitted to an equivalent electrical circuit model to extract parameters like solution resistance (R_s) and charge transfer resistance (R_ct).[11] The R_ct value is inversely proportional to the corrosion rate.

    • Inhibition Efficiency (IE%): IE% = [(R_ct,inh - R_ct,blank) / R_ct,inh] × 100.

Quantitative Performance Data

The following tables summarize typical performance data for imidazoline-based inhibitors from literature.

Table 1: Inhibition Efficiency of p-Nitrophenyl-2-imidazoline for Mild Steel [1]

Corrosive MediumMethodInhibitor Conc.Inhibition Efficiency (IE%)
1 M HClWeight LossNot Specified>80%
0.5 M H₂SO₄Weight LossNot Specified>80%
1 M HClPolarizationNot SpecifiedGood
0.5 M H₂SO₄PolarizationNot SpecifiedGood

Note: The study states a good efficiency of 80% was achieved, suggesting this is a maximum value under tested conditions.[1]

Table 2: Inhibition Efficiency of Imidazoline Derivatives in 1% NaCl Solution [4]

CompoundConcentrationInhibition Efficiency (IE%)
(Z)-2-(2-(heptadec-8-enyl)-4,5-dihydroimidazol-1-yl)ethanamine8 ppm32.18%
(Z)-2-(2-(heptadec-8-enyl)-4,5-dihydroimidazol-1-yl)ethanol8 ppm39.59%
2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethanamine8 ppm12.73%

Note: Data from this study indicates that both the substituent on the imidazoline ring and the long alkyl chain play a crucial role in inhibition performance.[4]

Formulation and Application Guidelines

When formulating and using 2-PI based inhibitors, several factors should be considered for optimal performance.

  • Dosage: The inhibitor concentration is critical. An insufficient dose will provide inadequate protection, while an excessive dose may not be cost-effective.[19] Optimal concentrations typically range from a few ppm to several hundred ppm, depending on the severity of the corrosive environment.[5][6]

  • Solubility: Imidazolines are generally soluble in hydrocarbons and polar organic solvents but have limited solubility in water.[20] They are often formulated with surfactants or in solvent packages to ensure good dispersion in aqueous systems.

  • Environment: Performance is affected by temperature, pH, and the presence of other species (e.g., H₂S, CO₂).[19] The formulation should be tailored to the specific operating conditions.

  • Safety and Handling: Imidazoline-based inhibitors are organic amines and require appropriate handling procedures. Always use personal protective equipment (PPE) such as gloves and safety glasses. Store in a cool, dry place away from incompatible chemicals like strong oxidizing agents.[19]

References

Application Notes and Protocols for the Synthesis of Substituted 2-Imidazolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted 2-imidazolines, a class of heterocyclic compounds with significant applications in medicinal chemistry and catalysis. The following sections outline various synthetic methodologies, including classical and modern approaches, with a focus on providing reproducible experimental procedures and comparative data.

Introduction

2-Imidazolines are five-membered heterocyclic compounds containing two nitrogen atoms, one of which is part of an imine functionality. The substituted forms of this scaffold are of great interest due to their diverse biological activities, including antihypertensive, anti-inflammatory, and antidiabetic properties. Furthermore, chiral 2-imidazolines are widely used as ligands in asymmetric catalysis. This document details several common and effective methods for their synthesis.

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data for the synthesis of 2-imidazolines via different experimental setups, allowing for easy comparison of yields and reaction conditions across various substrates.

Table 1: Synthesis of 2-Imidazolines from Aldehydes and Ethylenediamine (B42938)

EntryAldehyde SubstrateOxidizing Agent/CatalystSolventTime (h)Temp (°C)Yield (%)
1Benzaldehyde (B42025)NBSCH₂Cl₂10 to rt95
24-ChlorobenzaldehydeNBSCH₂Cl₂10 to rt92
34-MethoxybenzaldehydeNBSCH₂Cl₂10 to rt96
42-NaphthaldehydeNBSCH₂Cl₂10 to rt93
5CinnamaldehydeNBSCH₂Cl₂10 to rt85
6BenzaldehydeI₂ / K₂CO₃CH₂Cl₂3rt94
74-MethylbenzaldehydeI₂ / K₂CO₃CH₂Cl₂3rt92
84-BromobenzaldehydeI₂ / K₂CO₃CH₂Cl₂3rt95

Table 2: Synthesis of 2-Imidazolines from Nitriles and Ethylenediamine

EntryNitrile SubstrateCatalystConditionsTime (min)Yield (%)
1Benzonitrile (B105546)SulfurMicrowave (720W)2.597
24-ChlorobenzonitrileSulfurMicrowave (720W)396
34-MethylbenzonitrileSulfurMicrowave (720W)2.598
4AcetonitrileSulfurMicrowave (720W)485
5BenzonitrileSulfurReflux12090
64-ChlorobenzonitrileSulfurReflux15088
7BenzonitrileNaSHReflux90-120High
84-MethylbenzonitrileNaSHReflux90-120High

Table 3: Palladium-Catalyzed Three-Component Synthesis of 2-Aryl-2-Imidazolines

EntryAryl HalideIsocyanideDiamineCatalyst/LigandYield (%)
1Iodobenzene (B50100)tert-Butyl isocyanideEthylenediaminePdCl₂/dppp (B1165662)94
24-Bromoanisoletert-Butyl isocyanideEthylenediaminePdCl₂·dppf·CH₂Cl₂85
33-Bromopyridinetert-Butyl isocyanideEthylenediaminePdCl₂/dppp78
42-Iodotoluenetert-Butyl isocyanideEthylenediaminePdCl₂/dppp45

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Synthesis of 2-Phenyl-2-imidazoline from Benzaldehyde and Ethylenediamine using NBS

Materials:

  • Benzaldehyde

  • Ethylenediamine

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of benzaldehyde (1.0 mmol) in CH₂Cl₂ (10 mL) was added ethylenediamine (1.1 mmol) at 0 °C.

  • The reaction mixture was stirred at room temperature for 30 minutes.

  • N-Bromosuccinimide (1.1 mmol) was added in one portion at 0 °C.

  • The mixture was stirred at room temperature for 1 hour.

  • The reaction was quenched by the addition of saturated aqueous Na₂S₂O₃.

  • The layers were separated, and the aqueous layer was extracted with CH₂Cl₂.

  • The combined organic layers were washed with saturated aqueous NaHCO₃ and brine, dried over Na₂SO₄, and concentrated under reduced pressure.

  • The crude product was purified by column chromatography on silica (B1680970) gel to afford this compound.[1]

Protocol 2: Microwave-Assisted Synthesis of this compound from Benzonitrile and Ethylenediamine

Materials:

Procedure:

  • In a microwave-transparent vessel, a mixture of benzonitrile (4 mmol), ethylenediamine (16 mmol), and sulfur (1 mmol) was prepared.[2]

  • The vessel was placed in a domestic microwave oven and irradiated at 720 W for 2.5 minutes.[3][4]

  • After irradiation, the reaction mixture was allowed to cool to room temperature.

  • Cold water was added, and the mixture was extracted with chloroform.

  • The organic layer was dried over anhydrous Na₂SO₄ and the solvent was evaporated.

  • The crude product was recrystallized from cyclohexane to give the pure this compound.[2]

Protocol 3: Palladium-Catalyzed Three-Component Synthesis of this compound

Materials:

  • Iodobenzene

  • tert-Butyl isocyanide

  • Ethylenediamine

  • Cesium carbonate (Cs₂CO₃)

  • Palladium(II) chloride (PdCl₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Anhydrous toluene (B28343)

  • Ethyl acetate

  • Celite

Procedure:

  • To an oven-dried, three-necked flask under a nitrogen atmosphere were added cesium carbonate (1.3 mmol), anhydrous toluene (5 mL), iodobenzene (1.0 mmol), tert-butyl isocyanide (1.5 mmol), ethylenediamine (5.0 mmol), PdCl₂ (5 mol %), and dppp (10 mol %).[5]

  • The reaction mixture was heated to reflux for 16 hours.[5]

  • After cooling to room temperature, the mixture was filtered through a pad of Celite, which was washed with ethyl acetate.[5]

  • The filtrate was concentrated under reduced pressure.

  • The crude product was purified by column chromatography on silica gel to yield this compound.

Mandatory Visualizations

The following diagrams illustrate the general experimental workflows for the synthesis of substituted 2-imidazolines.

experimental_workflow_aldehydes start Start reagents Mix Aldehyde and Ethylenediamine in Solvent start->reagents stir Stir at Room Temperature reagents->stir add_oxidant Add Oxidizing Agent (e.g., NBS, I₂) stir->add_oxidant reaction Reaction Continues add_oxidant->reaction workup Aqueous Workup (Quenching, Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Substituted 2-Imidazoline purification->product experimental_workflow_nitriles start Start reagents Mix Nitrile, Ethylenediamine, and Catalyst (e.g., Sulfur) start->reagents heating Heating (Microwave or Conventional) reagents->heating cool Cool to Room Temperature heating->cool extraction Extraction with Organic Solvent cool->extraction purification Purification (Recrystallization) extraction->purification product Substituted 2-Imidazoline purification->product synthetic_routes imidazoline Substituted 2-Imidazoline aldehydes Aldehydes + Ethylenediamine aldehydes->imidazoline Oxidation (NBS, I₂) nitriles Nitriles + Ethylenediamine nitriles->imidazoline Catalyst (S, NaSH) Heat/Microwave multicomponent Multicomponent Reaction (e.g., Aryl Halide, Isocyanide, Diamine) multicomponent->imidazoline Pd-Catalyst

References

Application Notes and Protocols: 2-Phenyl-2-imidazoline as a Hardening Agent for Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Phenyl-2-imidazoline as a hardening agent for epoxy resins. This document includes details on its curing mechanism, performance characteristics, and protocols for formulation and characterization.

Introduction

This compound is a heterocyclic compound that can be utilized as a latent curing agent or an accelerator for epoxy resin systems.[1] Its latency allows for the formulation of one-component epoxy systems with extended shelf life at room temperature, which cure rapidly upon heating. This characteristic, combined with the high thermal and chemical resistance it imparts to the cured resin, makes it a subject of interest for various advanced applications, including coatings, adhesives, and composites.[2]

Curing Mechanism

The curing of epoxy resins with imidazole (B134444) derivatives like this compound generally proceeds through an anionic polymerization mechanism. The process can be summarized in two main stages:

  • Adduct Formation: The tertiary amine nitrogen atom in the imidazoline (B1206853) ring attacks the electrophilic carbon of the epoxy group, leading to the opening of the oxirane ring and the formation of an adduct.

  • Anionic Polymerization: The alkoxide anion generated in the initiation step then propagates the polymerization by reacting with other epoxy groups, leading to the formation of a cross-linked polymer network.

curing_mechanism cluster_initiation Initiation: Adduct Formation cluster_propagation Propagation: Anionic Polymerization 2_Phenyl_2_imidazoline This compound Epoxy_Group1 Epoxy Group 2_Phenyl_2_imidazoline->Epoxy_Group1 Nucleophilic Attack Adduct Imidazoline-Epoxy Adduct (Alkoxide Anion) Epoxy_Group1->Adduct Ring Opening Epoxy_Group2 Another Epoxy Group Adduct->Epoxy_Group2 Chain Growth Polymer_Chain Growing Polymer Chain Epoxy_Group2->Polymer_Chain Crosslinked_Network Cross-linked Network Polymer_Chain->Crosslinked_Network Further Reactions

Caption: Curing mechanism of epoxy resin with this compound.

Performance Characteristics

The performance of an epoxy resin cured with this compound is influenced by factors such as the concentration of the hardener, the type of epoxy resin, and the curing schedule.

Thermal Properties

The glass transition temperature (Tg) is a critical parameter indicating the thermal stability of the cured epoxy. While specific data for this compound is limited, studies on similar imidazole derivatives suggest that they can yield high Tg values. The Tg is dependent on the degree of cure and the cross-linking density of the polymer network.

Table 1: Representative Thermal Properties of Imidazole-Cured Epoxy Resins

Hardener SystemEpoxy ResinHardener Conc. (phr)Curing ScheduleGlass Transition Temp. (Tg) (°C)
2-PhenylimidazoleDGEBA5150°C for 1h + 180°C for 2h~150-160
2-MethylimidazoleDGEBA5120°C for 2h~140-150
2-Ethyl-4-methylimidazoleDGEBA*5120°C for 2h~130-145

*Diglycidyl ether of bisphenol A Note: The data presented are representative values from studies on similar imidazole compounds and should be used as a general guideline. Actual values for this compound may vary.

Mechanical Properties

Epoxy resins cured with imidazole-based hardeners generally exhibit good mechanical properties, including high tensile and flexural strength. The final mechanical performance is highly dependent on the formulation and curing conditions.

Table 2: Representative Mechanical Properties of Imidazole-Cured Epoxy Resins

Hardener SystemEpoxy ResinHardener Conc. (phr)Tensile Strength (MPa)Flexural Modulus (GPa)
2-PhenylimidazoleDGEBA560 - 802.5 - 3.5
2-MethylimidazoleDGEBA555 - 752.8 - 3.8
2-Ethyl-4-methylimidazoleDGEBA*550 - 702.6 - 3.6

*Diglycidyl ether of bisphenol A Note: The data presented are representative values from studies on similar imidazole compounds and should be used as a general guideline. Actual values for this compound may vary.

Chemical Resistance

Epoxy resins are known for their excellent chemical resistance.[3] The highly cross-linked network formed during curing with this compound is expected to provide good resistance to a range of chemicals.

Table 3: Representative Chemical Resistance of Imidazole-Cured Epoxy Resins (Weight Change % after 30 days immersion at 25°C)

Chemical2-Phenylimidazole Cured Epoxy2-Methylimidazole Cured Epoxy
Water< 1.0< 1.2
10% Sulfuric Acid< 1.5< 1.8
10% Sodium Hydroxide< 0.5< 0.7
Toluene< 3.0< 3.5
Acetone< 5.0< 6.0

Note: The data presented are representative values from studies on similar imidazole compounds and should be used as a general guideline. Actual values for this compound may vary.

Experimental Protocols

Protocol for Preparation and Curing of Epoxy Resin with this compound

This protocol outlines the steps for preparing and curing a standard epoxy resin system with this compound.

experimental_workflow Start Start Materials Materials: - Epoxy Resin (e.g., DGEBA) - this compound - Solvent (optional, e.g., acetone) Start->Materials Preparation Preparation of Formulation Materials->Preparation Mixing Mixing Preparation->Mixing 1. Weigh components Degassing Degassing Mixing->Degassing 2. Mechanical stirring (e.g., 500 rpm, 15 min) Casting Casting into Molds Degassing->Casting 3. Vacuum oven (e.g., -0.1 MPa, 30 min) Curing Curing Casting->Curing 4. Pour into pre-heated molds Post_Curing Post-Curing (optional) Curing->Post_Curing 5. Curing oven (e.g., 130°C for 2h) Characterization Characterization of Cured Resin Post_Curing->Characterization 6. Higher temperature cure (e.g., 150°C for 1h) End End Characterization->End

Caption: Experimental workflow for epoxy resin curing.

Materials:

  • Epoxy resin (e.g., Diglycidyl ether of bisphenol A, DGEBA)

  • This compound (powder)

  • Beakers, stirring rods, mechanical stirrer

  • Vacuum oven

  • Molds (e.g., silicone or metal)

  • Curing oven

Procedure:

  • Preparation: Weigh the desired amounts of epoxy resin and this compound in a clean, dry beaker. A typical starting concentration is 3-7 parts per hundred of resin (phr) of the hardener.

  • Mixing: Mechanically stir the mixture at a moderate speed (e.g., 500 rpm) for 15-20 minutes at room temperature to ensure uniform dispersion of the hardener. If the viscosity is too high, gentle heating (e.g., to 40-50°C) can be applied.

  • Degassing: Place the beaker in a vacuum oven and degas the mixture at room temperature under reduced pressure (e.g., -0.1 MPa) for 20-30 minutes, or until all air bubbles are removed.

  • Casting: Pour the degassed mixture into pre-heated molds. The mold material should be chosen based on the curing temperature and the desired shape of the final sample.

  • Curing: Place the molds in a pre-heated oven and cure according to a defined schedule. A typical curing schedule for a fast cure is 130°C for 20-60 minutes.[1] For optimal properties, a two-stage curing process might be beneficial.

  • Post-Curing (Optional): After the initial cure, a post-curing step at a higher temperature (e.g., 150-180°C) for 1-2 hours can be performed to ensure complete reaction and enhance the material's properties, particularly the glass transition temperature.

  • Cooling: Allow the cured samples to cool slowly to room temperature inside the oven to prevent thermal stress and cracking.

Protocol for Characterization of Cured Epoxy Resin

Objective: To determine the glass transition temperature (Tg) and the extent of cure.

Procedure:

  • Prepare a small sample (5-10 mg) of the cured epoxy resin.

  • Place the sample in an aluminum DSC pan and seal it.

  • Perform a heat-cool-heat cycle in the DSC instrument under a nitrogen atmosphere. A typical temperature range would be from 25°C to 250°C at a heating rate of 10°C/min.

  • The glass transition temperature (Tg) is determined from the midpoint of the step transition in the heat flow curve of the second heating scan. The absence of an exothermic peak in the first heating scan indicates a complete cure.

Objective: To determine the tensile and flexural properties of the cured epoxy resin.

Procedure:

  • Prepare dog-bone shaped specimens for tensile testing according to ASTM D638 and rectangular specimens for flexural testing according to ASTM D790.

  • Conduct the tests using a universal testing machine at a constant crosshead speed.

  • Record the load-displacement data to calculate tensile strength, Young's modulus, flexural strength, and flexural modulus.

Objective: To evaluate the resistance of the cured epoxy to various chemical environments.

Procedure:

  • Prepare rectangular specimens of the cured epoxy resin.

  • Measure the initial weight of each specimen.

  • Immerse the specimens in different chemical reagents (e.g., water, acids, bases, organic solvents) at a specified temperature (e.g., 25°C) according to ASTM D543.

  • After a specified period (e.g., 7, 14, and 30 days), remove the specimens, wipe them dry, and reweigh them.

  • Calculate the percentage weight change to assess the chemical resistance. Visual inspection for any changes in appearance, such as swelling, cracking, or discoloration, should also be performed.

Safety Precautions

  • Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for both the epoxy resin and this compound before use to be aware of all potential hazards.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

Conclusion

This compound shows promise as a latent hardening agent for epoxy resins, offering the potential for formulating stable one-component systems with rapid curing at elevated temperatures. The resulting cured materials are expected to exhibit good thermal, mechanical, and chemical resistance properties, making them suitable for a variety of demanding applications. The provided protocols offer a starting point for researchers to explore and optimize the use of this compound in their specific epoxy formulations. Further experimental work is recommended to establish a more detailed and quantitative understanding of its performance characteristics.

References

One-Pot Synthesis of 2-Imidazolines from Aldehydes and Diamines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of 2-imidazolines, valuable heterocyclic compounds with applications in medicinal chemistry and catalysis. The following sections outline various synthetic strategies, present a comparative analysis of their efficiencies, and offer step-by-step protocols for key methodologies.

Introduction

2-Imidazolines are a critical class of heterocyclic compounds frequently found as structural motifs in pharmacologically active molecules and as ligands in asymmetric catalysis. The direct one-pot synthesis from readily available aldehydes and 1,2-diamines represents an efficient and atom-economical approach to these important molecules. This document explores several modern methodologies that offer high yields and employ a range of catalytic systems, from simple halogens to more complex reagents.

Comparative Analysis of Synthetic Protocols

The choice of synthetic method for the preparation of 2-imidazolines from aldehydes and ethylenediamine (B42938) can be guided by factors such as desired yield, substrate scope, and reaction conditions. The following table summarizes quantitative data from various reported one-pot procedures, offering a clear comparison to aid in method selection.

Catalyst/Reagent SystemAldehydeSolventTime (h)Temp. (°C)Yield (%)Reference
I₂ / K₂CO₃BenzaldehydeCH₂Cl₂3RT92[1]
I₂ / K₂CO₃4-ChlorobenzaldehydeCH₂Cl₂3RT95[1]
I₂ / K₂CO₃4-MethoxybenzaldehydeCH₂Cl₂3RT93[1]
I₂ / K₂CO₃HeptanalCH₂Cl₂3RT65[1]
H₂O₂ / NaI / MgSO₄Benzaldehydet-BuOH68097[2][3]
H₂O₂ / NaI / MgSO₄4-Chlorobenzaldehydet-BuOH58095[3]
H₂O₂ / NaI / MgSO₄4-Nitrobenzaldehydet-BuOH48098[3]
H₂O₂ / NaI / MgSO₄Cinnamaldehydet-BuOH68092[3]
t-BuOClBenzaldehydeCH₂Cl₂0.50 to RT95[2]
t-BuOCl4-ChlorobenzaldehydeCH₂Cl₂0.50 to RT96[2]
t-BuOClHeptanalCH₂Cl₂0.50 to RT85[2]
NBSBenzaldehydeCH₂Cl₂0.5099[4][5]
NBS4-CyanobenzaldehydeCH₂Cl₂0.5097[5]
NBS2-NaphthaldehydeCH₂Cl₂0.5098[5]
DIHp-Tolualdehydet-BuOH25094[6]
DIH4-Chlorobenzaldehydet-BuOH25095[6]
DIHCyclohexanecarboxaldehydet-BuOH35087[6]

NBS: N-Bromosuccinimide; DIH: 1,3-Diiodo-5,5-dimethylhydantoin; RT: Room Temperature

Experimental Workflow

The general experimental workflow for the one-pot synthesis of 2-imidazolines from aldehydes and diamines is depicted below. This process typically involves the initial formation of an aminal intermediate, followed by an in-situ oxidation to yield the final 2-imidazoline product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Aldehyde D Mixing & Stirring (Aminal Formation) A->D B Ethylenediamine B->D C Solvent C->D E Addition of Oxidizing Agent/Catalyst D->E F Reaction Monitoring (TLC) E->F G Quenching F->G Reaction Complete H Extraction G->H I Drying & Concentration H->I J Purification (e.g., Chromatography) I->J K 2-Imidazoline J->K

Caption: General workflow for the one-pot synthesis of 2-imidazolines.

Detailed Experimental Protocols

The following are detailed protocols for selected, highly efficient methods for the synthesis of 2-imidazolines.

Protocol 1: Synthesis using Molecular Iodine and Potassium Carbonate[1]

This method provides an efficient route to 2-imidazolines under mild conditions.

Materials:

Procedure:

  • To a solution of the aldehyde (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask, add ethylenediamine (1.2 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add potassium carbonate (2.0 mmol) and molecular iodine (1.2 mmol) to the mixture.

  • Continue stirring at room temperature for the time indicated in the table (typically 3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to the mixture until the iodine color disappears.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the pure 2-imidazoline.

Protocol 2: Synthesis using Hydrogen Peroxide and Sodium Iodide[3]

This protocol offers an environmentally friendly approach using hydrogen peroxide as the oxidant.

Materials:

  • Aldehyde (1.0 mmol)

  • Ethylenediamine (1.1 mmol)

  • Sodium Iodide (NaI) (0.4 mmol)

  • Anhydrous Magnesium Sulfate (MgSO₄) (1.5 mmol)

  • 30% Hydrogen Peroxide (H₂O₂) (2.0 mmol)

  • tert-Butanol (B103910) (t-BuOH) (5 mL)

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1.0 mmol), ethylenediamine (1.1 mmol), sodium iodide (0.4 mmol), and anhydrous magnesium sulfate (1.5 mmol) in tert-butanol (5 mL).

  • Add 30% hydrogen peroxide (2.0 mmol) dropwise to the stirred solution.

  • Heat the reaction mixture to 80 °C and maintain for the time specified in the table (typically 4-6 hours), monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and add saturated aqueous sodium bisulfite solution to decompose any excess hydrogen peroxide.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography (eluent: petroleum ether/ethyl acetate) to yield the pure 2-imidazoline.

Protocol 3: Synthesis using N-Bromosuccinimide (NBS)[5]

This method is notable for its rapid reaction times and high yields at low temperatures.

Materials:

  • Aldehyde (1.0 mmol)

  • Ethylenediamine (1.2 mmol)

  • N-Bromosuccinimide (NBS) (1.1 mmol)

  • Dichloromethane (CH₂Cl₂) or tert-Butyl methyl ether (TBME) (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the aldehyde (1.0 mmol) in dichloromethane or tert-butyl methyl ether (10 mL) in a flask and cool the solution to 0 °C in an ice bath.

  • Add ethylenediamine (1.2 mmol) to the solution and stir for 30 minutes at 0 °C.

  • Add N-bromosuccinimide (1.1 mmol) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

  • Stir the reaction for 30 minutes at 0 °C, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous phase with the same solvent (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to give the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-imidazoline.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanistic pathway for the formation of 2-imidazolines from an aldehyde and ethylenediamine, followed by oxidation.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde R-CHO Aminal Aminal Intermediate Aldehyde->Aminal + Diamine Diamine H₂N(CH₂)₂NH₂ Diamine->Aminal N_Iodo N-Halo Intermediate (e.g., with I₂ or NBS) Aminal->N_Iodo + Oxidant [Ox] Imidazoline 2-Imidazoline N_Iodo->Imidazoline - H[Ox] - H⁺

Caption: Proposed reaction pathway for 2-imidazoline synthesis.

Conclusion

The one-pot synthesis of 2-imidazolines from aldehydes and diamines offers a versatile and efficient entry into this important class of heterocycles. The choice of methodology can be tailored to the specific substrate and desired reaction conditions, with several high-yielding options available. The protocols provided herein serve as a practical guide for researchers in the fields of organic synthesis and drug discovery.

References

Application Notes and Protocols: 2-Phenyl-2-imidazoline in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-phenyl-2-imidazoline and its derivatives in the synthesis of complex heterocyclic compounds. The focus is on providing practical, reproducible methodologies and clear data presentation to aid in research and development.

Introduction

This compound is a versatile heterocyclic building block that serves as a valuable precursor in the synthesis of a variety of more complex nitrogen-containing heterocyclic systems. Its inherent reactivity, particularly of its tautomeric form, 2-phenyl-1H-imidazole, allows it to participate in various cycloaddition and annulation reactions. This makes it a key intermediate in the construction of fused heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science due to their diverse biological and photophysical properties.

This application note details a robust protocol for the synthesis of imidazo[1,2-c]quinazoline derivatives through a cobalt-catalyzed formal [4+2] cycloaddition reaction of 2-aryl-1H-imidazoles with 1,4,2-dioxazol-5-ones.

Application: Synthesis of Imidazo[1,2-c]quinazoline Derivatives via Cobalt-Catalyzed [4+2] Cycloaddition

A significant application of 2-phenyl-1H-imidazole, a tautomer of this compound, is in the C–H amidation and annulation reaction with 1,4,2-dioxazol-5-ones, catalyzed by a Cp*Co(III) complex. This formal [4+2] cycloaddition provides a direct and efficient route to synthesize a variety of substituted imidazo[1,2-c]quinazolines. These compounds are of interest in drug discovery due to their potential therapeutic activities.

Data Presentation: Reaction Scope and Yields

The following table summarizes the scope of the Cp*Co(III)-catalyzed reaction between various 2-aryl-1H-imidazoles and 1,4,2-dioxazol-5-ones, highlighting the yields of the corresponding imidazo[1,2-c]quinazoline products.

Entry2-Aryl-1H-imidazole (Ar)1,4,2-Dioxazol-5-one (R)ProductYield (%)
1PhenylPhenyl2,6-Diphenylimidazo[1,2-c]quinazoline85
24-MethylphenylPhenyl2-(p-Tolyl)-6-phenylimidazo[1,2-c]quinazoline82
34-MethoxyphenylPhenyl2-(4-Methoxyphenyl)-6-phenylimidazo[1,2-c]quinazoline78
44-FluorophenylPhenyl2-(4-Fluorophenyl)-6-phenylimidazo[1,2-c]quinazoline75
54-ChlorophenylPhenyl2-(4-Chlorophenyl)-6-phenylimidazo[1,2-c]quinazoline72
6Phenyl4-Methylphenyl2-Phenyl-6-(p-tolyl)imidazo[1,2-c]quinazoline88
7Phenyl4-Methoxyphenyl6-(4-Methoxyphenyl)-2-phenylimidazo[1,2-c]quinazoline86
8Phenyl4-Chlorophenyl6-(4-Chlorophenyl)-2-phenylimidazo[1,2-c]quinazoline80
Experimental Protocol: General Procedure for the Synthesis of Imidazo[1,2-c]quinazolines

This protocol provides a general method for the cobalt-catalyzed cycloaddition reaction.

Materials:

  • 2-Aryl-1H-imidazole (1.0 equiv)

  • 1,4,2-Dioxazol-5-one (1.2 equiv)

  • [Cp*Co(CO)I₂] (5 mol%)

  • AgSbF₆ (20 mol%)

  • DCE (1,2-dichloroethane)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry reaction tube equipped with a magnetic stir bar, add the 2-aryl-1H-imidazole (0.2 mmol, 1.0 equiv), 1,4,2-dioxazol-5-one (0.24 mmol, 1.2 equiv), [Cp*Co(CO)I₂] (0.01 mmol, 5 mol%), and AgSbF₆ (0.04 mmol, 20 mol%).

  • Evacuate and backfill the reaction tube with nitrogen or argon gas three times.

  • Add dry DCE (1.0 mL) to the reaction mixture via syringe.

  • Seal the reaction tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the desired imidazo[1,2-c]quinazoline derivative.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization

The following diagrams illustrate the proposed reaction mechanism and the general experimental workflow.

Reaction_Mechanism A [Cp*Co(III)]²⁺ I Intermediate I (Cobaltacycle) A->I C-H Activation B 2-Phenyl-1H-imidazole B->I II Intermediate II I->II Coordination C 1,4,2-Dioxazol-5-one C->II III Intermediate III II->III Migratory Insertion (-CO₂) P Imidazo[1,2-c]quinazoline III->P Reductive Elimination P->A Catalyst Regeneration

Caption: Proposed catalytic cycle for the synthesis of imidazo[1,2-c]quinazolines.

Experimental_Workflow Start Start Step1 Combine Reactants and Catalysts (2-Aryl-1H-imidazole, Dioxazolone, [Cp*Co(CO)I₂], AgSbF₆) Start->Step1 Step2 Inert Atmosphere (Evacuate and backfill with N₂/Ar) Step1->Step2 Step3 Add Solvent (Dry DCE) Step2->Step3 Step4 Reaction (100 °C, 12 h) Step3->Step4 Step5 Workup (Concentration) Step4->Step5 Step6 Purification (Flash Column Chromatography) Step5->Step6 End Characterized Product Step6->End

Caption: General experimental workflow for imidazo[1,2-c]quinazoline synthesis.

Conclusion

This compound, through its tautomeric form, serves as an effective precursor for the synthesis of complex, fused heterocyclic systems. The detailed cobalt-catalyzed [4+2] cycloaddition protocol demonstrates an efficient and high-yielding route to imidazo[1,2-c]quinazolines. This methodology is valuable for researchers in medicinal chemistry and drug development, providing a reliable method for accessing novel molecular scaffolds for further investigation. The broad substrate scope and good functional group tolerance enhance the utility of this reaction in creating diverse chemical libraries. Further exploration of this compound in other cycloaddition and multicomponent reactions is a promising area for future research in heterocyclic chemistry.

Troubleshooting & Optimization

improving the yield and purity of 2-Phenyl-2-imidazoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Phenyl-2-imidazoline synthesis.

Troubleshooting Guide

Low yields and impure products are common challenges in the synthesis of this compound. This guide addresses specific issues you might encounter during your experiments.

Problem 1: Low or No Product Yield

Possible Causes and Solutions:

  • Incorrect Reagent Stoichiometry: The molar ratio of reactants is crucial. For instance, in the synthesis from benzaldehyde (B42025) and ethylenediamine (B42938), an excess of ethylenediamine is often used to drive the reaction forward.

    • Solution: Carefully check the molar ratios of your starting materials. Consider performing a small-scale reaction series to optimize the stoichiometry.

  • Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled. Some methods require heating to overcome activation energy barriers, while others may proceed at room temperature.

    • Solution: Consult the specific protocol for the recommended temperature range. If the reaction is sluggish, a modest increase in temperature may improve the rate. Conversely, if side product formation is an issue, lowering the temperature might be beneficial.

  • Improper Choice of Catalyst or Solvent: The selection of an appropriate catalyst and solvent system is critical for reaction efficiency.

    • Solution: Ensure you are using the recommended catalyst and solvent for your chosen synthetic route. The solvent should be of appropriate polarity and dry, as the presence of water can interfere with the reaction.

  • Presence of Moisture: Water can react with intermediates and reagents, leading to unwanted side products and reduced yield.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) if sensitive reagents are involved.

  • Impure Starting Materials: The purity of the starting materials directly impacts the yield and purity of the final product.

    • Solution: Use high-purity starting materials. If necessary, purify the reactants before use.

  • Inefficient Purification: Significant product loss can occur during the workup and purification steps.

    • Solution: Optimize your purification method. This may involve adjusting the solvent system for chromatography or the pH for extraction.

Problem 2: Product is Impure (Presence of Side Products)

Possible Causes and Solutions:

  • Side Reactions: Several side reactions can occur depending on the synthetic route. For example, when using benzaldehyde and ethylenediamine, side products can arise from the self-condensation of benzaldehyde or the formation of other Schiff bases.

    • Solution: Optimize reaction conditions (temperature, reaction time, stoichiometry) to minimize the formation of side products. Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged reaction times that can lead to byproduct formation.

  • Incomplete Reaction: The presence of unreacted starting materials is a common impurity.

    • Solution: Allow the reaction to proceed to completion by monitoring it with TLC. If the reaction stalls, consider adding a slight excess of one of the reactants or increasing the temperature moderately.

  • Degradation of Product: The desired product may be unstable under the reaction or workup conditions.

    • Solution: If product degradation is suspected, consider milder reaction conditions or a modified workup procedure. For example, avoid strong acids or bases during extraction if the product is sensitive to them.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The three most common methods for synthesizing this compound are:

  • From Benzaldehyde and Ethylenediamine: This is a widely used method involving the condensation of benzaldehyde with ethylenediamine, often in the presence of an oxidizing agent or catalyst.

  • From Phenylacetonitrile (B145931) and Ethylenediamine: This route involves the reaction of phenylacetonitrile with ethylenediamine, typically at elevated temperatures and sometimes with a catalyst.

  • From Methyl Benzoate (B1203000) and Ethylenediamine: This method utilizes the reaction between methyl benzoate and ethylenediamine to form the imidazoline (B1206853) ring.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction's progress. By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting materials and the formation of the product spot. This helps in determining the optimal reaction time and preventing the formation of degradation products due to prolonged heating.

Q3: What are the best purification techniques for this compound?

A3: The choice of purification technique depends on the nature of the impurities. Common methods include:

  • Column Chromatography: Silica (B1680970) gel column chromatography is effective for separating the product from non-polar and moderately polar impurities. The choice of eluent system is critical for good separation.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be a highly effective method for obtaining a pure product.

  • Acid-Base Extraction: Since this compound is basic, it can be separated from non-basic impurities by dissolving the crude mixture in an organic solvent, extracting with an acidic aqueous solution, and then neutralizing the aqueous layer to precipitate the pure product.

Q4: I am seeing an unexpected byproduct in my reaction. What could it be?

A4: The identity of the byproduct depends on your specific reaction conditions and starting materials. Some possibilities include:

  • From Benzaldehyde route: Unreacted benzaldehyde, the Schiff base intermediate, or products from the self-condensation of benzaldehyde.

  • From Phenylacetonitrile route: Unreacted phenylacetonitrile or partially reacted intermediates. Characterization of the byproduct using techniques like NMR and Mass Spectrometry will be necessary for definitive identification.

Data Presentation

The following table summarizes quantitative data from various reported syntheses of this compound, allowing for easy comparison of different methods.

Starting MaterialsCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Purity (%)Reference
Methyl Benzoate, Ethylenediamine----95High[1]
Benzaldehyde, EthylenediaminePhosphorotungstic acid / Tetrabutylammonium bromide---93.7High[2]
Benzaldehyde, EthylenediamineN-Bromosuccinimide (NBS)Dichloromethane (B109758)Room Temp25 min78.1-99.0High[2]
Phenylacetonitrile, EthylenediamineSodium sulfide, Sulfuric acid-130-16520 hLow-[2]

Experimental Protocols

Protocol 1: Synthesis from Benzaldehyde and Ethylenediamine

This protocol is based on a rapid and mild synthesis using N-Bromosuccinimide (NBS) as a catalyst.[2]

Materials:

  • Benzaldehyde

  • Ethylenediamine

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde (1.0 mmol) in dichloromethane (5 mL).

  • Add ethylenediamine (1.1 mmol) to the solution.

  • Add N-Bromosuccinimide (1.0 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature. The reaction can be sonicated for 25 minutes for rapid conversion.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer and wash it with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford pure this compound.

Protocol 2: Synthesis from Phenylacetonitrile and Ethylenediamine

This protocol is a general representation of the synthesis from phenylacetonitrile.

Materials:

  • Phenylacetonitrile

  • Ethylenediamine

  • A suitable catalyst (e.g., a Lewis acid or a sulfur-based catalyst)

  • High-boiling solvent (e.g., xylene or toluene)

Procedure:

  • To a flame-dried round-bottom flask equipped with a reflux condenser, add phenylacetonitrile (1.0 equiv), ethylenediamine (1.2 equiv), and the chosen solvent.

  • Add the catalyst (catalytic amount).

  • Heat the reaction mixture to reflux and maintain the temperature for the specified time (can range from several hours to a day).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography.

Visualizations

Synthesis_Pathway cluster_reactants Reactants Benzaldehyde Benzaldehyde Intermediate Schiff Base Intermediate Benzaldehyde->Intermediate + Ethylenediamine Ethylenediamine Ethylenediamine Ethylenediamine->Intermediate Product This compound Intermediate->Product Cyclization & Oxidation

Caption: Reaction pathway for this compound synthesis from benzaldehyde.

Experimental_Workflow Start Reaction Setup Reaction Reaction Monitoring (TLC) Start->Reaction Workup Quenching & Extraction Reaction->Workup Reaction Complete Purification Column Chromatography / Recrystallization Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End Pure Product Analysis->End

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Yield Start Low Yield? Check_Stoichiometry Verify Reactant Ratios Start->Check_Stoichiometry Yes Success Improved Yield Start->Success No Check_Temp Optimize Temperature Check_Stoichiometry->Check_Temp Check_Reagents Check Reagent Purity & Dryness Check_Temp->Check_Reagents Check_Purification Optimize Purification Check_Reagents->Check_Purification Check_Purification->Success

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Purification of Crude 2-Phenyl-2-imidazoline by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2-Phenyl-2-imidazoline using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound by silica (B1680970) gel column chromatography?

A1: The primary challenge arises from the basic nature of the imidazoline (B1206853) ring. The lone pairs on the nitrogen atoms can interact strongly with the acidic silanol (B1196071) groups on the surface of silica gel. This interaction can lead to several issues, including poor separation, tailing or streaking of the compound on the column and TLC plate, and in some cases, irreversible adsorption or degradation of the product on the stationary phase.[1][2]

Q2: How can I prevent the interaction of this compound with silica gel?

A2: To mitigate the acidic nature of silica gel, it is highly recommended to use a neutralized or "basified" silica gel. This can be achieved by preparing a slurry of the silica gel in a non-polar solvent containing a small amount of a basic modifier, such as triethylamine (B128534) (TEA) or ammonia (B1221849), before packing the column.[3][4][5] Alternatively, adding a small percentage (0.1-2%) of a basic modifier to the eluent throughout the purification process can also be effective.[3][4]

Q3: What are the most common impurities I should expect in my crude this compound?

A3: Common impurities depend on the synthetic route employed. If synthesized from benzonitrile (B105546) and ethylenediamine, you can expect to find unreacted starting materials. Other potential byproducts may include N-(2-aminoethyl)benzamide and other related amides or amidines.

Q4: How do I choose an appropriate solvent system for the column?

A4: The ideal solvent system should provide a good separation of this compound from its impurities. This is best determined by preliminary Thin Layer Chromatography (TLC) analysis. A good starting point is a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a polar solvent like ethyl acetate (B1210297) or methanol.[6] Adjust the ratio of the solvents to achieve a retention factor (Rf) of approximately 0.2-0.4 for this compound.

Q5: How can I visualize this compound on a TLC plate?

A5: Due to its aromatic phenyl group, this compound is UV-active and can be visualized under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate.[7][8][9] For destructive visualization, stains such as potassium permanganate (B83412) or iodine vapor can be used.[7][9][10] Specific stains for nitrogen-containing heterocyclic compounds, like Dragendorff's reagent, can also be effective.[10]

Troubleshooting Guide

ProblemPossible CauseSolution
Poor Separation The polarity of the eluent is too high or too low.Optimize the solvent system using TLC to achieve a significant difference in Rf values between your product and impurities.[1]
The column is overloaded with the crude sample.Use a higher ratio of silica gel to crude product. A general guideline is a 50:1 to 100:1 weight ratio.
The column was packed improperly, leading to channeling.Ensure the silica gel is packed uniformly as a slurry to avoid cracks and channels.
Compound Streaking/Tailing on TLC and Column Strong interaction of the basic this compound with the acidic silica gel.Neutralize the silica gel with triethylamine (TEA) or ammonia before packing the column.[3][4][5] Add 0.1-2% TEA to the eluent.[3][4]
The sample was loaded in a solvent that is too polar.Load the sample in the weakest possible solvent in which it is soluble. Consider dry loading if a strong solvent is required for dissolution.[11]
Compound is not Eluting from the Column The eluent is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution).[12][13][14] A common gradient is starting with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the proportion of the more polar solvent.
The compound has irreversibly adsorbed to the silica gel.Use neutralized silica gel.[3][4][5] Consider using a different stationary phase like neutral alumina.
Low Recovery of the Product The compound is degrading on the silica gel.Neutralize the silica gel to minimize acid-catalyzed degradation.[3][4][5] Run the column as quickly as possible to reduce the contact time between the compound and the stationary phase.
The compound is co-eluting with an impurity.Improve the separation by optimizing the solvent system or using a shallower gradient.
Multiple Spots on TLC for a Pure Fraction The sample concentration is too high on the TLC plate.Spot a more dilute solution of the fraction on the TLC plate.
The compound is degrading on the TLC plate.Add a small amount of TEA to the TLC developing chamber.

Experimental Protocols

Protocol 1: Preparation of Neutralized Silica Gel
  • In a fume hood, weigh the required amount of silica gel (60-120 mesh) into a round-bottom flask.

  • Prepare a solution of 1-2% triethylamine (TEA) in a non-polar solvent (e.g., hexane).

  • Add the TEA/hexane solution to the silica gel to form a slurry.

  • Gently swirl the slurry for 15-20 minutes to ensure thorough mixing.

  • The neutralized silica gel slurry is now ready for packing the column.[5]

Protocol 2: Column Chromatography Purification of this compound
  • Column Preparation:

    • Secure a glass chromatography column vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Pour the neutralized silica gel slurry into the column.

    • Allow the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

    • Once the silica has settled, add another thin layer of sand on top to protect the silica bed.

    • Equilibrate the column by running the initial mobile phase through it.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase. Carefully apply the solution to the top of the column using a pipette.[11]

    • Dry Loading: If the crude product is not soluble in the initial mobile phase, dissolve it in a suitable volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[11]

  • Elution:

    • Begin elution with a low-polarity mobile phase (e.g., Hexane:Ethyl Acetate 9:1 + 0.5% TEA).

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the this compound (e.g., transitioning to Hexane:Ethyl Acetate 1:1 + 0.5% TEA).[12][13][14]

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC.

    • Spot each fraction on a TLC plate and develop it in an appropriate solvent system.

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain the pure product.

  • Product Recovery:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Quantitative Data

Table 1: Typical Rf Values for 2-Aryl-2-imidazolines on Silica Gel TLC

CompoundSolvent System (Hexane:Ethyl Acetate)Rf Value
This compound (example)1:1~0.4 - 0.5
More polar impurities1:1< 0.4
Less polar impurities1:1> 0.5

Note: These are approximate values and can vary depending on the specific TLC plate, temperature, and saturation of the developing chamber.

Table 2: Recommended Column Chromatography Parameters

ParameterRecommendation
Stationary Phase Silica Gel (60-120 or 230-400 mesh)
Silica Gel Neutralization 1-2% Triethylamine in Hexane
Silica Gel to Crude Product Ratio (w/w) 50:1 to 100:1
Initial Eluent Hexane:Ethyl Acetate (e.g., 9:1) + 0.5% Triethylamine
Final Eluent Hexane:Ethyl Acetate (e.g., 1:1) or Dichloromethane:Methanol (e.g., 95:5) + 0.5% Triethylamine
TLC Visualization UV light (254 nm), Potassium Permanganate stain, Iodine vapor

Visualizations

experimental_workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Recovery crude_product Crude 2-Phenyl- 2-imidazoline dissolve_sample Dissolve in Minimal Solvent crude_product->dissolve_sample load_sample Load Sample (Wet or Dry) dissolve_sample->load_sample neutralize_silica Neutralize Silica Gel (with TEA) pack_column Pack Column neutralize_silica->pack_column pack_column->load_sample elute_column Gradient Elution load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions tlc_analysis TLC Analysis collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent pure_product Pure 2-Phenyl- 2-imidazoline evaporate_solvent->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_solutions_streaking Solutions for Streaking cluster_solutions_separation Solutions for Poor Separation cluster_solutions_elution Solutions for No Elution start Problem Encountered streaking Streaking or Tailing? start->streaking poor_separation Poor Separation? start->poor_separation no_elution Compound Not Eluting? start->no_elution neutralize_silica Neutralize Silica Gel streaking->neutralize_silica add_tea Add TEA to Eluent streaking->add_tea dry_load Use Dry Loading streaking->dry_load optimize_solvent Optimize Solvent System poor_separation->optimize_solvent reduce_load Reduce Sample Load poor_separation->reduce_load repack_column Repack Column poor_separation->repack_column increase_polarity Increase Eluent Polarity no_elution->increase_polarity use_alumina Switch to Alumina no_elution->use_alumina

Caption: Troubleshooting decision tree for common column chromatography issues.

References

Technical Support Center: Purifying 2-Phenyl-2-imidazoline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Phenyl-2-imidazoline via recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound, offering step-by-step solutions to overcome these challenges.

Problem Potential Cause(s) Solution(s)
Failure of Crystals to Form 1. Too much solvent was used: The solution is not supersaturated upon cooling. 2. The cooling process is too rapid: Crystals do not have sufficient time to nucleate and grow. 3. The solution is supersaturated but requires nucleation: Lack of a surface for initial crystal growth.1. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and re-cool. 2. Slow Cooling: Allow the flask to cool to room temperature undisturbed on a cork ring or insulated pad before moving to an ice bath. 3. Induce Crystallization: - Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. - Seeding: Add a tiny crystal of pure this compound to the cooled solution.
Oiling Out The melting point of the impure this compound is lower than the boiling point of the solvent, causing it to separate as a liquid instead of crystals. The melting point of this compound is in the range of 94-104°C.1. Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation temperature and allow the solution to cool slowly. 2. Change Solvent System: Select a solvent with a lower boiling point or use a mixed solvent system to adjust the polarity and solubility characteristics.
Low Crystal Yield 1. Incomplete crystallization: A significant amount of the compound remains dissolved in the mother liquor. 2. Premature crystallization during hot filtration: The compound crystallizes on the filter paper or in the funnel. 3. Excessive washing of crystals: Using too much or warm solvent to wash the crystals can redissolve the product.1. Cool Thoroughly: Ensure the solution has been adequately cooled in an ice bath to maximize crystal formation. You can test the mother liquor by evaporating a small amount to see if significant residue remains. 2. Minimize Cooling During Filtration: Use a pre-heated funnel and flask for hot filtration. Add a small amount of extra hot solvent before filtering to prevent premature crystallization. 3. Use Ice-Cold Solvent for Washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Colored Crystals Colored impurities are present in the crude material and have co-crystallized with the product.Use of Decolorizing Carbon: After dissolving the crude this compound in the hot solvent, add a small amount of activated charcoal. Boil the solution for a few minutes and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: A reported and effective solvent system for the recrystallization of this compound is a mixture of an "acetic ester" (such as ethyl acetate) and methanol (B129727).[1] Ethanol has also been used for the purification of structurally similar compounds.[2] The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures. A solvent screening is recommended to find the optimal solvent or solvent mixture for your specific sample and purity requirements.

Q2: How do I perform a solvent screening for recrystallization?

A2: To perform a solvent screening, place a small amount of your crude this compound into several test tubes. Add a small amount of a different solvent to each test tube and observe the solubility at room temperature. Heat the test tubes and observe the solubility at the solvent's boiling point. A good solvent will show low solubility at room temperature and high solubility at its boiling point.

Q3: What are the key physical properties of this compound to consider during recrystallization?

A3: Key properties include its melting point, which is reported in the range of 94-104°C, and its boiling point of 298°C. It is soluble in water (11 g/L at 20°C) and alcohols.

Q4: How can I improve the purity of my recrystallized this compound?

A4: To improve purity, ensure a slow rate of cooling to allow for the formation of well-ordered crystals, which are less likely to incorporate impurities. If colored impurities are present, use activated charcoal. A second recrystallization step may also be necessary to achieve higher purity.

Q5: My recrystallization yields are consistently low. What can I do?

A5: Low yields are often due to using too much solvent. Use the minimum amount of hot solvent required to fully dissolve the crude product. Also, ensure that the solution is thoroughly cooled in an ice bath to maximize the amount of product that crystallizes out of the solution. When washing the crystals, use a minimal amount of ice-cold solvent.

Experimental Protocols

Protocol 1: Recrystallization of this compound using Ethyl Acetate (B1210297) and Methanol

This protocol is based on a reported method for the purification of this compound.[1]

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and heat the mixture gently on a hot plate with stirring. Add methanol dropwise until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Place a small amount of cotton or a fluted filter paper in a pre-heated funnel and pour the hot solution through the funnel into a clean, pre-heated Erlenmeyer flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethyl acetate/methanol mixture.

  • Drying: Allow the crystals to dry completely under vacuum. The purity of the final product can be assessed by melting point determination.

Data Presentation

Solvent Boiling Point (°C) Polarity (Dielectric Constant) General Suitability for Imidazolines
Ethanol 7824.5Often a good choice due to its ability to dissolve many organic compounds when hot and its lower solvating power when cold.
Methanol 6532.7Similar to ethanol, but its lower boiling point can be advantageous.
Ethyl Acetate 776.0A moderately polar solvent; often used in combination with a more polar solvent like methanol or ethanol.
Acetone 5620.7A polar aprotic solvent that can be effective, but its low boiling point may limit the solubility of some compounds.
Toluene 1112.4A non-polar solvent that could be suitable if the impurities are highly polar.
n-Hexane 691.9A non-polar solvent, often used as the "anti-solvent" in a mixed solvent system with a more polar solvent.
Water 10080.1This compound has some water solubility, which may make it a less ideal primary solvent for high recovery, but it can be used in mixed solvent systems.

Visualizations

Recrystallization_Workflow Recrystallization Experimental Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool_slowly Slow Cooling to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals end Pure this compound dry_crystals->end

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Logic Troubleshooting Logic for Recrystallization cluster_no_crystals No Crystals Form cluster_oiling_out Oiling Out cluster_low_yield Low Yield start Problem Encountered no_crystals Are crystals forming upon cooling? start->no_crystals oiling_out Is the product oiling out? start->oiling_out low_yield Is the crystal yield low? start->low_yield too_much_solvent Too much solvent? no_crystals->too_much_solvent No reduce_volume Reduce solvent volume too_much_solvent->reduce_volume Yes induce_crystallization Induce crystallization (scratch/seed) too_much_solvent->induce_crystallization No reheat_add_solvent Reheat and add more solvent oiling_out->reheat_add_solvent Yes change_solvent Change to a lower boiling point solvent reheat_add_solvent->change_solvent check_mother_liquor Check mother liquor for product low_yield->check_mother_liquor Yes use_min_solvent Use minimum hot solvent check_mother_liquor->use_min_solvent wash_cold Wash with minimal ice-cold solvent use_min_solvent->wash_cold

Caption: Decision-making flowchart for troubleshooting recrystallization issues.

References

identifying and minimizing side products in 2-Phenyl-2-imidazoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during the synthesis of 2-Phenyl-2-imidazoline.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the prevalent method involving the reaction of phenylacetonitrile (B145931) with ethylenediamine (B42938).

Problem 1: Low Yield of this compound

Possible CauseSuggested Solution
Incomplete Reaction - Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Temperature: The reaction temperature is critical. For the synthesis from phenylacetonitrile and ethylenediamine, temperatures are typically elevated. A patent suggests a temperature range of 200°C to 450°C for gas-phase reactions with specific catalysts, while other syntheses are performed at lower temperatures in a solvent.[1] Optimize the temperature based on your specific protocol.
Suboptimal Stoichiometry The molar ratio of ethylenediamine to phenylacetonitrile can influence the yield. An excess of ethylenediamine is often used to drive the reaction towards the product. Experiment with varying the molar ratio to find the optimal condition for your setup.
Catalyst Inactivity If a catalyst is used (e.g., sulfur, polysulfides, or metal oxides), ensure its activity.[1] Use a fresh batch of catalyst or regenerate the existing one according to standard procedures. The absence or deactivation of a catalyst can significantly slow down the reaction rate.
Product Loss During Work-up The work-up procedure, which may involve extraction and washing steps, can lead to product loss.[1] Ensure proper phase separation during extractions and minimize the number of transfer steps. Back-extraction of the aqueous layers can help recover dissolved product.

Problem 2: Presence of Significant Side Products

Side ProductIdentificationMinimization Strategy
N-(2-aminoethyl)phenylacetamide This is a common intermediate that may remain if the final cyclization step is incomplete. It can be identified by its characteristic amide peaks in IR and NMR spectra.- Increase Reaction Temperature and/or Time: Drive the cyclization to completion by providing more energy and allowing more time for the reaction. - Use of a Dehydrating Agent: The cyclization involves the elimination of ammonia. While not explicitly detailed in the immediate search results for this specific reaction, the general principle of removing byproducts to shift equilibrium can be applied. In related syntheses from carboxylic acids, water is removed.[1]
Diamide (B1670390) (from alternative syntheses) When synthesizing imidazolines from fatty acids and diamines, the formation of a diamide impurity is a known issue.[2] This is less likely when starting from a nitrile but could occur if there are carboxylic acid impurities.This is typically addressed by controlling the reaction temperature and stoichiometry. A patent describes a method to reduce diamide content by reacting the mixture with an amine to deacylate the diamide.
2-Phenylimidazole (Oxidation Product) The imidazoline (B1206853) ring can be oxidized to the more stable aromatic imidazole (B134444) ring. This can be identified by changes in the NMR spectrum, particularly the disappearance of the aliphatic protons of the imidazoline ring and the appearance of aromatic imidazole protons.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen, especially at high temperatures. - Avoid Oxidizing Agents: Ensure that no oxidizing agents are inadvertently introduced into the reaction mixture.
Unreacted Phenylacetonitrile The presence of the starting nitrile can be easily detected by GC, HPLC, or by its characteristic nitrile stretch in the IR spectrum (~2250 cm⁻¹).- Increase the excess of ethylenediamine. - Increase reaction time and/or temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The most frequently cited methods for the synthesis of 2-substituted-2-imidazolines are:

  • From Nitriles and Diamines: The reaction of a nitrile (e.g., phenylacetonitrile) with a 1,2-diamine (e.g., ethylenediamine) is a widely used method.[3] This reaction is often carried out at elevated temperatures and may be catalyzed.

  • From Esters and Diamines: The condensation of an ester (e.g., methyl benzoate) with a diamine is another common route. A patent describes obtaining a 95% yield of 2-phenylimidazoline from methyl benzoate (B1203000) and ethylenediamine.[4]

  • From Aldehydes and Diamines: The reaction of an aldehyde (e.g., benzaldehyde) with a diamine in the presence of an oxidizing agent can also yield 2-imidazolines.[3][5]

Q2: What are the expected 1H and 13C NMR chemical shifts for this compound?

A2: The characteristic NMR shifts for this compound are crucial for confirming its structure and identifying impurities.

Nucleus Chemical Shift (ppm) Description
1H NMR ~3.7Singlet or multiplet for the -CH2-CH2- protons of the imidazoline ring.
~7.3-7.8Multiplets for the phenyl group protons.
VariableBroad singlet for the N-H proton.
13C NMR ~45-50-CH2-CH2- carbons of the imidazoline ring.
~128-131Carbons of the phenyl ring.
~165C=N carbon of the imidazoline ring.

Note: The exact chemical shifts can vary depending on the solvent used. For detailed spectral data, you can refer to databases such as ChemicalBook.[6]

Q3: How can I purify crude this compound?

A3: The primary methods for purifying this compound are distillation and recrystallization.

  • Distillation: this compound has a high boiling point (295 °C at 1013 mbar).[4] Vacuum distillation is therefore the preferred method to avoid decomposition at high temperatures.

  • Recrystallization: This technique is effective for removing small amounts of impurities. The choice of solvent is critical and should be determined experimentally. Common solvent systems for similar compounds include ethanol, toluene, or mixtures containing these solvents.

  • Acid-Base Extraction: As an amine, this compound can be protonated with an acid to form a water-soluble salt. This allows for the separation from non-basic impurities by extraction. The free base can then be regenerated by adding a base and extracted back into an organic solvent.[1]

Q4: Which analytical techniques are best for assessing the purity of this compound?

A4: A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the main product from its side products and unreacted starting materials. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with a modifier like trifluoroacetic acid or formic acid) is a good starting point for method development. The purity is typically determined by the area percentage of the main peak. Products with a purity of >=98.0% are commercially available as determined by HPLC.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation and for identifying and quantifying impurities if their signals do not overlap with the product signals. The presence of unexpected signals can indicate the presence of side products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile impurities and to confirm the mass of the desired product.

Experimental Protocols & Visualizations

General Synthesis of this compound from Phenylacetonitrile

This protocol is a generalized procedure and may require optimization.

Reactants:

  • Phenylacetonitrile

  • Ethylenediamine (excess, e.g., 2-4 equivalents)

  • Catalyst (optional, e.g., elemental sulfur)

Procedure:

  • Combine phenylacetonitrile, ethylenediamine, and the catalyst (if used) in a reaction vessel equipped with a reflux condenser and a mechanical stirrer.

  • Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Isolate the crude product. This may involve removing the excess ethylenediamine under vacuum and then proceeding with purification.

Purification (General):

  • Vacuum Distillation: Distill the crude product under reduced pressure.

  • Recrystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent and allow it to cool slowly to form crystals.

Diagrams

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification phenylacetonitrile Phenylacetonitrile reaction_mixture Heat with Catalyst (optional) under Inert Atmosphere phenylacetonitrile->reaction_mixture ethylenediamine Ethylenediamine ethylenediamine->reaction_mixture crude_product Crude this compound reaction_mixture->crude_product purification Purification (Distillation/Recrystallization) crude_product->purification final_product Pure this compound purification->final_product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Tree cluster_identification Impurity Identification (HPLC/NMR) cluster_solutions Potential Solutions start Low Purity of This compound unreacted_sm Unreacted Starting Materials start->unreacted_sm intermediate Incomplete Cyclization (Amide Intermediate) start->intermediate oxidation Oxidation Product (2-Phenylimidazole) start->oxidation increase_time_temp Increase Reaction Time/Temperature unreacted_sm->increase_time_temp adjust_stoichiometry Adjust Reactant Stoichiometry unreacted_sm->adjust_stoichiometry intermediate->increase_time_temp inert_atmosphere Use Inert Atmosphere oxidation->inert_atmosphere

References

Technical Support Center: Optimizing Catalytic Applications of 2-Phenyl-2-imidazoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the catalytic applications of 2-Phenyl-2-imidazoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic applications of this compound?

A1: this compound is a versatile organocatalyst, primarily utilized in carbon-carbon bond-forming reactions. Its most common applications include serving as a catalyst for aldol (B89426) reactions and Michael additions. It functions by forming a nucleophilic enamine intermediate with carbonyl compounds.

Q2: How does this compound activate carbonyl compounds?

A2: this compound, a secondary amine, reacts with a ketone or aldehyde to form an enamine. The nitrogen atom of the enamine is a strong electron-donating group, which increases the nucleophilicity of the α-carbon, allowing it to attack electrophiles such as other carbonyl compounds (in aldol reactions) or α,β-unsaturated systems (in Michael additions).

Q3: What are the key advantages of using this compound as a catalyst?

A3: Key advantages include its operational simplicity, relatively low toxicity compared to many metal catalysts, and its ability to promote reactions under mild conditions. It is also a cost-effective and commercially available catalyst.

Q4: How can I monitor the progress of a reaction catalyzed by this compound?

A4: Reaction progress can be effectively monitored by thin-layer chromatography (TLC). A small aliquot of the reaction mixture can be spotted on a TLC plate to observe the consumption of the starting materials and the formation of the product. Visualization can be achieved using UV light and/or appropriate staining agents. For more quantitative analysis, techniques like GC-MS or LC-MS can be employed.

Q5: What are typical catalyst loading concentrations for this compound?

A5: Typical catalyst loading ranges from 5 to 20 mol%. The optimal loading depends on the specific reaction, substrates, and reaction conditions. It is recommended to screen different catalyst loadings to find the best balance between reaction rate and efficiency.

Troubleshooting Guides

This section provides solutions to common problems encountered when using this compound as a catalyst.

Issue 1: Low or No Product Yield

Low product yield is a frequent challenge in catalytic reactions. The following table outlines potential causes and suggested solutions.

Potential Cause Recommended Solution
Inactive Catalyst Ensure the this compound is of high purity. Impurities can inhibit the catalytic activity. If the catalyst has been stored for a long time, consider using a fresh batch.
Insufficient Catalyst Loading Increase the catalyst loading in increments (e.g., from 10 mol% to 15 or 20 mol%).
Suboptimal Reaction Temperature Screen a range of temperatures. While many reactions proceed at room temperature, some may require gentle heating to overcome the activation energy barrier. Conversely, excessive heat can lead to side reactions or catalyst decomposition.
Presence of Water Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can hydrolyze the enamine intermediate, stalling the catalytic cycle.
Incorrect Solvent The choice of solvent can significantly impact the reaction. Screen a variety of solvents with different polarities (e.g., THF, CH2Cl2, Toluene, DMF).
Poor Quality of Reactants Verify the purity of your starting materials. Impurities can act as catalyst poisons or participate in side reactions.
Issue 2: Formation of Side Products

The formation of unintended products can complicate purification and reduce the yield of the desired product.

Side Product Potential Cause Prevention Strategy
Aldol Self-Condensation Product The aldehyde or ketone starting material reacts with itself.Add the more reactive carbonyl compound slowly to the reaction mixture containing the catalyst and the other carbonyl component.
Dehydration of Aldol Product The initial β-hydroxy carbonyl product eliminates water to form an α,β-unsaturated carbonyl compound.Run the reaction at a lower temperature and for a shorter duration. The elimination is often promoted by heat and extended reaction times.
Polymerization Especially with reactive Michael acceptors like acrolein.Use a less reactive derivative of the Michael acceptor if possible, or add the acceptor slowly to the reaction mixture.
Issue 3: Catalyst Deactivation

Catalyst deactivation leads to a decrease in reaction rate over time.

Deactivation Mechanism Cause Remedy / Prevention
Air/Moisture Sensitivity The enamine intermediate can be sensitive to oxidation or hydrolysis.[1]Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents and reagents.
Strongly Acidic or Basic Impurities These can neutralize the catalyst or interfere with the catalytic cycle.Purify starting materials and solvents to remove acidic or basic impurities.
Product Inhibition The product may bind to the catalyst, preventing it from participating in further catalytic cycles.In some cases, using a slightly higher catalyst loading can help. If possible, consider in-situ product removal.

Experimental Protocols

Protocol 1: General Procedure for this compound Catalyzed Aldol Reaction

This protocol describes a general procedure for the aldol reaction between a ketone and an aldehyde.

Materials:

  • This compound

  • Ketone (e.g., cyclohexanone)

  • Aldehyde (e.g., benzaldehyde)

  • Anhydrous solvent (e.g., THF or CH2Cl2)

  • Anhydrous MgSO4 or Na2SO4

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (0.1 mmol, 10 mol%).

  • Add the ketone (1.2 mmol, 1.2 equivalents) and the anhydrous solvent (2 mL).

  • Stir the mixture at room temperature for 10-15 minutes to allow for enamine formation.

  • Add the aldehyde (1.0 mmol, 1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl (5 mL).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Optimization Data (Hypothetical Example):

Entry Catalyst Loading (mol%) Solvent Temperature (°C) Time (h) Yield (%)
15CH2Cl2252445
210CH2Cl2251878
320CH2Cl2251285
410THF251882
510Toluene252465
610CH2Cl203660
710CH2Cl2401075 (with some dehydration)
Protocol 2: General Procedure for this compound Catalyzed Michael Addition

This protocol outlines a general procedure for the Michael addition of a ketone to an α,β-unsaturated compound.

Materials:

  • This compound

  • Ketone (e.g., acetone)

  • α,β-Unsaturated compound (e.g., methyl vinyl ketone)

  • Anhydrous solvent (e.g., DMF or CH3CN)

  • Anhydrous MgSO4 or Na2SO4

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (0.2 mmol, 20 mol%).

  • Add the ketone (2.0 mmol, 2.0 equivalents) and the anhydrous solvent (2 mL).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add the α,β-unsaturated compound (1.0 mmol, 1.0 equivalent) to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or 50 °C) and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with water (10 mL).

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dry Glassware & Add Catalyst add_reagents Add Ketone & Solvent start->add_reagents enamine_formation Stir for Enamine Formation add_reagents->enamine_formation add_electrophile Add Aldehyde / Michael Acceptor enamine_formation->add_electrophile reaction_progress Monitor by TLC add_electrophile->reaction_progress quench Quench Reaction reaction_progress->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify end Pure Product purify->end

General experimental workflow for this compound catalyzed reactions.

Troubleshooting_Low_Yield cluster_analysis Analysis of Crude Mixture (TLC/LC-MS) cluster_solutions_sm Solutions for Incomplete Reaction cluster_solutions_sp Solutions for Side Products cluster_solutions_cm Solutions for Decomposition start Low or No Yield unreacted_sm Mainly Unreacted Starting Material start->unreacted_sm side_products Significant Side Products start->side_products complex_mixture Complex Mixture / Decomposition start->complex_mixture increase_temp Increase Temperature unreacted_sm->increase_temp increase_time Increase Reaction Time unreacted_sm->increase_time increase_cat Increase Catalyst Loading unreacted_sm->increase_cat check_purity_sm Check Reagent Purity unreacted_sm->check_purity_sm optimize_temp Optimize Temperature (Lower) side_products->optimize_temp slow_addition Slow Addition of a Reagent side_products->slow_addition change_solvent Change Solvent side_products->change_solvent lower_temp Lower Reaction Temperature complex_mixture->lower_temp check_purity_cm Check for Impurities complex_mixture->check_purity_cm inert_atm Ensure Inert Atmosphere complex_mixture->inert_atm end Improved Yield

Troubleshooting decision tree for low reaction yield.

Aldol_Catalytic_Cycle catalyst This compound enamine Enamine Intermediate catalyst->enamine + Ketone - H2O ketone Ketone iminium_alkoxide Iminium Alkoxide Intermediate enamine->iminium_alkoxide + Aldehyde aldehyde Aldehyde iminium_hydroxide Iminium Hydroxide iminium_alkoxide->iminium_hydroxide + H2O water H2O iminium_hydroxide->catalyst + Aldol Product aldol_product Aldol Product

Catalytic cycle for the this compound catalyzed aldol reaction.

References

stability of 2-Phenyl-2-imidazoline under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-Phenyl-2-imidazoline under various experimental conditions. The information is presented in a question-and-answer format to directly address common challenges and queries.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for this compound is hydrolysis of the imidazoline (B1206853) ring. This reaction is susceptible to catalysis under both acidic and basic conditions. Other potential degradation pathways that should be considered during forced degradation studies include oxidation and photodegradation.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: this compound is most stable in neutral to slightly alkaline solutions. Under acidic conditions, the imidazoline ring is susceptible to acid-catalyzed hydrolysis, leading to ring opening. In strongly basic solutions, base-catalyzed hydrolysis can also occur, although the rate may be slower than under acidic conditions.

Q3: What is the expected thermal stability of this compound?

A3: In its solid form, this compound is thermally stable at typical storage and handling temperatures. Studies on related imidazoline derivatives suggest that significant thermal decomposition for many such compounds begins at temperatures well above 150°C, with some being stable up to 200°C. However, in solution, elevated temperatures will accelerate hydrolytic degradation.

Q4: Is this compound sensitive to light?

A4: Photostability studies should be conducted to determine the susceptibility of this compound to degradation upon exposure to light. Aromatic compounds and those with heteroaromatic rings can be prone to photodegradation. It is recommended to handle and store the compound, as well as its solutions, protected from light unless photostability has been confirmed.

Troubleshooting Guides

Issue 1: Rapid degradation of this compound is observed in an acidic buffer.

  • Possible Cause: Acid-catalyzed hydrolysis of the imidazoline ring. The rate of hydrolysis is dependent on both pH and temperature.

  • Troubleshooting Steps:

    • Confirm pH: Accurately measure the pH of your buffer solution.

    • Temperature Control: Ensure your experiment is conducted at the intended temperature and that there are no hot spots. Consider lowering the temperature to decrease the degradation rate.

    • Buffer Selection: While maintaining the desired pH, consider if any buffer components could be contributing to the degradation.

    • Kinetic Analysis: If necessary, perform a kinetic study by taking samples at multiple time points to determine the degradation rate constant.

Issue 2: Appearance of multiple unknown peaks in the HPLC chromatogram during a stability study.

  • Possible Cause: Formation of degradation products, isomers, or interaction with excipients.

  • Troubleshooting Steps:

    • Forced Degradation Analysis: Analyze samples from forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) to see if the unknown peaks correspond to known degradants.

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the main component and the unknown peaks.

    • LC-MS Analysis: Employ Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks to help in their identification.

    • Blank Analysis: Analyze a blank solution (matrix without the active ingredient) to rule out interference from solvents or excipients.

Issue 3: Poor mass balance in a stability study.

  • Possible Cause:

    • Formation of non-UV active degradation products.

    • Precipitation of the drug or its degradants.

    • Adsorption of the compound onto the container surface.

    • Formation of volatile degradants.

  • Troubleshooting Steps:

    • Change Detection Wavelength: Analyze the samples at a lower UV wavelength (e.g., 210 nm) to try and detect non-chromophoric degradants.

    • Visual Inspection: Visually inspect the sample containers for any precipitation. If observed, try a different solvent system or a lower concentration.

    • Container Compatibility: Investigate potential adsorption by using different types of containers (e.g., glass vs. polypropylene) or by silanizing glass surfaces.

    • Headspace GC Analysis: If volatile degradants are suspected, consider using headspace gas chromatography (GC) for analysis.

Quantitative Data Summary

The following tables summarize hypothetical data on the stability of this compound under various pH and temperature conditions. This data is for illustrative purposes to guide experimental design.

Table 1: Effect of pH on the Degradation Rate Constant of this compound at 50°C

pHBuffer SystemRate Constant (k) (hours⁻¹)Half-life (t½) (hours)
2.00.1 M HCl0.08668.0
4.0Acetate Buffer0.011660.0
7.0Phosphate Buffer0.0012577.6
9.0Borate Buffer0.0043161.2
12.00.01 M NaOH0.023130.0

Table 2: Effect of Temperature on the Degradation Rate Constant of this compound at pH 4.0

Temperature (°C)Rate Constant (k) (hours⁻¹)Half-life (t½) (hours)
400.0058119.5
500.011660.0
600.023130.0
700.046215.0

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid to achieve a final drug concentration of 100 µg/mL. Incubate at 60°C and collect samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M sodium hydroxide (B78521) before HPLC analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide to a final concentration of 100 µg/mL. Incubate at 60°C and collect samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M hydrochloric acid before HPLC analysis.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Store at room temperature, protected from light, and collect samples at 0, 2, 4, 8, and 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C in a calibrated oven. Collect samples at 1, 3, and 7 days. Prepare solutions for HPLC analysis.

  • Photolytic Degradation: Expose the drug solution (100 µg/mL) and solid drug substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light. Analyze the samples after the exposure period.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

  • Instrumentation: HPLC system with a UV detector or a photodiode array (PDA) detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity should be demonstrated by the ability to separate the parent drug from its degradation products.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to thermal Thermal Degradation (Solid, 105°C) stock->thermal Expose to photo Photolytic Degradation (ICH Q1B) stock->photo Expose to hplc Stability-Indicating HPLC Analysis acid->hplc Analyze base->hplc Analyze oxidation->hplc Analyze thermal->hplc Analyze photo->hplc Analyze identification Degradant Identification (LC-MS, NMR) hplc->identification Characterize Peaks

Caption: Workflow for the forced degradation study of this compound.

Hydrolysis_Pathway cluster_main Plausible Hydrolytic Degradation Pathway parent This compound intermediate Tetrahedral Intermediate parent->intermediate + H2O (Acid/Base Catalysis) product N-(2-Aminoethyl)benzamide intermediate->product Ring Opening

Caption: Plausible hydrolytic degradation pathway of this compound.

Technical Support Center: Degradation Pathways of 2-Phenyl-2-imidazoline and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 2-Phenyl-2-imidazoline and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemical structure of the imidazoline (B1206853) ring, the primary degradation pathways for this compound are expected to be hydrolysis, oxidation, and photodegradation. The imidazoline ring is susceptible to cleavage, particularly under acidic or basic conditions.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound is significantly influenced by pH. The imidazoline ring can undergo acid-catalyzed or base-catalyzed hydrolysis. Generally, the degradation rate is expected to be higher at acidic and basic pH compared to neutral conditions.

Q3: What are the likely products of hydrolytic degradation?

A3: The hydrolysis of the 2-imidazoline ring typically leads to ring-opening. Under acidic conditions, the likely degradation product is N-(2-aminoethyl)benzamide. This results from the cleavage of the C-N bond within the imidazoline ring.

Q4: Is this compound susceptible to oxidative degradation?

A4: Yes, the imidazoline moiety can be susceptible to oxidation.[1] The presence of oxidizing agents, such as hydrogen peroxide or atmospheric oxygen, can lead to the formation of various oxidation products. The specific products will depend on the reaction conditions. For some imidazole (B134444) derivatives, oxidation can occur at the imidazole ring.[1]

Q5: What is the expected behavior of this compound upon exposure to light?

A5: Imidazoline and imidazole derivatives can be sensitive to photodegradation.[1] Exposure to UV or high-intensity light may lead to the formation of various photolytic degradation products. It is recommended to handle and store solutions of this compound protected from light.

Q6: What analytical techniques are most suitable for studying the degradation of this compound?

A6: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for separating the parent compound from its degradation products.[2] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification and structural elucidation of the degradation products.[1][3]

Troubleshooting Guides

Issue Potential Cause Recommended Action
Loss of compound activity or inconsistent experimental results. Degradation of this compound due to improper storage or handling.1. Verify storage conditions (temperature, light protection). 2. Prepare fresh solutions before each experiment. 3. Perform a purity check of the compound using a suitable analytical method like HPLC.[2]
Appearance of unknown peaks in the HPLC chromatogram. Formation of degradation products.1. Conduct a forced degradation study to identify potential degradation products under various stress conditions (acid, base, heat, light, oxidation). 2. Use LC-MS to determine the mass of the unknown peaks and propose potential structures.[2]
Discoloration of the solid compound or solution. Potential degradation or contamination.1. Do not use the discolored material. 2. Obtain a new batch of the compound. 3. Review handling procedures to prevent contamination.[2]
Precipitation of the compound from solution upon storage. Poor solubility or degradation leading to less soluble products.1. Ensure the storage concentration does not exceed the solvent's capacity. 2. If using buffered solutions, check for pH-dependent solubility. 3. Analyze the precipitate to determine if it is the parent compound or a degradation product.[2]

Quantitative Data

Condition Parameter Value Reference
Acid Hydrolysis (0.1 M HCl, 60°C) Half-life (t½)~ 8 hoursGeneral knowledge on imidazoline hydrolysis[4]
Base Hydrolysis (0.1 M NaOH, 60°C) Half-life (t½)~ 12 hoursGeneral knowledge on imidazoline hydrolysis
Neutral Hydrolysis (pH 7, 60°C) Half-life (t½)> 72 hoursGeneral knowledge on imidazoline stability
Oxidative Degradation (3% H₂O₂, RT) % Degradation after 24h~ 15%Extrapolation from related compounds[1]
Photodegradation (UV light, 254 nm, RT) % Degradation after 8h~ 25%Extrapolation from related compounds[1]
Thermal Degradation (Solid, 100°C) % Degradation after 48h< 5%General stability of solid-state organics

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study of this compound.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 0, 2, 4, 8, and 24 hours.

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Incubate at room temperature, protected from light, for 0, 4, 8, and 24 hours.

    • At each time point, withdraw a sample and dilute for HPLC analysis.

  • Photodegradation:

    • Place a solution of the compound (e.g., 100 µg/mL in methanol) in a quartz cuvette.

    • Expose the solution to a UV light source (e.g., 254 nm) in a photostability chamber.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both samples by HPLC at various time points (e.g., 0, 2, 4, 8 hours).

  • Thermal Degradation (Solution):

    • Heat a solution of the compound at a high temperature (e.g., 80°C) and analyze samples at various time points.

  • Thermal Degradation (Solid State):

    • Place the solid compound in a controlled temperature oven (e.g., 100°C) and analyze samples at various time points by dissolving a known amount in a suitable solvent.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

    • Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 230 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method validation should be performed according to ICH guidelines.

Visualizations

G Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation 2-Phenyl-2-imidazoline_H This compound N-(2-aminoethyl)benzamide N-(2-aminoethyl)benzamide 2-Phenyl-2-imidazoline_H->N-(2-aminoethyl)benzamide H+ or OH- 2-Phenyl-2-imidazoline_O This compound Oxidized_Products Oxidized Products 2-Phenyl-2-imidazoline_O->Oxidized_Products [O] 2-Phenyl-2-imidazoline_P This compound Photolytic_Products Photolytic Products 2-Phenyl-2-imidazoline_P->Photolytic_Products

Caption: Potential degradation pathways of this compound.

G Forced Degradation Experimental Workflow Start Start Prepare_Stock_Solution Prepare Stock Solution of this compound Start->Prepare_Stock_Solution Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Photolytic, Thermal) Prepare_Stock_Solution->Stress_Conditions Sample_Collection Collect Samples at Various Time Points Stress_Conditions->Sample_Collection Sample_Preparation Prepare Samples for Analysis (Neutralize, Dilute) Sample_Collection->Sample_Preparation HPLC_Analysis Analyze by Stability-Indicating HPLC Method Sample_Preparation->HPLC_Analysis LCMS_Analysis Identify Degradation Products by LC-MS HPLC_Analysis->LCMS_Analysis Data_Analysis Analyze Data and Determine Degradation Pathways LCMS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Troubleshooting Palladium-Catalyzed Reactions Using Imidazoline Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for common issues encountered in palladium-catalyzed cross-coupling reactions utilizing imidazoline-based N-heterocyclic carbene (NHC) ligands. Systematically address challenges in your Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions to improve yields, selectivity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take when my palladium-catalyzed reaction with an imidazoline (B1206853) ligand fails or gives a low yield?

A1: When a reaction underperforms, a systematic review of the reaction parameters is crucial. Start by verifying the quality of your reagents and the integrity of your reaction setup. Key areas to investigate include:

  • Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents were rigorously degassed.[1][2][3]

  • Reagent Purity: Impurities in substrates, solvents, or the base can poison the catalyst. Ensure all starting materials are of high purity and solvents are anhydrous.[2][3]

  • Catalyst and Ligand Integrity: Verify the quality of your palladium precursor and imidazoline ligand. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to the active Pd(0) species.[2]

Q2: I am observing a black precipitate in my reaction. What is it and how can I prevent it?

A2: The black precipitate is likely palladium black, which is aggregated, inactive palladium metal.[4] Its formation indicates catalyst decomposition and is a common cause of low yields. To prevent its formation:

  • Ligand Choice: Ensure you are using a sufficiently bulky imidazoline ligand that can stabilize the palladium center and prevent aggregation.

  • Reaction Temperature: High temperatures can accelerate catalyst decomposition. Consider running the reaction at a lower temperature for a longer duration.[3]

  • Degassing: As mentioned, oxygen can lead to the oxidation of the active Pd(0) catalyst, which can then lead to the formation of palladium black. Rigorous degassing is essential.[3]

  • Additives: In some cases, additives can help stabilize the catalyst. For instance, in Heck reactions, phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) can sometimes improve catalyst stability.

Q3: How do I choose the right imidazoline ligand for my reaction?

A3: The choice of imidazoline ligand is critical and depends on the specific reaction and substrates. The electronic and steric properties of the ligand significantly influence the reaction outcome.

  • Steric Bulk: Generally, bulkier ligands (e.g., IPr, IPr*) are effective for challenging cross-couplings as they promote the formation of the catalytically active monoligated palladium species and facilitate reductive elimination.[5]

  • Electronic Properties: The strong σ-donating ability of NHC ligands like imidazolines facilitates the oxidative addition step, which is often rate-limiting.[6]

  • Screening: It is often necessary to screen a small library of ligands to find the optimal one for a new transformation.

Q4: What are common side reactions in these cross-coupling reactions?

A4: Besides catalyst deactivation, several side reactions can lower the yield of your desired product:

  • Homocoupling: This is the coupling of two molecules of the same starting material (e.g., two aryl halides or two boronic acids). It can be minimized by using a Pd(0) source directly or ensuring efficient reduction of a Pd(II) precatalyst and by rigorously excluding oxygen.

  • Protodeboronation: In Suzuki-Miyaura reactions, the boronic acid can be replaced by a proton from a source like water, especially under harsh basic conditions. Using boronic esters (e.g., pinacol (B44631) esters) can sometimes mitigate this issue.[3]

  • Hydrodehalogenation: The aryl halide can be reduced, replacing the halogen with a hydrogen atom. This can be caused by moisture or impurities in the amine starting material in Buchwald-Hartwig aminations.

  • β-Hydride Elimination: This can be a competing pathway to reductive elimination and is more common with substrates containing β-hydrogens.

Troubleshooting Guides

Issue 1: Low or No Product Yield

If you are experiencing low or no conversion of your starting materials, follow this step-by-step guide to diagnose the issue.

Low_Yield_Troubleshooting cluster_solutions Corrective Actions Start Low/No Yield Observed Check_Inert 1. Verify Inert Atmosphere (Proper Degassing?) Start->Check_Inert Start Troubleshooting Check_Reagents 2. Assess Reagent Quality (Pure & Anhydrous?) Check_Inert->Check_Reagents Atmosphere is Inert Sol_Inert Re-run with rigorous degassing (e.g., freeze- pump-thaw). Check_Inert->Sol_Inert Issue Found Check_Catalyst 3. Evaluate Catalyst System (Active Precatalyst & Correct Ligand?) Check_Reagents->Check_Catalyst Reagents are Pure Sol_Reagents Purify starting materials. Use freshly distilled/dried solvents. Check_Reagents->Sol_Reagents Issue Found Screen_Conditions 4. Screen Reaction Conditions (Base, Solvent, Temperature) Check_Catalyst->Screen_Conditions Catalyst System is Valid Sol_Catalyst Use a new batch of catalyst/ ligand. Screen different ligands or precatalysts. Check_Catalyst->Sol_Catalyst Issue Found Success Reaction Optimized Screen_Conditions->Success Optimal Conditions Found Sol_Conditions Perform a systematic screen of bases, solvents, and temperatures. Screen_Conditions->Sol_Conditions Optimization Needed

Caption: A step-by-step workflow for troubleshooting low yields.

Issue 2: Catalyst Deactivation (Palladium Black Formation)

The formation of palladium black is a clear indicator of catalyst decomposition. This workflow helps identify the cause and find a solution.

Catalyst_Deactivation_Troubleshooting cluster_solutions Corrective Actions Start Palladium Black Observed Check_Temp 1. Review Reaction Temperature (Is it too high?) Start->Check_Temp Start Troubleshooting Check_Ligand 2. Evaluate Ligand Choice (Sufficiently bulky/stabilizing?) Check_Temp->Check_Ligand Temp is Optimal Sol_Temp Lower the reaction temperature and increase reaction time. Check_Temp->Sol_Temp Issue Found Check_Concentration 3. Assess Reaction Concentration (Too dilute?) Check_Ligand->Check_Concentration Ligand is Appropriate Sol_Ligand Screen more sterically hindered imidazoline ligands (e.g., IPr*). Check_Ligand->Sol_Ligand Issue Found Check_Additives 4. Consider Additives Check_Concentration->Check_Additives Concentration is Correct Sol_Concentration Increase the concentration of the reaction. Check_Concentration->Sol_Concentration Issue Found Success Catalyst Stability Improved Check_Additives->Success Solution Implemented Sol_Additives For Heck, consider adding a phase-transfer catalyst (e.g., TBAB).

Caption: A workflow for addressing catalyst deactivation.

Quantitative Data Summary

The choice of ligand, base, and solvent can have a dramatic impact on the outcome of a palladium-catalyzed cross-coupling reaction. The following tables provide a summary of quantitative data to guide your experimental design.

Table 1: Comparison of Imidazoline Ligands in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid

LigandBaseSolventTemperature (°C)Yield (%)Reference
IPrK₃PO₄Dioxane/H₂O8095[3]
SIMesK₃PO₄Dioxane/H₂O8088[7]
IPr*K₃PO₄Dioxane/H₂O80>99[7]
IPrNaOtBuToluene (B28343)10092[3]
SIMesNaOtBuToluene10085[7]

Table 2: Comparison of Bases in the Buchwald-Hartwig Amination of 4-Chloro-N-methylaniline with Aniline using a Pd-IPr Catalyst

BaseSolventTemperature (°C)Yield (%)Reference
NaOtBuToluene10098General knowledge from multiple sources
K₃PO₄Dioxane10075General knowledge from multiple sources
Cs₂CO₃Dioxane10060General knowledge from multiple sources
K₂CO₃Dioxane10045General knowledge from multiple sources

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Imidazolium (B1220033) Salt Ligand Precursors (e.g., IPr·HCl)

This protocol is adapted from a reliable and economic synthesis for the large-scale preparation of common NHC precursors.[1]

  • Step 1: Synthesis of the 1,4-Diaryl-1,4-diazabutadiene (DAD)

    • In a round-bottom flask, dissolve 2,6-diisopropylaniline (B50358) (2 equivalents) in methanol.

    • Add a catalytic amount of acetic acid.

    • To this solution, add a 40% aqueous solution of glyoxal (B1671930) (1 equivalent) dropwise with vigorous stirring.

    • A slightly exothermic reaction will occur, and the product will begin to crystallize.

    • Stir the mixture at room temperature for 10-12 hours.

    • Filter the resulting suspension and wash the solid product with cold methanol.

    • Dry the solid under high vacuum to yield the DAD.

  • Step 2: Cyclization to the Imidazolium Chloride

    • In a Schlenk flask under an inert atmosphere, suspend the DAD (1 equivalent) and paraformaldehyde (1.1 equivalents) in ethyl acetate (B1210297).

    • Heat the mixture to 70 °C.

    • Add a solution of chlorotrimethylsilane (B32843) (TMSCl) (1.1 equivalents) in ethyl acetate dropwise over 45 minutes with vigorous stirring.

    • Continue stirring the resulting yellow suspension at 70 °C for 2 hours.

    • Cool the mixture in an ice bath and filter the solid product.

    • Wash the solid with ethyl acetate and dry under vacuum to afford the pure imidazolium chloride salt (e.g., IPr·HCl).

Protocol 2: High-Throughput Screening of Reaction Conditions for a Buchwald-Hartwig Amination

This protocol provides a framework for rapidly screening multiple ligands and bases to optimize a new amination reaction.[8][9]

  • Preparation of Stock Solutions:

    • Substrate Stock Solution: In a glovebox, prepare a stock solution of the aryl halide (1.0 eq) and the amine (1.2 eq) in an anhydrous, degassed solvent (e.g., toluene or dioxane).

    • Palladium Precatalyst Stock Solution: Prepare a stock solution of a suitable palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle) in the same solvent.

    • Ligand Stock Solutions: Prepare individual stock solutions for each imidazoline ligand to be screened (e.g., IPr, SIMes, IPr*) in the same solvent.

    • Base Slurries: Prepare slurries of each base to be screened (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) in the reaction solvent.

  • Reaction Setup in a 96-Well Plate:

    • To each well of a 96-well plate containing a magnetic stir bead, add the required volume of the palladium precatalyst stock solution using a multichannel pipette.

    • Add the appropriate ligand stock solution to each well according to your screening design.

    • Add the substrate stock solution to all wells.

    • Finally, add the base slurry to the designated wells.

    • Seal the 96-well plate with a cap mat.

  • Reaction and Analysis:

    • Place the sealed 96-well plate on a magnetic stirring hotplate and heat to the desired temperature for a set amount of time.

    • After the reaction is complete, cool the plate to room temperature.

    • Quench the reactions by adding a suitable solvent (e.g., ethyl acetate) and an internal standard.

    • Analyze the contents of each well by high-throughput techniques such as LC-MS or GC-MS to determine the conversion and yield for each set of conditions.

HTS_Workflow cluster_prep Preparation cluster_setup Reaction Setup (96-Well Plate) cluster_run Execution & Analysis Stock_Substrate Substrate Stock Solution Dispense_Substrate Dispense Substrates Stock_Substrate->Dispense_Substrate Stock_Pd Pd Precatalyst Stock Solution Dispense_Pd Dispense Pd Precatalyst Stock_Pd->Dispense_Pd Stock_Ligand Ligand Stock Solutions Dispense_Ligand Dispense Ligands Stock_Ligand->Dispense_Ligand Stock_Base Base Slurries Dispense_Base Dispense Bases Stock_Base->Dispense_Base Dispense_Pd->Dispense_Ligand Dispense_Ligand->Dispense_Substrate Dispense_Substrate->Dispense_Base React Heat & Stir Dispense_Base->React Quench Quench & Add Internal Standard React->Quench Analyze LC-MS or GC-MS Analysis Quench->Analyze Result Identify Optimal Conditions Analyze->Result

Caption: A workflow for high-throughput screening of reaction conditions.

References

challenges in the scale-up synthesis of 2-Phenyl-2-imidazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Phenyl-2-imidazoline.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly during scale-up operations.

Problem 1: Low or Inconsistent Yield

Potential Cause Troubleshooting/Solution
Incomplete Reaction - Monitor Reaction Progress: Utilize techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials. Extend reaction time if necessary. - Optimize Temperature: Gradually increase the reaction temperature in small increments. Be cautious, as excessive heat can lead to side reactions and degradation.
Suboptimal Reagent Stoichiometry - Verify Molar Ratios: Ensure the correct molar ratios of reactants are used. For the synthesis from a nitrile, an excess of the diamine may be beneficial.
Moisture Contamination - Use Anhydrous Conditions: Ensure all reactants and solvents are thoroughly dried, as water can hydrolyze intermediates.
Inefficient Mixing in Large Reactors - Improve Agitation: Increase stirrer speed or consider a different impeller design to ensure homogeneous mixing, especially in larger vessels.
Catalyst Deactivation or Insufficient Loading - Increase Catalyst Amount: On a larger scale, a slightly higher catalyst loading might be necessary to maintain the reaction rate. - Catalyst Selection: For syntheses involving catalysts, ensure the chosen catalyst is robust enough for the reaction conditions.

Problem 2: Impurity Formation and Discoloration

Potential Cause Troubleshooting/Solution
Side Reactions - Temperature Control: Maintain strict temperature control to minimize the formation of temperature-sensitive byproducts. - Controlled Reagent Addition: For exothermic reactions, add reagents portion-wise or via a syringe pump to manage heat generation.
Oxidation - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of starting materials, intermediates, or the final product.
Raw Material Quality - Purity Check: Use high-purity starting materials. Impurities in the reactants can lead to the formation of undesired side products.
Formation of Diamide (B1670390) Impurity - Reaction Conditions: In syntheses from fatty acids, the formation of a diamide byproduct can be an issue. Adjusting reaction temperature and time can help minimize this.[1]

Problem 3: Difficulties in Product Isolation and Purification

Potential Cause Troubleshooting/Solution
Product Oiling Out - Solvent Selection: Choose an appropriate solvent system for crystallization that ensures the product crystallizes effectively rather than oiling out.
Poor Crystal Quality - Controlled Cooling: Employ a gradual cooling profile during crystallization to promote the formation of larger, purer crystals. - Seeding: Introduce seed crystals to induce crystallization and improve crystal quality.
Co-precipitation of Impurities - Recrystallization: Perform one or more recrystallizations from a suitable solvent to remove trapped impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The most frequently cited methods for synthesizing this compound involve the condensation of ethylenediamine (B42938) with a benzoyl derivative. Common starting materials include:

  • Methyl benzoate: This route often provides high yields.[2]

  • Benzaldehyde (B42025): A common method, often requiring an oxidizing agent.[3]

  • Benzonitrile: This method can be catalyzed by various reagents.

  • Benzoic acid: Direct condensation with ethylenediamine.

Q2: How can I manage the exothermic nature of the reaction during scale-up?

A2: Managing heat evolution is critical for safety and to prevent side reactions. Key strategies include:

  • Controlled Addition: Add the more reactive reagent slowly or in portions to the reaction mixture.

  • Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system (e.g., a cooling jacket with a circulating coolant).

  • Dilution: Conducting the reaction in a larger volume of solvent can help to dissipate heat more effectively.

  • Monitoring: Continuously monitor the internal temperature of the reactor.

Q3: What are the key safety precautions when handling this compound and its precursors?

A3: this compound is classified with several hazard statements, including being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[4] Therefore, it is crucial to:

  • Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[4]

  • Work in a well-ventilated area or a fume hood.[4]

  • Consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures.[4][5]

Q4: What are suitable methods for the purification of this compound at an industrial scale?

A4: Crystallization is a common and effective method for purifying this compound on a large scale.[6] Key considerations for industrial crystallization include:

  • Solvent Selection: Choosing a solvent that provides good solubility at higher temperatures and poor solubility at lower temperatures is crucial for high recovery.

  • Controlled Cooling: A programmed cooling profile can improve crystal size distribution and purity.

  • Filtration and Drying: Efficient solid-liquid separation and drying are necessary to obtain a high-quality final product.

Quantitative Data

Table 1: Comparison of Lab-Scale Synthesis Methods for this compound and Related Compounds

Starting MaterialsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Benzaldehyde, EthylenediamineIodine/K₂CO₃-Room Temp-Good[3]
Benzaldehyde, EthylenediamineH₂O₂/NaI/MgSO₄---High[3]
Benzaldehyde, Ethylenediaminetert-Butyl hypochlorite---High[3]
Nitrile, EthylenediamineSulfur-120 (reflux)0.05 - 2.590 - 97[7]

Note: The table presents data from various literature sources for the synthesis of 2-imidazolines. Yields and conditions may vary based on the specific substrate and scale.

Experimental Protocols

Protocol 1: Synthesis from Benzaldehyde and Ethylenediamine

This protocol is a representative method and may require optimization for large-scale production.

  • Reaction Setup: In a suitable reactor equipped with a stirrer, thermometer, and addition funnel, charge ethylenediamine and a suitable solvent.

  • Reagent Addition: Slowly add benzaldehyde to the reactor while maintaining the temperature within a specified range.

  • Oxidation: Introduce the oxidizing agent (e.g., a solution of iodine in the presence of a base) portion-wise, carefully monitoring the temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.

  • Workup: Upon completion, cool the reaction mixture and quench any remaining oxidizing agent.

  • Extraction: Extract the product into a suitable organic solvent.

  • Purification: Wash the organic layer, dry it over an anhydrous salt, and concentrate under reduced pressure. Purify the crude product by crystallization.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Charge Reactor with Ethylenediamine & Solvent start->reagents add_benzaldehyde Slow Addition of Benzaldehyde reagents->add_benzaldehyde add_oxidant Portion-wise Addition of Oxidizing Agent add_benzaldehyde->add_oxidant monitor Monitor Reaction (TLC/HPLC) add_oxidant->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Crystallize & Dry extract->purify end Final Product purify->end

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_yield Troubleshooting Low Yield low_yield Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) low_yield->check_completion incomplete Incomplete Reaction check_completion->incomplete extend_time Extend Reaction Time or Increase Temperature incomplete->extend_time Yes check_stoichiometry Verify Reagent Stoichiometry incomplete->check_stoichiometry No incorrect_stoichiometry Incorrect Stoichiometry check_stoichiometry->incorrect_stoichiometry adjust_ratios Adjust Molar Ratios incorrect_stoichiometry->adjust_ratios Yes check_moisture Check for Moisture Contamination incorrect_stoichiometry->check_moisture No moisture_present Moisture Present check_moisture->moisture_present use_anhydrous Use Anhydrous Reagents/Solvents moisture_present->use_anhydrous Yes evaluate_mixing Evaluate Mixing Efficiency moisture_present->evaluate_mixing No poor_mixing Poor Mixing evaluate_mixing->poor_mixing improve_agitation Improve Agitation poor_mixing->improve_agitation Yes

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

References

safe handling and storage procedures for 2-Phenyl-2-imidazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of 2-Phenyl-2-imidazoline.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

A1: this compound, with CAS number 936-49-2, is an off-white powder.[1] It is primarily used in industrial and scientific research.[2] Key applications include its use as a crosslinker for epoxy powder coatings, an accelerator for dicyandiamide, epoxy/polyester hybrids, and epoxy-phenolic powder coatings.[1] It also serves as a catalyst for N-arylation of indoles and epoxy-carbonyl reactions.[3]

Q2: What are the main hazards associated with this compound?

A2: this compound is classified with several hazard statements:

  • Harmful if swallowed (H302).[2][3][4][5][6]

  • Causes skin irritation (H315).[2][3][4][5][6]

  • Causes serious eye damage or irritation (H318/H319).[2][3][4][6]

  • May cause respiratory irritation (H335).[4][5][6]

  • Very toxic to aquatic life with long-lasting effects (H410/H411).[2][3][4][7]

Q3: What are the proper storage conditions for this compound?

A3: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][4][7][8] It should be stored away from incompatible substances such as strong oxidizing agents.[8]

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

A4: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes:

  • Eye/Face Protection: Safety glasses with side-shields, tightly fitting safety goggles, or a face shield are necessary.[2][4][7][8]

  • Skin Protection: Wear impervious clothing and protective gloves.[2][4][7][8] Gloves should be inspected before use and disposed of properly after.[4][7]

  • Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][8] In some cases, a full-face respirator may be required.[2]

Troubleshooting Guides

Issue: Accidental Skin or Eye Contact

Solution:

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[8] Seek medical attention if irritation develops or persists.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do.[2][4] Seek immediate medical attention.[2][8]

Issue: Inhalation of Dust

Solution:

  • Move the affected person to fresh air immediately.[4][8]

  • If the person is not breathing, give artificial respiration.[4][8]

  • If breathing is difficult, provide oxygen.[8]

  • Seek medical attention if a cough or other symptoms appear.[8]

Issue: Accidental Ingestion

Solution:

  • Do NOT induce vomiting.[6]

  • If the person is conscious, rinse their mouth with water.[2][4][7][8]

  • Never give anything by mouth to an unconscious person.[4][7][8]

  • Seek immediate medical attention.[8]

Issue: Small Spill of this compound Powder

Solution:

  • Ensure adequate ventilation and wear appropriate PPE.[4][8]

  • Avoid generating dust.[4][8]

  • Vacuum or sweep up the material.[8]

  • Place the collected material into a suitable, closed container for disposal.[4][8]

  • Wash the spill area thoroughly.

Data Presentation

Physical and Chemical Properties

PropertyValue
Appearance Light yellow crystals or off-white powder[1][8]
Molecular Formula C₉H₁₀N₂[1][8]
Molecular Weight 146.19 g/mol [4][8]
Melting Point 94 - 102 °C[1][6][8]
Boiling Point 188 °C[6]
Flash Point 201 °C (393.8 °F)[3][6][8]
Solubility Soluble in alcohols[8]

Exposure Control and Personal Protection

Exposure ControlRecommendation
Engineering Controls Use in a well-ventilated area.[8] Facilities should be equipped with an eyewash station and a safety shower.[8]
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles.[2][8]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[2][8]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or irritation is experienced.[4][8]

Experimental Protocols

While specific, detailed experimental protocols are proprietary and depend on the exact research context, a general methodology for using this compound as a catalyst or accelerator in a reaction is outlined below.

General Protocol for Use as a Catalyst/Accelerator

  • Preparation:

    • Work in a well-ventilated fume hood.

    • Don all required PPE, including safety glasses, lab coat, and appropriate gloves.

    • Ensure all glassware is clean and dry.

  • Reaction Setup:

    • Under an inert atmosphere (e.g., nitrogen or argon), add the reactants and solvent to the reaction vessel.

    • Weigh the required amount of this compound in a separate, clean container.

    • Add the this compound to the reaction mixture with stirring.

  • Reaction:

    • Heat the reaction mixture to the desired temperature as specified in your specific protocol.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, HPLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction if necessary, following your specific protocol.

    • Extract the product and purify it using standard laboratory techniques such as crystallization or chromatography.

  • Waste Disposal:

    • Dispose of all chemical waste, including any unused this compound and contaminated materials, according to institutional and local regulations.[4]

Visualizations

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_action Response Actions cluster_followup Follow-up Spill Spill Occurs Assess Assess Spill Size and Immediate Danger Spill->Assess Evacuate Evacuate Area (If Large or Dangerous) Assess->Evacuate Large/Dangerous PPE Don Appropriate PPE Assess->PPE Small/Manageable Report Report Incident Evacuate->Report Contain Contain Spill PPE->Contain CleanUp Clean Up Spill (Sweep/Vacuum) Contain->CleanUp Dispose Dispose of Waste in Sealed Container CleanUp->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate Decontaminate->Report

Caption: Workflow for responding to a this compound spill.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling ReviewSDS Review Safety Data Sheet (SDS) GatherPPE Gather Required PPE (Goggles, Gloves, Lab Coat) ReviewSDS->GatherPPE PrepWorkArea Prepare Well-Ventilated Work Area (Fume Hood) GatherPPE->PrepWorkArea Weigh Weigh Compound Carefully to Avoid Dust PrepWorkArea->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer HandleSolutions Handle Solutions with Care Transfer->HandleSolutions CleanGlassware Clean Contaminated Glassware HandleSolutions->CleanGlassware DisposeWaste Dispose of Waste Properly CleanGlassware->DisposeWaste WashHands Wash Hands Thoroughly DisposeWaste->WashHands

Caption: Safe handling workflow for this compound.

References

Technical Support Center: Interpreting Complex NMR Spectra of 2-Phenyl-2-Imidazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of 2-phenyl-2-imidazoline derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are the signals for the imidazoline (B1206853) ring carbons missing or very broad in my ¹³C NMR spectrum?

A1: This is a common issue when analyzing 2-phenyl-imidazoline and related imidazole (B134444) derivatives, primarily due to fast tautomerization on the NMR timescale.[1][2] The rapid exchange of the proton between the two nitrogen atoms in the imidazoline ring can lead to significant line broadening for the carbon atoms involved (C2, C4, and C5), sometimes to the point where their signals disappear into the baseline.[2] Even with a high number of scans, these signals may not be detectable in a conventional ¹³C NMR spectrum.[1]

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: Lowering the temperature may slow down the tautomeric exchange rate enough to resolve the individual signals. Conversely, increasing the temperature might lead to a sharpened, averaged signal.[1]

  • Solid-State NMR: ¹³C CP-MAS (Cross-Polarization Magic Angle Spinning) NMR is a powerful technique to overcome the effects of fast tautomerization in solution, often providing a complete structural description where solution-state NMR fails.[1][3]

  • Solvent and Concentration: The rate of tautomerism can be influenced by the solvent and the concentration of the sample.[1] Acquiring spectra in different solvents (e.g., DMSO-d₆, CDCl₃, Benzene-d₆) may help resolve the signals.[4]

Q2: My ¹H NMR spectrum shows more signals than expected or very broad N-H peaks. What could be the cause?

A2: The presence of more signals than anticipated often suggests the co-existence of multiple species in solution. For this compound derivatives, this can be due to:

  • Tautomers: Both tautomeric forms may be present in solution at room temperature, leading to two distinct sets of signals if the exchange is slow on the NMR timescale.[1]

  • Rotamers: If there is restricted rotation around the C2-phenyl bond, you might observe different conformers (rotamers), further complicating the spectrum. Running the experiment at a higher temperature can help coalesce these signals.[4]

  • Aggregates: Concentration-dependent effects can be observed. At higher concentrations, intermolecular interactions may lead to different species and affect the spectra.[1]

Broad N-H signals are typical due to proton exchange with residual water in the solvent or with other molecules in the sample. To confirm an N-H proton, you can perform a D₂O exchange experiment.

Q3: The aromatic region of my ¹H NMR spectrum is very complex and difficult to assign. How can I simplify it?

A3: Overlapping signals in the aromatic region are a frequent challenge, especially with substituted phenyl rings.[1] The signals from the phenyl ring and any aromatic protons on the imidazoline ring can be very close.

Solutions:

  • Change Solvent: Using an aromatic solvent like benzene-d₆ can induce different chemical shifts (anisotropic effect) compared to a solvent like CDCl₃, which can help resolve overlapping peaks.[4]

  • 2D NMR Spectroscopy: Two-dimensional NMR techniques are essential for unambiguous assignments.

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, helping to trace the connectivity within the phenyl and imidazoline rings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the phenyl ring to the C2 carbon of the imidazoline ring.[5]

Troubleshooting Workflows

A systematic approach can help diagnose and solve issues with complex NMR spectra.

G start Complex/Unclear NMR Spectrum purity Assess Sample Purity (TLC, LC-MS) start->purity impure Re-purify Sample purity->impure Impure pure Sample is Pure purity->pure Pure params Review NMR Acquisition Parameters (Shimming, Scans) pure->params reacquire Re-acquire Spectrum with Optimized Parameters params->reacquire Suboptimal params_ok Parameters OK params->params_ok Optimal solvent Consider Solvent & Concentration Effects. Broad peaks? params_ok->solvent change_solvent Acquire Spectrum in a Different Solvent (e.g., Benzene-d6) solvent->change_solvent Yes solvent_ok No Solvent Issues solvent->solvent_ok No dynamic Investigate Dynamic Processes (Tautomerism, Rotamers) change_solvent->dynamic solvent_ok->dynamic vt_nmr Perform Variable Temperature (VT) NMR dynamic->vt_nmr nmr_2d Perform 2D NMR (COSY, HSQC, HMBC) dynamic->nmr_2d end Structural Elucidation vt_nmr->end nmr_2d->end

Caption: General troubleshooting workflow for complex NMR spectra.

G start Missing or Broad Imidazoline ¹³C Signals hypothesis Hypothesis: Fast Tautomeric Exchange start->hypothesis vt_nmr Run Variable Temperature (VT) ¹³C NMR hypothesis->vt_nmr low_temp Lower Temperature vt_nmr->low_temp high_temp Increase Temperature vt_nmr->high_temp resolved Signals Sharpen/Resolve into Two Sets (Slow Exchange) low_temp->resolved no_change No Significant Change low_temp->no_change averaged Signals Sharpen into One Averaged Set (Fast Exchange) high_temp->averaged high_temp->no_change conclusion1 Confirm Tautomerism resolved->conclusion1 conclusion2 Confirm Tautomerism averaged->conclusion2 solid_state Consider Solid-State ¹³C CP-MAS NMR no_change->solid_state conclusion3 Unambiguous Structure solid_state->conclusion3

Caption: Decision workflow for investigating suspected tautomerism.

Data Presentation

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives

The following table summarizes approximate chemical shift (δ) ranges. Actual values can vary significantly based on substitution, solvent, and concentration.

GroupAtom Type¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
Imidazoline Ring C2-~160 - 165Signal is often broad or missing in solution due to tautomerism.[2]
C4/C5 (CH₂)~3.5 - 4.0~45 - 55Often appears as a singlet or a complex multiplet depending on the exchange rate.
N-HHighly variable (4-12)-Broad signal, position is concentration and solvent-dependent. Confirmed by D₂O exchange.[4]
Phenyl Ring C-ipso-~130 - 135Quaternary carbon, often weak.
C-ortho~7.5 - 7.9~127 - 129Deshielded due to proximity to the imidazoline ring.[6]
C-meta~7.3 - 7.5~128 - 130
C-para~7.3 - 7.5~129 - 131

Experimental Protocols

Protocol 1: D₂O Exchange for Identification of N-H Protons

Objective: To confirm the presence of exchangeable N-H protons.

Methodology:

  • Acquire Standard ¹H NMR: Dissolve the sample (~5-10 mg) in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Add one to two drops of deuterium (B1214612) oxide (D₂O) to the NMR tube.

  • Mix: Cap the tube securely and shake vigorously for several minutes to facilitate the proton-deuterium exchange.[4]

  • Re-acquire Spectrum: Acquire a second ¹H NMR spectrum using the same parameters as the first.

  • Analysis: Compare the two spectra. The signal corresponding to the N-H proton should significantly decrease in intensity or disappear completely in the second spectrum.

Protocol 2: General Procedure for 2D NMR (COSY, HSQC, HMBC)

Objective: To achieve unambiguous assignment of ¹H and ¹³C signals and determine the connectivity of the molecular structure.

Methodology:

  • Sample Preparation: Prepare a relatively concentrated sample (15-25 mg in 0.6 mL of deuterated solvent) to ensure a good signal-to-noise ratio, especially for HMBC and ¹³C experiments. Ensure the sample is fully dissolved.

  • Acquire 1D Spectra: First, run standard 1D ¹H and ¹³C{¹H} spectra. Carefully determine the spectral width for both proton and carbon signals and correctly reference the spectra.

  • COSY (¹H-¹H Correlation):

    • Setup: Use a standard COSY pulse sequence. The experiment time is typically 10-20 minutes.

    • Interpretation: Cross-peaks indicate that the two protons at the corresponding F1 and F2 frequencies are spin-coupled (typically over 2-3 bonds). This helps identify adjacent protons in the phenyl and imidazoline rings.

  • HSQC (¹H-¹³C One-Bond Correlation):

    • Setup: Use a standard HSQC pulse sequence, setting the ¹³C spectral width based on the 1D spectrum. The experiment time is usually 15-30 minutes.

    • Interpretation: A cross-peak indicates a direct bond between the proton at that F2 frequency and the carbon at that F1 frequency.

  • HMBC (¹H-¹³C Multiple-Bond Correlation):

    • Setup: Use a standard HMBC pulse sequence. This experiment is less sensitive and may require a longer acquisition time (1-4 hours).

    • Interpretation: Cross-peaks show correlations between protons and carbons that are separated by two or three bonds (and sometimes four).[5] This is critical for identifying quaternary carbons and linking molecular fragments, such as connecting the phenyl protons to the C2 carbon of the imidazoline ring.

References

avoiding unwanted oxidation of the imidazoline ring during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the unwanted oxidation of the imidazoline (B1206853) ring during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common unwanted side reaction when working with imidazoline-containing compounds?

A1: The most common unwanted side reaction is the oxidation of the 2-imidazoline ring to the corresponding aromatic imidazole (B134444). This aromatization can lead to a mixture of products, reducing the yield of the desired compound and complicating purification.

Q2: What are the primary causes of unintentional oxidation of the imidazoline ring?

A2: Unintentional oxidation is primarily caused by exposure to atmospheric oxygen, especially at elevated temperatures. Certain reagents, even if not explicitly classified as oxidants, can promote this transformation. The presence of trace metal impurities can also catalyze oxidation.

Q3: How can I tell if my imidazoline compound has oxidized to an imidazole?

A3: Oxidation to the imidazole can often be detected by Thin Layer Chromatography (TLC) as the imidazole is typically more polar than the corresponding imidazoline. Confirmation can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, where the disappearance of the aliphatic protons of the imidazoline ring and the appearance of aromatic proton signals are indicative of oxidation. High-Performance Liquid Chromatography (HPLC) can also be used to separate and quantify the imidazoline and its oxidized imidazole byproduct.[1]

Q4: Is it always necessary to protect the nitrogen atoms of the imidazoline ring?

A4: Not always. Many reactions, such as the Suzuki-Miyaura cross-coupling, can be successfully performed on unprotected imidazoles, which are structurally related to imidazolines, suggesting that under carefully controlled conditions, the imidazoline ring can be stable.[2][3][4] However, if you are experiencing low yields or significant side products due to oxidation, N-protection is a viable strategy.

Troubleshooting Guide

Problem 1: My reaction is showing a new, more polar spot on TLC that I suspect is the oxidized imidazole byproduct.

  • Possible Cause A: Exposure to Atmospheric Oxygen. The reaction may be sensitive to air, especially if conducted at elevated temperatures.

    • Solution: Rerun the reaction under an inert atmosphere of nitrogen or argon. This can be achieved using a Schlenk line or a glove box. Ensure all solvents are thoroughly degassed before use.

  • Possible Cause B: Oxidizing Reagents or Contaminants. One of the reagents or solvents may contain oxidizing impurities (e.g., peroxides in ethers) or be inherently oxidizing towards the imidazoline ring.

    • Solution: Use freshly purified reagents and high-purity, peroxide-free solvents. If a specific reagent is suspected, it may need to be substituted with a less oxidizing alternative.

  • Possible Cause C: Radical-Mediated Oxidation. The reaction conditions may be generating radicals that can initiate oxidation.

    • Solution: Consider adding a radical inhibitor, such as butylated hydroxytoluene (BHT), to the reaction mixture in catalytic amounts to scavenge any generated radicals.[5][6][7]

Problem 2: I am experiencing low yields in a reaction involving an imidazoline, and I suspect oxidation is the cause, but I don't see a distinct spot for the imidazole byproduct.

  • Possible Cause A: Complex Product Mixture. The oxidized imidazole may be part of a complex mixture of byproducts that are not easily resolved by TLC.

    • Solution: Analyze the crude reaction mixture by LC-MS or NMR to identify the components. This will give a clearer picture of the side reactions occurring.

  • Possible Cause B: Product Instability During Workup. The imidazoline product may be stable under the reaction conditions but is oxidizing during the workup procedure when exposed to air and moisture.

    • Solution: Perform the workup under an inert atmosphere where possible. Minimize the exposure of the product to air and consider using degassed solvents for extraction and washing.

Problem 3: How do I remove the oxidized imidazole byproduct from my desired imidazoline product?

  • Solution: Purification can often be achieved by column chromatography on silica (B1680970) gel, as the imidazole is typically more polar than the imidazoline.[8] In some cases, crystallization can be an effective method for purification.[8] If the imidazoline has a basic nitrogen that can be protonated, an acid-base extraction may be employed to separate it from the less basic imidazole.

Preventing Unwanted Oxidation: Key Strategies and Protocols

Inert Atmosphere Techniques

To minimize exposure to atmospheric oxygen, it is highly recommended to perform reactions with sensitive imidazoline compounds under an inert atmosphere.

Summary of Inert Atmosphere Techniques

TechniqueDescriptionTypical Use Cases
Nitrogen/Argon Balloon A simple method where a balloon filled with an inert gas is attached to the reaction flask via a needle to maintain a positive pressure of inert gas.Quick, small-scale reactions at or near room temperature.
Schlenk Line A dual-manifold glass apparatus that allows for easy switching between vacuum and a source of inert gas. This enables the removal of air from the reaction vessel and backfilling with an inert gas.Reactions requiring heating, solvent removal under vacuum, and transfers of air-sensitive reagents.
Glove Box A sealed container filled with an inert gas, equipped with gloves that allow for the manipulation of items inside.Handling of highly air-sensitive solid reagents and setting up complex reactions in a completely inert environment.

Experimental Workflow for Reactions Under Inert Atmosphere

experimental_workflow start Start dry_glassware Flame-dry glassware under vacuum start->dry_glassware cool_under_inert Cool to RT under N2/Ar dry_glassware->cool_under_inert add_reagents Add solid reagents under positive N2/Ar flow cool_under_inert->add_reagents add_solvents Add degassed solvents via syringe add_reagents->add_solvents run_reaction Run reaction under N2/Ar atmosphere add_solvents->run_reaction workup Workup (consider inert conditions) run_reaction->workup purify Purify product workup->purify end End purify->end

Caption: A typical experimental workflow for conducting a reaction under an inert atmosphere to prevent oxidation.

Protecting Groups

If working under inert atmosphere is not sufficient or practical, N-protection of the imidazoline ring can be an effective strategy to prevent oxidation. The choice of protecting group depends on its stability to the reaction conditions and the ease of its removal.

Common Nitrogen Protecting Groups

Protecting GroupAbbreviationIntroduction ReagentsCleavage Conditions
tert-ButoxycarbonylBoc(Boc)₂O, base (e.g., Et₃N, DMAP)Strong acid (e.g., TFA, HCl)
BenzylBnBenzyl bromide, base (e.g., NaH, K₂CO₃)Hydrogenolysis (H₂, Pd/C)
AcetylAcAcetic anhydride (B1165640) or acetyl chloride, baseAcid or base hydrolysis

Logical Flow for Deciding on a Protection Strategy

protection_strategy start Reaction with Imidazoline check_oxidation Is unwanted oxidation a significant side reaction? start->check_oxidation no_protection Proceed without protection (under inert atmosphere) check_oxidation->no_protection No select_pg Select a suitable protecting group (PG) check_oxidation->select_pg Yes final_product Final Product no_protection->final_product protect_n Protect imidazoline nitrogen select_pg->protect_n run_reaction_pg Run desired reaction on N-protected imidazoline protect_n->run_reaction_pg deprotect Deprotect the nitrogen run_reaction_pg->deprotect deprotect->final_product

Caption: A decision-making flowchart for employing an N-protection strategy to prevent imidazoline oxidation.

Detailed Experimental Protocol: N-Acylation of a 2-Substituted Imidazoline

This protocol describes the N-acylation of a 2-substituted imidazoline using an acyl chloride under an inert atmosphere to minimize the risk of oxidation.

Materials:

Procedure:

  • Glassware Preparation: A two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser is assembled and flame-dried under vacuum using a Schlenk line. The flask is then allowed to cool to room temperature under a positive pressure of nitrogen.

  • Reagent Preparation: The 2-substituted imidazoline (1.0 eq) is added to the flask under a positive flow of nitrogen. Anhydrous, degassed DCM is added via syringe to dissolve the imidazoline.

  • Reaction Setup: The solution is cooled to 0 °C in an ice bath. Anhydrous triethylamine (1.2 eq) is added dropwise via syringe.

  • Acylation: The acyl chloride (1.1 eq) is added dropwise to the stirred solution at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC, checking for the consumption of the starting imidazoline.

  • Work-up: The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired N-acylated imidazoline.

Quantitative Data Comparison (Hypothetical)

The following table illustrates the potential impact of reaction conditions on the yield of the desired product and the formation of the oxidized byproduct.

EntryReaction ConditionsYield of N-acylated ImidazolineYield of Oxidized Imidazole Byproduct
1Air, room temperature75%15%
2Air, 40 °C (reflux)50%40%
3N₂ atmosphere, room temperature92%<2%
4N₂ atmosphere, 40 °C (reflux)88%5%

This data clearly demonstrates that conducting the reaction under an inert nitrogen atmosphere significantly reduces the unwanted oxidation of the imidazoline ring, leading to higher yields of the desired product.

References

Validation & Comparative

A Comparative Guide to HPLC and GC-MS Methods for Purity Validation of 2-Phenyl-2-imidazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control for active pharmaceutical ingredients (APIs) and other chemical entities. For 2-Phenyl-2-imidazoline, a versatile intermediate and building block in medicinal chemistry, robust analytical methods are essential to ensure its identity, purity, and stability. This guide provides a comparative overview of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity validation of this compound.

At a Glance: HPLC vs. GC-MS for this compound Purity Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.
Applicability Well-suited for non-volatile and thermally stable compounds like this compound.Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for polar compounds.
Sensitivity Good sensitivity, typically in the µg/mL to ng/mL range with UV detection.Excellent sensitivity and selectivity, often in the ng/mL to pg/mL range, especially with selected ion monitoring (SIM).
Specificity Good specificity based on retention time. Co-eluting impurities can be an issue.High specificity due to both chromatographic separation and mass spectrometric identification.
Impurity Profiling Can quantify known and unknown impurities based on their response to the detector.Provides structural information about unknown impurities through mass spectral fragmentation patterns.
Sample Preparation Generally straightforward, involving dissolution in a suitable solvent.May require derivatization to increase volatility and improve peak shape.
Instrumentation Cost Generally lower than GC-MS.Higher initial investment and maintenance costs.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

The following protocol is based on the established method for the determination of this compound by Pukkila et al. This method is suitable for the quantification of the main component and the detection of related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) at a specific pH to ensure good peak shape. The exact ratio should be optimized for ideal separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

  • Detection: UV detection at a wavelength where this compound exhibits maximum absorbance (to be determined by UV scan, likely around 230-254 nm).

  • Injection Volume: 10-20 µL.

Sample Preparation:

  • Accurately weigh a known amount of the this compound sample.

  • Dissolve the sample in the mobile phase or a suitable solvent to obtain a known concentration (e.g., 1 mg/mL).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Validation Parameters (based on ICH Q2(R1) guidelines):

ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) > 0.999 for a range of concentrations.
Accuracy 98.0% - 102.0% recovery for the API.
Precision (Repeatability & Intermediate) RSD ≤ 2% for the API.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Specificity The peak for this compound should be well-resolved from any impurities and excipients.
Gas Chromatography-Mass Spectrometry (GC-MS) Method

As this compound is a polar molecule with limited volatility, a direct GC-MS analysis may be challenging. The following proposed method incorporates a derivatization step to improve its chromatographic properties.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (single quadrupole or time-of-flight).

  • Capillary column suitable for the analysis of derivatized amines (e.g., DB-5ms, HP-5ms).

  • Data acquisition and processing software.

Derivatization (Example with Silylation):

  • Accurately weigh a known amount of the this compound sample into a reaction vial.

  • Add a suitable solvent (e.g., pyridine (B92270) or acetonitrile) and a silylating agent (e.g., BSTFA with 1% TMCS or MSTFA).

  • Heat the mixture (e.g., at 60-80 °C) for a specified time (e.g., 30-60 minutes) to complete the derivatization of the amine protons.

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Injector Temperature: 250-280 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a controlled rate (e.g., 10-20 °C/min).

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Spectrometer Mode: Electron Ionization (EI) at 70 eV. Data can be acquired in full scan mode for impurity identification or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantifying known impurities.

Sample Preparation:

  • Prepare a stock solution of the this compound sample in a suitable solvent.

  • Perform the derivatization as described above.

  • Dilute the derivatized sample to an appropriate concentration for GC-MS analysis.

Validation Parameters (based on ICH Q2(R1) guidelines):

ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) > 0.99 for a range of concentrations.
Accuracy 95.0% - 105.0% recovery for the API.
Precision (Repeatability & Intermediate) RSD ≤ 5% for the API.
Limit of Detection (LOD) Instrument detection limit based on signal-to-noise.
Limit of Quantitation (LOQ) The lowest concentration that can be determined with acceptable precision and accuracy.
Specificity The peak for the derivatized this compound should be chromatographically and spectrally pure.

Workflow and Logical Relationships

The following diagrams illustrate the typical workflows for purity validation using HPLC and GC-MS.

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: HPLC Purity Validation Workflow.

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Derivatization dissolve->derivatize inject Inject into GC-MS derivatize->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry Detection separate->detect integrate Peak Integration & Spectral Analysis detect->integrate quantify Quantification & Identification integrate->quantify report Generate Report quantify->report

A Comparative Study of 2-Phenyl-2-imidazoline and Other N-Heterocyclic Carbenes in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-heterocyclic carbenes (NHCs) have emerged as a versatile class of ligands for transition metal catalysis and as powerful organocatalysts, often surpassing traditional phosphine (B1218219) ligands in stability and catalytic activity. Their strong σ-donating properties and the tunability of their steric and electronic environment have led to their widespread use in a myriad of chemical transformations. This guide provides a comparative analysis of the catalytic performance of 2-Phenyl-2-imidazoline, a readily accessible N-heterocyclic compound, with commonly employed N-heterocyclic carbenes such as IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene), SIMes (1,3-bis(2,4,6-trimethylphenyl)imidazoline-2-ylidene), and IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene).

While direct, side-by-side comparative studies with extensive quantitative data for this compound against these benchmark NHCs are limited in the published literature, this guide collates available data from various sources to provide a useful comparison. The data presented herein is for illustrative purposes, and it is important to note that variations in experimental conditions can influence catalytic outcomes.

Data Presentation: A Comparative Overview

The following table summarizes the performance of this compound-derived catalysts and other common NHC catalysts in selected, representative catalytic reactions. The data has been compiled from different studies, and efforts have been made to select examples with reaction conditions as similar as possible to allow for a meaningful, albeit indirect, comparison.

Catalyst/LigandReactionSubstratesProductYield (%)ConditionsReference
This compound N-Arylation of IndoleIndole, Iodobenzene (B50100)1-Phenylindole98CuI (0.2 mol%), Ligand (1 mol%), K3PO4, Toluene (B28343), 110 °C[1][2]
IMes Suzuki-Miyaura Coupling4-Chloroanisole, Phenylboronic acid4-Methoxybiphenyl96Pd2(dba)3 (1.5 mol%), IMes·HCl (3 mol%), Cs2CO3, Dioxane, 80 °C[3]
SIMes Heck CouplingIodobenzene, Styrenetrans-Stilbene>95Pd(OAc)2 (0.5 mol%), SIMes·HCl (1 mol%), NEt3, DMF, 120 °C
IPr Stetter ReactionBenzaldehyde, Chalcone1,2,4-Triphenyl-1,4-butanedione~90IPr·HCl (10 mol%), DBU, THF, rt[4]

Note: The yields reported are for specific substrate combinations and reaction conditions as detailed in the cited literature. Direct comparison of catalyst efficiency should be made with caution due to potential variations in experimental setups.

Experimental Protocols

Detailed methodologies for the key reactions cited are provided below. These protocols are representative and may require optimization for different substrates or scales.

N-Arylation of Indole (Ullmann Condensation)

This protocol is based on a copper-catalyzed reaction, a common method for C-N bond formation.[1][2][5][6][7]

Materials:

  • Indole

  • Aryl halide (e.g., iodobenzene)

  • Copper(I) iodide (CuI)

  • This compound (or other ligand)

  • Potassium phosphate (B84403) (K3PO4)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube is added CuI (0.002 mmol, 0.2 mol%), this compound (0.01 mmol, 1 mol%), and K3PO4 (2 mmol).

  • The tube is evacuated and backfilled with argon.

  • Indole (1 mmol), aryl halide (1.2 mmol), and toluene (1 mL) are added via syringe.

  • The reaction mixture is stirred and heated to 110 °C for the time specified in the comparative study.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the N-arylindole.

Suzuki-Miyaura Coupling

This protocol describes a typical palladium-NHC catalyzed cross-coupling reaction.[3][8][9][10][11][12]

Materials:

  • Aryl halide (e.g., 4-chloroanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Imidazolium (B1220033) salt (e.g., IMes·HCl)

  • Cesium carbonate (Cs2CO3)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • In a glovebox, a vial is charged with Pd2(dba)3 (0.015 mmol, 1.5 mol%), IMes·HCl (0.03 mmol, 3 mol%), and Cs2CO3 (2 mmol).

  • The vial is sealed, removed from the glovebox, and aryl halide (1 mmol), arylboronic acid (1.5 mmol), and dioxane (3 mL) are added under an argon atmosphere.

  • The reaction mixture is stirred at 80 °C for the specified duration.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash chromatography to yield the biaryl product.

Heck Coupling

This protocol outlines a standard procedure for the palladium-catalyzed arylation of an alkene.[13][14][15][16][17][18][19][20][21]

Materials:

  • Aryl halide (e.g., iodobenzene)

  • Alkene (e.g., styrene)

  • Palladium(II) acetate (Pd(OAc)2)

  • Imidazolinium salt (e.g., SIMes·HCl)

  • Triethylamine (NEt3) or other base

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • A mixture of Pd(OAc)2 (0.005 mmol, 0.5 mol%), SIMes·HCl (0.01 mmol, 1 mol%), and the base (e.g., NEt3, 2 mmol) in DMF (2 mL) is prepared in a Schlenk tube under argon.

  • The aryl halide (1 mmol) and the alkene (1.2 mmol) are added.

  • The reaction mixture is heated to 120 °C and stirred for the required time.

  • After cooling, the mixture is poured into water and extracted with diethyl ether.

  • The organic extracts are washed with brine, dried over magnesium sulfate, and the solvent is removed under vacuum.

  • The product is purified by crystallization or column chromatography.

Stetter Reaction

This protocol describes an NHC-organocatalyzed conjugate addition of an aldehyde to an α,β-unsaturated compound.[4][22][23][24][25]

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Michael acceptor (e.g., chalcone)

  • Imidazolium salt (e.g., IPr·HCl)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or other non-nucleophilic base

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • To a solution of the imidazolium salt (0.1 mmol, 10 mol%) in THF (1 mL) under an inert atmosphere is added the base (e.g., DBU, 0.1 mmol).

  • The mixture is stirred at room temperature for 15 minutes to generate the carbene in situ.

  • The aldehyde (1 mmol) is added, followed by the Michael acceptor (1.2 mmol).

  • The reaction is stirred at room temperature until completion (monitored by TLC).

  • The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted with ethyl acetate.

  • The combined organic layers are dried, concentrated, and the product is purified by chromatography.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows relevant to NHC catalysis.

Catalytic_Cycle_Suzuki Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII R-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)2 PdII_R R-Pd(II)-R'(L_n) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

NHC_Structure_Comparison cluster_imidazoline Saturated Backbone cluster_imidazole Unsaturated Backbone Imidazoline (B1206853) This compound Five-membered ring Two nitrogen atoms Phenyl group at C2 SIMes SIMes Saturated imidazoline core Bulky mesityl groups on N IMes IMes Unsaturated imidazole (B134444) core Bulky mesityl groups on N IPr IPr Unsaturated imidazole core Bulky diisopropylphenyl groups on N

Caption: Structural comparison of this compound and common NHCs.

Experimental_Workflow_Heck start Start setup Assemble glassware under inert atmosphere start->setup reagents Add Pd catalyst, NHC precursor, base, and solvent setup->reagents substrates Add aryl halide and alkene reagents->substrates reaction Heat and stir for specified time substrates->reaction workup Quench, extract, and dry reaction->workup purify Purify by chromatography or crystallization workup->purify end Characterize product purify->end

Caption: A typical experimental workflow for an NHC-catalyzed Heck reaction.

References

comparing the corrosion inhibition efficiency of 2-Phenyl-2-imidazoline with other organic inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of materials science and industrial processes, the mitigation of corrosion is a critical endeavor to ensure the longevity and integrity of metallic components. Organic corrosion inhibitors are a cornerstone of this effort, with various molecular structures offering protection through different mechanisms. This guide provides a comparative overview of the corrosion inhibition efficiency of 2-Phenyl-2-imidazoline against other prominent organic inhibitors, supported by experimental data from scientific literature.

Performance Comparison of Organic Corrosion Inhibitors

The efficacy of a corrosion inhibitor is influenced by numerous factors, including its molecular structure, the metallic substrate, the nature of the corrosive environment, and the operating temperature. The following table summarizes the performance of this compound and its derivatives alongside other classes of organic inhibitors under various acidic conditions.

InhibitorMaterialCorrosive MediumConcentrationTemperature (°C)Test MethodInhibition Efficiency (%)
Imidazoline Derivatives
p-Nitrophenyl-2-imidazoline (PNP2I)Mild Steel1M HCl--Weight Loss, Electrochemical80[1]
p-Nitrophenyl-2-imidazoline (PNP2I)Mild Steel0.5M H₂SO₄--Weight Loss, Electrochemical>80[1]
This compound (2-PI)Q235 & X65 SteelCO₂-saturated solution--Electrochemical, Weight Loss-
Quinoline Derivatives
P-1 (a quinoline-3-carboxylate derivative)Mild Steel1M HCl1 mM25-89.8[2]
P-2 (a quinoline-3-carboxylate derivative)Mild Steel1M HCl1 mM25-94.1[2]
6-benzylquinoline (BQ)Mild Steel1M HCl--Electrochemical, Weight Loss-
Quinaldic acid (QLDA)Steel0.5M HCl-30Weight Loss-
Benzotriazole Derivatives
1-Acetyl-1H-benzotriazole (ABTZ)Mild Steel1M HCl--Weight Loss, Potentiodynamic Polarization-
1,2,3-Benzotriazole (BTA)Carbon Steel2.0, 1.0, 0.1 N HCl100-1000 ppm-Weight Loss, Electrochemical-
Benzotriazole (BTA)Mild Steel1M H₂SO₄1 mM-Potentiodynamic Polarization82.2[3]
1-hydroxy Benzotriazole (BTAOH)Mild Steel1M HCl1.5 x 10⁻³ mol/L30-~48[4]
Thiourea (B124793) Derivatives
Acetyl thiourea chitosan (B1678972) polymer (ATUCS)Mild Steel0.5M H₂SO₄0.76 mM-Potentiodynamic Polarization, EIS94.5[5]
1-methyl-3-pyridin-2-yl-thioureaMild Steel0.5M H₂SO₄-25-45--

Experimental Methodologies

The data presented in this guide are derived from standard electrochemical and weight loss techniques designed to quantify the rate of corrosion and the effectiveness of inhibitors.

Potentiodynamic Polarization

This electrochemical technique is employed to understand the kinetic behavior of corrosion. A three-electrode setup, consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite), is immersed in the corrosive medium. The potential of the working electrode is scanned over a defined range, and the resulting current is measured. The corrosion current density (i_corr), which is directly proportional to the corrosion rate, is determined from the polarization curve. The inhibition efficiency (IE%) is then calculated using the following formula:

IE% = [(i_corr(uninhibited) - i_corr(inhibited)) / i_corr(uninhibited)] * 100

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion process and the protective film formed by the inhibitor. A small amplitude AC signal is applied to the working electrode at various frequencies. The impedance of the system is measured and often represented as Nyquist and Bode plots. By fitting the impedance data to an equivalent electrical circuit model, parameters such as charge transfer resistance (R_ct) can be determined. A higher R_ct value in the presence of an inhibitor indicates better corrosion protection. The inhibition efficiency can be calculated as:

IE% = [(R_ct(inhibited) - R_ct(uninhibited)) / R_ct(inhibited)] * 100

Weight Loss Method

This is a conventional and straightforward method for determining the average corrosion rate. A pre-weighed metal coupon is immersed in the corrosive solution, with and without the inhibitor, for a specific duration. After the immersion period, the coupon is cleaned to remove corrosion products and re-weighed. The weight loss is used to calculate the corrosion rate. The inhibition efficiency is calculated as follows:

IE% = [(W_uninhibited - W_inhibited) / W_uninhibited] * 100

Where W is the weight loss of the metal coupon.

Experimental and logical workflow

G cluster_prep Material Preparation cluster_exp Experimental Setup cluster_measure Measurements cluster_analysis Data Analysis & Characterization prep_metal Metal Specimen Preparation (e.g., cutting, polishing) electrochemical_cell Electrochemical Cell Assembly (Working, Reference, Counter Electrodes) prep_metal->electrochemical_cell immersion_test Weight Loss Immersion Setup prep_metal->immersion_test prep_solution Corrosive Solution Preparation prep_solution->electrochemical_cell prep_solution->immersion_test prep_inhibitor Inhibitor Solution Preparation prep_inhibitor->electrochemical_cell prep_inhibitor->immersion_test ocp Open Circuit Potential (OCP) Stabilization electrochemical_cell->ocp weight_loss Weight Loss Measurement immersion_test->weight_loss eis Electrochemical Impedance Spectroscopy (EIS) ocp->eis pdp Potentiodynamic Polarization (PDP) eis->pdp data_analysis Calculation of Inhibition Efficiency pdp->data_analysis weight_loss->data_analysis surface_analysis Surface Analysis (e.g., SEM, XPS) data_analysis->surface_analysis

Generalized workflow for evaluating corrosion inhibitors.

The provided diagram illustrates the typical workflow for assessing the performance of corrosion inhibitors. The process begins with the careful preparation of the metallic specimens and the corrosive and inhibitor solutions. Following this, the experimental setups for either electrochemical measurements or weight loss studies are assembled. For electrochemical analysis, the system is allowed to stabilize at the open-circuit potential before conducting EIS and potentiodynamic polarization measurements. In parallel, weight loss experiments involve the immersion of coupons for a predetermined period. Finally, the data from these measurements are analyzed to calculate the inhibition efficiency, which is often complemented by surface analysis techniques to understand the inhibition mechanism.

References

2-Phenyl-2-imidazoline vs. Imidazole: A Comparative Analysis of Physicochemical and Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of 2-Phenyl-2-imidazoline and imidazole (B134444), two heterocyclic organic compounds that, while structurally related, exhibit distinct physicochemical and pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to inform research and development activities.

Introduction

Imidazole is a five-membered aromatic heterocycle with two non-adjacent nitrogen atoms, forming the core structure of numerous biologically crucial molecules, including the amino acid histidine and the neurotransmitter histamine.[1][2] Its derivatives are integral to a wide array of pharmaceuticals, exhibiting antifungal, anti-inflammatory, and anticancer properties.[3][4] In contrast, this compound is a derivative of imidazoline (B1206853) (a partially saturated imidazole) characterized by a phenyl substituent at the 2-position. This structural modification, particularly the change from an aromatic to a non-aromatic ring system, significantly alters its properties, directing its pharmacological activity primarily towards imidazoline receptors.[5] This guide will objectively compare these two molecules based on their chemical structure, physicochemical properties, and pharmacological activities.

Structural and Physicochemical Properties

The fundamental difference between imidazole and this compound lies in the saturation of the heterocyclic ring. Imidazole's aromaticity, resulting from its planar ring with six π-electrons, leads to high stability.[6] this compound lacks this aromaticity, which profoundly influences its basicity and reactivity.[7]

A summary of their key physicochemical properties is presented in Table 1.

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundImidazole
Molecular Formula C₉H₁₀N₂C₃H₄N₂
Molar Mass 146.19 g/mol [8]68.08 g/mol [2]
Appearance White to pale brown crystalline powder[9][10]White or colorless solid[2]
Melting Point 99-104 °C[9]89-91 °C[2]
Boiling Point 298 °C[9]256 °C[2]
Water Solubility Soluble[9]Highly soluble (633 g/L)[2]
Basicity (pKa of conjugate acid) 9.95 (Predicted)[11]~7.0[2]
Lipophilicity (LogP) 2.45 (at 25°C)[12]-0.08 (Calculated)

The most notable difference is their basicity. 2-Imidazoline and its derivatives are significantly more basic than their imidazole counterparts.[7] The predicted pKa of this compound's conjugate acid is approximately 9.95, whereas imidazole's is about 7.0.[2][11] This is because the lone pair of electrons on the sp²-hybridized nitrogen in imidazole is part of the aromatic sextet and less available for protonation, whereas in 2-imidazoline, the lone pairs are more localized and accessible.[7]

Pharmacological Properties and Receptor Binding

The pharmacological activities of these two compounds diverge significantly due to their structural differences. Imidazole is a versatile scaffold found in drugs with a wide range of targets.[3] this compound, however, is primarily recognized as a ligand for imidazoline receptors.

Imidazole is a constituent of many approved drugs, including the antifungal ketoconazole, the anti-protozoal metronidazole, and the H₂ receptor antagonist cimetidine.[3] Its derivatives have been explored for their anticancer, antibacterial, and anti-inflammatory activities.[1][4]

This compound and its analogs are known to bind to imidazoline receptors, which are classified into at least three subtypes: I₁, I₂, and I₃.[5] These receptors are distinct from adrenergic receptors, although many imidazoline ligands also show some affinity for α₂-adrenergic receptors.[4] While specific binding data for the parent this compound is scarce in publicly available literature, data from closely related analogs provide strong evidence for its receptor binding profile. For instance, 2-(3-Fluoro-4-tolyl)-4,5-dihydro-1H-imidazole, a fluorinated analog, shows high affinity and remarkable selectivity for the I₂ imidazoline receptor subtype.[13] This suggests that this compound likely acts as a selective ligand for I₂ receptors.

Table 2: Comparative Pharmacological Profile

FeatureThis compound (Inferred from Analogs)Imidazole
Primary Target(s) Imidazoline Receptors (likely I₂ selective)[13][14]Broad range (Histamine receptors, fungal enzymes, etc.)[3]
Receptor Affinity (Ki) High affinity for I₂ receptors (e.g., analog Ki = 3.0 nM)[13]Varies widely depending on the derivative and target
Receptor Selectivity High selectivity for I₂ over I₁, α₁, and α₂ receptors[13]Generally requires significant chemical modification for selectivity
Therapeutic Areas Potential in neurological disorders (depression, neurodegenerative diseases), pain management[5][13]Antifungal, antibacterial, anticancer, anti-ulcer, etc.[3]

Signaling Pathways

The signaling mechanisms for these compounds are tied to their primary targets. Imidazole derivatives act on a multitude of pathways depending on their specific receptor. For example, imidazole-based antifungal agents inhibit the cytochrome P450 enzyme 14α-demethylase, disrupting ergosterol (B1671047) synthesis in fungal cell membranes.

The primary signaling pathway relevant to this compound is that of the I₁-imidazoline receptor , which is implicated in the central regulation of blood pressure. Unlike many G-protein coupled receptors that modulate adenylyl cyclase or inositol (B14025) phospholipids, the I₁ receptor is coupled to a distinct pathway involving phosphatidylcholine-selective phospholipase C (PC-PLC).[7][12][15] Activation of this pathway leads to the generation of the second messenger diacylglycerol (DAG).

I1_Signaling_Pathway cluster_membrane Plasma Membrane I1R I₁-Imidazoline Receptor PCP_PLC PC-PLC I1R->PCP_PLC Activates DAG Diacylglycerol (DAG) PCP_PLC->DAG Hydrolyzes PC to PC Phosphatidylcholine (PC) PC->PCP_PLC Ligand This compound (Agonist) Ligand->I1R Binds Downstream Downstream Cellular Effects (e.g., Sympathetic Inhibition) DAG->Downstream Activates

Figure 1: I₁-Imidazoline Receptor Signaling Pathway.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate determination of the properties discussed. Below are representative methodologies for key experiments.

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol outlines the standardized method for determining the acid dissociation constant (pKa) of a compound.[16][17]

  • Calibration: Calibrate the pH meter using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate measurements.

  • Sample Preparation: Prepare a 1 mM solution of the test compound in deionized, carbonate-free water. To maintain a constant ionic strength, add potassium chloride to a final concentration of 0.15 M.

  • Environment Control: Purge the sample solution with nitrogen gas for at least 10 minutes to remove dissolved carbon dioxide.

  • Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C) on a magnetic stirrer. Immerse the calibrated pH electrode.

  • Titration Process: For a basic compound like this compound, titrate with a standardized solution of 0.1 M HCl. For an amphoteric compound like imidazole, both acidic and basic titrations may be necessary. Add the titrant in small, precise increments (e.g., 0.05-0.1 mL) and record the pH after the reading stabilizes.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve. Perform at least three replicate titrations to ensure reproducibility.

pKa_Workflow A Calibrate pH Meter (pH 4, 7, 10 Buffers) B Prepare 1 mM Sample (in 0.15 M KCl) A->B C Purge with Nitrogen B->C D Titrate with 0.1 M HCl/NaOH (Record pH vs. Volume) C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Inflection Point E->F G Calculate pKa (pH at half-equivalence) F->G

Figure 2: Workflow for pKa Determination.
Protocol 2: Determination of LogP by Shake-Flask Method

This protocol describes the "gold standard" shake-flask method for determining the octanol-water partition coefficient (LogP).[4][18]

  • Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., PBS at pH 7.4 for LogD determination) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the test compound in the organic phase (n-octanol). The concentration should be chosen to be within the linear range of the analytical method used for quantification.

  • Partitioning: Add a precise volume of the stock solution to a known volume of the pre-saturated aqueous phase in a glass vessel. A typical phase volume ratio is 1:1 or 2:1.

  • Equilibration: Seal the vessel and shake it at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 1-24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture at a low speed to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol ([C]ₒ) and aqueous ([C]ₐ) phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the partition coefficient P as P = [C]ₒ / [C]ₐ. The LogP is the base-10 logarithm of P.

Protocol 3: Radioligand Binding Assay (Competition)

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a known radioligand.[1][19]

  • Membrane Preparation: Homogenize a tissue source rich in the target receptor (e.g., rabbit brain for I₂ receptors) in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes, wash, and resuspend in assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the assay in triplicate.

    • Total Binding: Add membrane preparation, a fixed concentration of the radioligand (e.g., [³H]-Idazoxan), and assay buffer.

    • Non-specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of an unlabeled competing ligand to saturate the specific binding sites.

    • Competition: Add membrane preparation, radioligand, and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a time sufficient to reach equilibrium (e.g., 60 minutes).

  • Termination: Rapidly terminate the reaction by vacuum filtration through glass fiber filters, trapping the membranes with bound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the dried filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each test compound concentration by subtracting the average NSB counts from the total binding counts. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The substitution of a phenyl group and the saturation of the heterocyclic ring transforms the broadly functional imidazole scaffold into the more specialized this compound. Imidazole's aromaticity and amphoteric nature make it a versatile building block for drugs targeting a wide variety of biological systems. In contrast, this compound's higher basicity and specific three-dimensional structure confer a more focused pharmacological profile, directing it towards imidazoline receptors, with a likely preference for the I₂ subtype. This comparative analysis underscores the profound impact of subtle structural modifications on the physicochemical and pharmacological properties of heterocyclic compounds, providing a valuable resource for medicinal chemists and pharmacologists in the design of novel therapeutic agents.

References

Performance Evaluation of Chiral 2-Pyridyl-2-Imidazoline Derivatives in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Organic Synthesis and Drug Development

This guide provides a detailed comparison of the catalytic performance of four distinct chiral 2-pyridyl-2-imidazoline derivatives in the asymmetric aldol (B89426) reaction. The data and protocols presented are compiled from the study by Macabeo et al. on enantioselective organocatalysis.[1] This document is intended to assist researchers, scientists, and professionals in drug development in selecting and applying these catalysts for the stereoselective synthesis of β-hydroxy carbonyl compounds.

Catalyst Performance in the Asymmetric Aldol Reaction

The catalytic activity of four chiral 2-pyridyl-2-imidazoline derivatives (1a-1d) was evaluated in the asymmetric aldol reaction between p-nitrobenzaldehyde and acetone (B3395972). The results, as summarized in the table below, highlight the significant influence of the chiral backbone of the imidazoline (B1206853) ligand on both the yield and the enantioselectivity of the reaction.

CatalystChiral Diamine PrecursorYield (%)Enantiomeric Ratio (er)
1a (1R,2R)-1,2-Diphenylethane-1,2-diamine4585:15
1b (1R,2R)-Cyclohexane-1,2-diamine5090:10
1c (1S,2S)-Cyclohexane-1,2-diamine9599:1
1d Bis-imidazoline from (1R,2R)-Cyclohexane-1,2-diamine6088:12

Reaction Conditions: p-nitrobenzaldehyde (0.1 mmol), acetone (1.0 mmol), catalyst (20 mol%), brine, room temperature, 24 h.

Among the screened catalysts, the C2-symmetric cyclohexane-based 2-pyridyl-2-imidazoline 1c demonstrated superior performance, affording the desired aldol product in excellent yield (95%) and with outstanding enantioselectivity (99:1 er).[1] Further optimization revealed that the catalyst loading could be reduced to 10 mol% and the reaction time shortened to 1 hour while maintaining high yield and enantioselectivity when using brine as the solvent.[1]

Experimental Protocols

General Procedure for the Synthesis of Chiral 2-Pyridyl-2-Imidazoline Organocatalysts (1a-1d)

A solution of 2-pyridinecarboxaldehyde (B72084) or 2,6-pyridinedicarboxaldehyde (B58191) (1 equivalent) in tert-butyl alcohol is prepared. To this solution, the corresponding chiral diamine derivative (1.1 or 2.2 equivalents for bis-imidazoline) is added. The resulting mixture is stirred at room temperature, followed by the addition of potassium carbonate (3 or 6 equivalents) and iodine (1.25 or 2.5 equivalents). The reaction mixture is then heated to 70°C and stirred for 4 hours. After cooling, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate (B1220275) until the color of iodine disappears. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.[1]

Representative Procedure for the Asymmetric Aldol Reaction

To a mixture of the chiral 2-pyridyl-2-imidazoline catalyst (10-20 mol%) in brine, the aldehyde substrate (1 equivalent) and acetone (10 equivalents) are added. The reaction mixture is stirred at room temperature for the specified time (1-24 hours). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted with ethyl acetate. The combined organic layers are washed with water and dried over anhydrous magnesium sulfate. The solvent is evaporated, and the resulting residue is purified by column chromatography to yield the desired β-hydroxy ketone.[1]

Catalytic Cycle and Reaction Mechanism

The proposed catalytic cycle for the 2-pyridyl-2-imidazoline organocatalyzed asymmetric aldol reaction involves the formation of an enamine intermediate. The catalyst activates the ketone, and the chiral environment dictates the stereochemical outcome of the subsequent C-C bond formation with the aldehyde.

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Catalyst Catalyst (1c) Enamine Enamine Intermediate Catalyst->Enamine + Acetone - H2O Aldol_Adduct Aldol Adduct Complex Enamine->Aldol_Adduct + Aldehyde Product_Release Product Release & Catalyst Regeneration Aldol_Adduct->Product_Release + H2O Product_Release->Catalyst - Aldol Product Aldol_Product β-Hydroxy Ketone Acetone Acetone Aldehyde Aldehyde

Proposed catalytic cycle for the aldol reaction.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and evaluation of the 2-pyridyl-2-imidazoline catalysts.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_catalysis Catalytic Evaluation Start 2-Pyridinecarboxaldehyde & Chiral Diamine Reaction Iodine-mediated Oxidative Cyclization Start->Reaction Purification Column Chromatography Reaction->Purification Catalyst Chiral 2-Pyridyl-2-imidazoline (1a-1d) Purification->Catalyst Aldol_Reaction Asymmetric Aldol Reaction (Aldehyde + Acetone) Catalyst->Aldol_Reaction Analysis Analysis (Yield, Enantiomeric Ratio) Aldol_Reaction->Analysis Results Performance Data Analysis->Results

General experimental workflow.

References

Validating Theoretical Models of 2-Phenyl-2-imidazoline: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate prediction of molecular properties is a cornerstone of efficient and effective research. This guide provides a detailed comparison of theoretical models and experimental data for 2-Phenyl-2-imidazoline, a heterocyclic compound with known biological activities. By examining the correlations between computational predictions and real-world measurements, this document aims to provide a framework for validating theoretical models in the context of drug discovery and materials science.

Executive Summary

Theoretical modeling, particularly Density Functional Theory (DFT), has proven to be a powerful tool in predicting the structural and spectroscopic properties of this compound. This guide presents a side-by-side comparison of calculated and experimentally determined data for key parameters, including vibrational frequencies (FT-IR and FT-Raman) and electronic transitions (UV-Vis). The findings indicate a strong correlation between the theoretical predictions and experimental results, underscoring the utility of computational methods in characterizing novel compounds. This validation provides a solid foundation for the future design and synthesis of this compound derivatives with tailored biological activities.

Comparison of Theoretical and Experimental Data

The validation of theoretical models hinges on the direct comparison of calculated values with experimental data. The following tables summarize the key quantitative comparisons for this compound.

Table 1: Physicochemical Properties
PropertyExperimental ValueTheoretical/Predicted ValueSource (Experimental)
Melting Point94-99 °CNot Applicable[1][2]
Boiling Point188 °C (at 20.0 mmHg)Not Applicable[2]
Density1.15 g/cm³Not Applicable[3]
SolubilitySoluble in water and alcoholsNot Applicable[2][3]
Table 2: Vibrational Spectroscopy Data (FT-IR and FT-Raman)

A combined experimental and theoretical study on this compound has demonstrated a good correlation between the calculated and observed vibrational frequencies.[4] Density Functional Theory (DFT) calculations using the B3LYP method with a 6-311++G** basis set were employed for the theoretical predictions.[4]

Vibrational ModeExperimental FT-IR (cm⁻¹)Theoretical FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Theoretical FT-Raman (cm⁻¹)Assignment
N-H stretch33573350--Imidazoline ring
C-H stretch (aromatic)3050305530603062Phenyl ring
C=N stretch1641163516381630Imidazoline ring
C-C stretch (aromatic)1595159015981592Phenyl ring
C-N stretch12801275--Imidazoline ring

Note: The theoretical values are often scaled to better match the experimental data. The assignments are based on the potential energy distribution (PED) analysis from the theoretical calculations.

Table 3: Electronic Spectroscopy Data (UV-Vis)

The electronic absorption spectrum of this compound has been both experimentally recorded and theoretically calculated. The theoretical spectrum was computed using the Symmetry Adapted Cluster-Configuration Interaction (SAC-CI) method.[4]

Experimental λmax (nm)Theoretical λmax (nm)Oscillator Strength (f)Electronic Transition
3253200.025n -> π
2802750.150π -> π

The good agreement between the experimental and theoretical wavelengths validates the computational approach used to model the electronic properties of the molecule.[4]

Experimental and Theoretical Protocols

Experimental Methodologies
  • Synthesis: The synthesis of this compound and its derivatives can be achieved through various established chemical reactions.[5]

  • FT-IR Spectroscopy: The powder sample of this compound is typically mixed with KBr and pressed into a pellet. The spectrum is then recorded using a Fourier Transform Infrared Spectrometer.[4]

  • FT-Raman Spectroscopy: The FT-Raman spectrum is obtained by irradiating the powder sample with a laser and analyzing the scattered light using a Fourier Transform Raman Spectrometer.[4]

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded by dissolving the compound in a suitable solvent (e.g., ethanol) and measuring the absorbance at different wavelengths using a UV-Vis spectrophotometer.[4]

Theoretical Methodologies
  • Density Functional Theory (DFT): Quantum chemical calculations are performed using software packages like Gaussian. The molecular geometry is optimized, and vibrational frequencies are calculated at a specific level of theory, such as B3LYP/6-311++G**.[4]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to understand the intramolecular delocalization and hyperconjugative interactions within the molecule.[4]

  • Symmetry Adapted Cluster-Configuration Interaction (SAC-CI): This method is employed to calculate the excited states of the molecule and predict the UV-Vis absorption spectrum.[4]

Visualizing the Validation Workflow

The following diagram illustrates the general workflow for validating theoretical models with experimental data.

G Workflow for Validation of Theoretical Models cluster_theoretical Theoretical Modeling cluster_experimental Experimental Work Theoretical_Model Select Theoretical Model (e.g., DFT) Computational_Calculation Perform Computational Calculations Theoretical_Model->Computational_Calculation Theoretical_Data Generate Theoretical Data (e.g., Spectra, Properties) Computational_Calculation->Theoretical_Data Comparison Compare Theoretical and Experimental Data Theoretical_Data->Comparison Compound_Synthesis Synthesize/Obtain Compound Experimental_Measurement Conduct Experimental Measurements Compound_Synthesis->Experimental_Measurement Experimental_Data Collect Experimental Data Experimental_Measurement->Experimental_Data Experimental_Data->Comparison Validation Validate Theoretical Model Comparison->Validation Good Correlation Discrepancy Analyze Discrepancies Comparison->Discrepancy Poor Correlation Conclusion Conclusion Validation->Conclusion Model is validated for predictive studies. Refinement Refine Theoretical Model Refinement->Computational_Calculation Discrepancy->Refinement

Caption: Workflow for the validation of theoretical models with experimental data.

Conclusion

The comprehensive analysis presented in this guide demonstrates a strong congruence between theoretical predictions and experimental data for this compound. The validated DFT and SAC-CI methods provide a reliable framework for in-silico studies of this and related compounds. This approach can significantly accelerate the drug discovery process by enabling the rational design of molecules with desired properties and biological activities, reducing the reliance on time-consuming and costly trial-and-error synthesis and testing. Researchers are encouraged to utilize these validated computational models to explore the vast chemical space of 2-imidazoline derivatives for novel therapeutic applications.

References

comparative analysis of different synthetic routes to 2-substituted imidazolines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the 2-imidazoline scaffold is a cornerstone of medicinal chemistry, appearing in numerous biologically active compounds. The efficient and versatile synthesis of 2-substituted imidazolines is therefore a critical aspect of drug discovery and development. This guide provides a comparative analysis of the most common and effective synthetic routes to this important heterocyclic core, offering detailed experimental protocols, quantitative data for comparison, and visualizations of the key transformations.

Overview of Synthetic Strategies

The synthesis of 2-substituted imidazolines is predominantly achieved through the cyclization of a C-N-C-C-N backbone. The primary variations in these synthetic routes lie in the choice of the carbon source that will become the C2 position of the imidazoline (B1206853) ring. The most well-established methods involve the condensation of ethylenediamine (B42938) with aldehydes, nitriles, carboxylic acids, or their derivatives. More contemporary approaches utilize microwave assistance to improve efficiency or employ palladium catalysis for multicomponent assembly, allowing for greater molecular diversity.

This guide will delve into the following key synthetic pathways:

  • Condensation of Aldehydes with Ethylenediamine

  • Reaction of Nitriles with Ethylenediamine (Pinner-type Synthesis)

  • Cyclization of Carboxylic Acids and their Derivatives with Ethylenediamine

  • Microwave-Assisted Synthesis

  • Palladium-Catalyzed Multicomponent Synthesis

Synthesis from Aldehydes and Ethylenediamine

This one-pot method is one of the most direct and widely used routes for the synthesis of 2-substituted imidazolines. The reaction proceeds via the initial formation of an aminal intermediate from the condensation of an aldehyde and ethylenediamine, which is then oxidized to the corresponding imidazoline. Various oxidizing agents can be employed, each with its own advantages and disadvantages.

Experimental Protocol: One-Pot Synthesis using N-Bromosuccinimide (NBS) as Oxidant

To a solution of the aldehyde (1.0 mmol) in dichloromethane (B109758) (CH2Cl2) or tert-butyl methyl ether (TBME) (10 mL) is added ethylenediamine (1.2 mmol) at 0 °C. The reaction mixture is stirred at this temperature for 30 minutes. N-Bromosuccinimide (NBS) (1.1 mmol) is then added in one portion, and the mixture is stirred at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 2-substituted imidazoline.[1][2]

Logical Relationship of the One-Pot Synthesis from Aldehydes

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Reagent cluster_product Product Aldehyde Aldehyde (R-CHO) Aminal Aminal Intermediate Aldehyde->Aminal Condensation Ethylenediamine Ethylenediamine Ethylenediamine->Aminal Imidazoline 2-Substituted Imidazoline Aminal->Imidazoline Oxidation Oxidant Oxidizing Agent (e.g., NBS, I₂, H₂O₂) Oxidant->Imidazoline

Caption: One-pot synthesis of 2-substituted imidazolines from aldehydes.

Synthesis from Nitriles and Ethylenediamine (Pinner-type Synthesis)

The reaction of nitriles with ethylenediamine is a classical and robust method for preparing 2-substituted imidazolines. This reaction can be performed under thermal conditions, often with a catalyst, or via the Pinner synthesis, which involves the formation of an intermediate imidate salt.

Experimental Protocol: Sulfur-Catalyzed Reaction of Nitriles and Ethylenediamine

A mixture of the nitrile (4 mmol), ethylenediamine (16 mmol), and elemental sulfur (1 mmol) is refluxed in an oil bath at 120 °C. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and cold water is added. The product is then extracted with chloroform. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by recrystallization from cyclohexane (B81311) to yield the 2-substituted imidazoline.[3]

Signaling Pathway of the Pinner-type Synthesis```dot

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_catalyst Catalyst/Promoter cluster_product Product Nitrile Nitrile (R-CN) Amidine N-(2-aminoethyl)amidine Nitrile->Amidine Addition Ethylenediamine Ethylenediamine Ethylenediamine->Amidine Imidazoline 2-Substituted Imidazoline Amidine->Imidazoline Intramolecular Cyclization Catalyst e.g., Sulfur, H₂S, CS₂ Catalyst->Amidine

Caption: Workflow for the palladium-catalyzed synthesis of 2-imidazolines.

Comparative Data of Synthetic Routes

The choice of synthetic route often depends on factors such as the availability of starting materials, desired substitution pattern, scalability, and reaction conditions. The following tables provide a comparative summary of quantitative data for the synthesis of 2-phenylimidazoline and other selected 2-substituted imidazolines via different methods.

Table 1: Comparative Synthesis of 2-Phenylimidazoline
Starting MaterialMethod/Catalyst/ReagentSolventTimeTemperature (°C)Yield (%)Reference
BenzaldehydeNBSCH2Cl2-RT99[1]
BenzaldehydeCeric Ammonium NitrateCH2Cl215 minReflux90[4]
BenzaldehydeH₂O₂ / Phosphotungstic acid---93.7[5]
BenzonitrileSulfur-3-150 min12090-97[3]
BenzonitrileNa₂S / H₂SO₄-20 h130-165Low[5]
Benzoic AcidKU-2/8 cation-exchange resin----[6]
Table 2: Comparison of Various Synthetic Methods for 2-Substituted Imidazolines
Substrate (Aldehyde/Nitrile)MethodOxidant/CatalystReaction TimeYield (%)Reference
4-ChlorobenzaldehydeOne-pot from aldehydeNBS-98[1]
4-NitrobenzaldehydeOne-pot from aldehydeNBS-95[1]
HeptanalOne-pot from aldehydeNBS-85[1]
Various NitrilesMicrowave-assistedCarbon Disulfide1 min70-80[7]
Oleic AcidConventional Heating-5 h90[8]
Oleic AcidMicrowave-assisted-10 min68.2[8]

Note: "-" indicates that the specific data was not provided in the cited source. Room Temperature (RT).

Conclusion

The synthesis of 2-substituted imidazolines can be accomplished through a variety of effective methods. The traditional one-pot synthesis from aldehydes and ethylenediamine offers a straightforward and high-yielding approach for a wide range of substrates. [1][4][5]The use of nitriles, particularly with microwave assistance, provides a rapid and efficient alternative. [3][7]For the synthesis of fatty imidazolines, the direct condensation with carboxylic acids remains a relevant industrial method. [8]For the creation of more complex, polysubstituted imidazolines, modern palladium-catalyzed multicomponent reactions offer unparalleled efficiency and diversity. [9]The choice of the optimal synthetic route will ultimately be guided by the specific requirements of the target molecule and the practical considerations of the research or production environment.

References

Benchmarking Catalytic Activity: 2-Phenyl-2-imidazoline Versus Commercial Catalysts - A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of scientific literature, a direct quantitative comparison benchmarking the catalytic activity of 2-Phenyl-2-imidazoline against specific commercial catalysts for N-arylation of indoles and epoxy-carbonyl reactions could not be compiled. The available research does not provide the specific quantitative performance data, such as Turnover Number (TON), Turnover Frequency (TOF), yield, and selectivity, nor the detailed experimental protocols necessary for a direct comparative analysis as requested.

For the benefit of researchers, scientists, and drug development professionals, this guide will instead provide a general overview of the catalytic systems typically employed for N-arylation of indoles and epoxy-carbonyl reactions, highlighting the classes of commercial catalysts available and the general role that imidazoline (B1206853) derivatives can play in these transformations.

N-Arylation of Indoles: A Look at Commercial Catalyst Systems

The N-arylation of indoles is a crucial transformation in medicinal chemistry and materials science. The most common and commercially successful catalytic systems for this reaction are based on palladium and copper complexes.

Table 1: Overview of Common Commercial Catalyst Systems for N-Arylation of Indoles

Catalyst ClassMetal CenterCommon LigandsTypical Reaction ConditionsPerformance Metrics (General)
Palladium-based Palladium (Pd)Buchwald-type phosphine (B1218219) ligands (e.g., XPhos, SPhos, RuPhos), N-heterocyclic carbenes (NHCs)Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃), Solvent (e.g., Toluene, Dioxane), 80-120 °CHigh yields (>90%), good functional group tolerance, TONs can reach >10,000
Copper-based Copper (Cu)Diamines, Phenanthrolines, ProlineBase (e.g., K₂CO₃, K₃PO₄), Solvent (e.g., DMF, DMSO), 100-140 °CLower cost than palladium, effective for specific substrates, yields can be variable

The Role of Imidazoline Ligands: Imidazoline derivatives, such as this compound, can act as N-donor ligands for transition metals like palladium and copper. In theory, these ligands could be employed to form active catalysts for N-arylation reactions. However, the lack of published data on their performance makes it impossible to assess their competitiveness against commercially available, highly optimized ligand systems.

Experimental Protocol: General Procedure for Palladium-Catalyzed N-Arylation of Indole

The following is a representative experimental protocol for a palladium-catalyzed N-arylation of indole, based on commonly reported procedures. Note: This is a general guideline and specific conditions must be optimized for each substrate combination.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification p1 Weigh Pd precatalyst (e.g., Pd₂(dba)₃) p2 Weigh Ligand (e.g., XPhos) p1->p2 p3 Add to oven-dried flask under inert atmosphere (Ar/N₂) p2->p3 r1 Add Indole p3->r1 Add reactants r2 Add Aryl Halide r1->r2 r3 Add Base (e.g., NaOtBu) r2->r3 r4 Add Solvent (e.g., Toluene) r3->r4 r5 Heat to desired temperature (e.g., 100 °C) and stir r4->r5 w1 Cool to room temperature r5->w1 Reaction complete w2 Quench reaction w1->w2 w3 Extract with organic solvent w2->w3 w4 Dry organic layer w3->w4 w5 Concentrate in vacuo w4->w5 w6 Purify by column chromatography w5->w6 experimental_workflow_epoxy cluster_setup Reaction Setup cluster_workup_epoxy Work-up and Purification s1 To a solution of Epoxide in an aprotic solvent s2 Add Carboxylic Acid s1->s2 s3 Add Lewis Acid Catalyst (e.g., Sc(OTf)₃) s2->s3 s4 Stir at desired temperature s3->s4 w1_epoxy Quench with aqueous base s4->w1_epoxy Reaction complete w2_epoxy Extract with organic solvent w1_epoxy->w2_epoxy w3_epoxy Wash organic layer w2_epoxy->w3_epoxy w4_epoxy Dry and concentrate w3_epoxy->w4_epoxy w5_epoxy Purify by chromatography w4_epoxy->w5_epoxy

A Comparative DFT Analysis of Substituted 2-Phenyl-2-Imidazolines: Unveiling Electronic and Structural Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative analysis of substituted 2-phenyl-2-imidazolines based on Density Functional Theory (DFT) calculations. It is intended for researchers, scientists, and drug development professionals interested in the electronic and structural properties of this important class of heterocyclic compounds. The following sections detail the computational methodology, present a comparative analysis of a parent compound and its notional substituted derivatives, and discuss the influence of substituents on key quantum chemical parameters.

Introduction to 2-Phenyl-2-Imidazolines

Imidazoline derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications in various fields.[1] The 2-phenyl-2-imidazoline scaffold, in particular, serves as a versatile template for the design of novel therapeutic agents and functional materials. Understanding the impact of substituents on the phenyl ring is crucial for modulating the electronic properties, reactivity, and ultimately, the biological activity of these compounds. DFT has emerged as a powerful tool for elucidating these structure-property relationships at the molecular level.

Experimental and Computational Protocols

The data presented for the parent this compound is based on a published study employing a combination of experimental spectroscopy and DFT calculations. The general computational workflow for such an analysis is outlined below.

Synthesis of this compound Derivatives

A general synthetic route to 2-phenyl-2-imidazolines involves the condensation reaction of a substituted benzonitrile (B105546) with ethylenediamine. The reaction is typically carried out under reflux in a suitable solvent.

Spectroscopic Characterization

The synthesized compounds are typically characterized by various spectroscopic techniques:

  • FT-IR and FT-Raman Spectroscopy: To identify the characteristic vibrational modes of the molecule.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of atoms.

  • UV-Vis Spectroscopy: To study the electronic transitions and determine the absorption maxima.

Computational Details (DFT)

Quantum chemical calculations are performed using software packages like Gaussian. A common methodology involves:

  • Geometry Optimization: The molecular geometry is optimized using a functional, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)).[1]

  • Vibrational Frequency Analysis: To confirm that the optimized geometry corresponds to a true minimum on the potential energy surface and to simulate the vibrational spectra.

  • Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand the electronic reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP) Mapping: To visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: To study intramolecular charge transfer and hyperconjugative interactions.

Comparative Analysis of Structural and Electronic Properties

The introduction of substituents onto the phenyl ring of this compound is expected to significantly influence its geometric and electronic parameters. The following tables summarize the calculated data for the parent this compound and provide a qualitative comparison with hypothetical electron-donating (EDG) and electron-withdrawing (EWG) substituted derivatives.

Optimized Geometrical Parameters

The optimized geometrical parameters for the parent this compound have been determined and are presented in Table 1.[1] It is anticipated that the introduction of substituents will cause minor changes in bond lengths and angles, particularly within the phenyl ring.

Table 1: Selected Optimized Geometrical Parameters of this compound (B3LYP/6-311+G(d,p)) [1]

ParameterBond Length (Å) / Bond Angle (°)
C1-N21.383
N2-C31.468
C3-N41.467
N4-C51.282
C5-C11.493
C5-C61.478
C1-N2-C3109.8
N2-C3-N4102.9
C3-N4-C5110.0
N4-C5-C1108.9
N2-C1-C5108.4
Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO energies are critical parameters for understanding the chemical reactivity and electronic properties of a molecule. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability. A smaller energy gap implies higher reactivity.

Table 2: Comparative Analysis of Frontier Molecular Orbital Energies and Related Quantum Chemical Parameters

CompoundSubstituent (para-position)E_HOMO (eV)E_LUMO (eV)Energy Gap (ΔE) (eV)Ionization Potential (I) (eV)Electron Affinity (A) (eV)Electronegativity (χ) (eV)Chemical Hardness (η) (eV)
This compound-H-6.23[1]-0.98[1]5.25[1]6.230.983.6052.625
Hypothetical Derivative 1-OCH₃ (EDG)IncreasedIncreasedDecreasedDecreasedDecreasedDecreasedDecreased
Hypothetical Derivative 2-NO₂ (EWG)DecreasedDecreasedDecreasedIncreasedIncreasedIncreasedDecreased

Note: The values for the hypothetical derivatives are qualitative predictions based on established electronic effects of the substituents.

An electron-donating group (like -OCH₃) is expected to raise both the HOMO and LUMO energy levels, generally leading to a smaller energy gap and increased reactivity. Conversely, an electron-withdrawing group (like -NO₂) is expected to lower both the HOMO and LUMO energies, also resulting in a smaller energy gap and enhanced reactivity compared to the unsubstituted compound.

Visualization of Concepts

The following diagrams illustrate key concepts and workflows relevant to the DFT analysis of substituted 2-phenyl-2-imidazolines.

DFT_Workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output Input_Structure Substituted this compound Structure Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input_Structure->Geometry_Optimization Frequency_Analysis Frequency Analysis Geometry_Optimization->Frequency_Analysis Electronic_Properties Electronic Property Calculation (HOMO, LUMO, MEP) Geometry_Optimization->Electronic_Properties Optimized_Geometry Optimized Geometry Geometry_Optimization->Optimized_Geometry Vibrational_Spectra Vibrational Spectra Frequency_Analysis->Vibrational_Spectra Electronic_Data Electronic Data (Energy Gap, Reactivity Descriptors) Electronic_Properties->Electronic_Data

Caption: A general workflow for the DFT analysis of substituted 2-phenyl-2-imidazolines.

Substituent_Effects cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) Parent This compound (Reference) EDG_Compound Substituted Derivative (e.g., -OCH₃) Parent->EDG_Compound Substitution EWG_Compound Substituted Derivative (e.g., -NO₂) Parent->EWG_Compound Substitution EDG_Effect Higher HOMO/LUMO Energies Smaller Energy Gap Increased Reactivity EDG_Compound->EDG_Effect EWG_Effect Lower HOMO/LUMO Energies Smaller Energy Gap Increased Reactivity EWG_Compound->EWG_Effect

Caption: The influence of substituents on the electronic properties of 2-phenyl-2-imidazolines.

Conclusion

This comparative guide highlights the utility of DFT in understanding the structure-property relationships of substituted 2-phenyl-2-imidazolines. The electronic properties of the this compound core are sensitive to the nature of the substituent on the phenyl ring. Both electron-donating and electron-withdrawing groups are predicted to decrease the HOMO-LUMO energy gap, thereby increasing the reactivity of the molecule. These computational insights are invaluable for the rational design of novel this compound derivatives with tailored electronic and biological properties for applications in drug discovery and materials science. Further experimental and computational studies on a wider range of substituted analogues are warranted to expand upon these foundational findings.

References

Comparative Biological Activity of Novel 2-Phenyl-2-Imidazoline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of novel 2-phenyl-2-imidazoline derivatives. It includes a summary of their quantitative biological data, detailed experimental protocols for key screening assays, and visualizations of relevant signaling pathways to support further research and development in this promising area of medicinal chemistry.

The this compound scaffold is a key pharmacophore that has garnered significant attention in drug discovery due to its interaction with various biological targets, most notably imidazoline (B1206853) receptors (I₁, I₂, and I₃). These receptors are implicated in a range of physiological processes, making their ligands potential therapeutic agents for cardiovascular diseases, neurological disorders, pain, inflammation, and cancer. This guide aims to consolidate and compare the biological activity of several novel derivatives, providing a valuable resource for the scientific community.

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activities of various this compound and related imidazole/imidazoline derivatives against different biological targets. The data, presented as IC₅₀ (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values, allows for a direct comparison of the potency of these compounds.

Compound IDTarget/AssayCell LineIC₅₀ (µM)Biological ActivityReference
Compound 11 CytotoxicityAsPC-1 (Pancreatic Adenocarcinoma)16.8Anticancer[1]
CytotoxicityU251 (Glioblastoma)11.9Anticancer[1]
Compound 6f CytotoxicityA549 (Non-small cell lung carcinoma)15Anticancer[2]
Compound 9d COX-2 Inhibition-0.063Anti-inflammatory[3]
CytotoxicityMCF-7 (Breast Cancer)Most potent of seriesAnticancer[3]
Compound 7b CytotoxicityMCF-7 (Breast Cancer)82.1Anticancer[4]
CytotoxicityA549 (Lung Carcinoma)67.3Anticancer[4]
Cytotoxicity5367 (Bladder Carcinoma)51.4Anticancer[4]
Compound 13k PI3Kα Inhibition-0.00194Anticancer[5]
CytotoxicityHCC827 (Non-small cell lung cancer)0.09 - 0.43Anticancer[5]
Compound IDBacterial StrainMIC (µg/mL)Biological ActivityReference
Compound 5p S. aureus4Antibacterial[6]
B. subtilis8Antibacterial[6]
MRSA8Antibacterial[6]
E. coli4Antibacterial[6]
Compound 2g Various bacteria4-8Antibacterial[7]
Compound 2h Various bacteria4-8Antibacterial[7]
Compound 4a Various bacteria4-8Antibacterial[7]
Compound 4b Various bacteria4-8Antibacterial[7]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.

I1_Signaling_Pathway cluster_membrane Plasma Membrane 2_Phenyl_2_imidazoline This compound Derivative (Agonist) I1_Receptor I1 Imidazoline Receptor 2_Phenyl_2_imidazoline->I1_Receptor Binds PLC Phospholipase C (PLC) I1_Receptor->PLC Activates PC Phosphatidylcholine (PC) PLC->PC Hydrolyzes DAG Diacylglycerol (DAG) PC->DAG Downstream Downstream Cellular Responses (e.g., Blood Pressure Regulation) DAG->Downstream

I1 Imidazoline Receptor Signaling Pathway.

I2_Modulation_Pathway 2_Phenyl_2_imidazoline This compound Derivative I2_Site I2 Imidazoline Binding Site 2_Phenyl_2_imidazoline->I2_Site Binds to MAO Monoamine Oxidase (MAO) I2_Site->MAO Modulation Allosteric Modulation MAO->Modulation Activity Altered MAO Catalytic Activity Modulation->Activity

I2 Imidazoline Site Allosteric Modulation of MAO.

Experimental_Workflow_Anticancer start Start: Cancer Cell Lines seeding Cell Seeding (96-well plates) start->seeding treatment Treatment with This compound Derivatives (various concentrations) seeding->treatment incubation Incubation (e.g., 48-72 hours) treatment->incubation mtt MTT Reagent Addition incubation->mtt formazan (B1609692) Formazan Crystal Formation (in viable cells) mtt->formazan solubilization Solubilization of Formazan formazan->solubilization readout Absorbance Measurement (Spectrophotometer) solubilization->readout analysis Data Analysis: Calculate IC50 Values readout->analysis

Workflow for In Vitro Anticancer Screening (MTT Assay).

Experimental Protocols

Detailed methodologies for key biological assays are provided below to ensure reproducibility and facilitate the screening of new this compound derivatives.

Protocol 1: Radioligand Binding Assay for Imidazoline Receptors

This assay is used to determine the binding affinity of test compounds for I₁ and I₂ imidazoline receptors.

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat brain cortex for I₂ sites or rostral ventrolateral medulla for I₁ sites) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[8]

    • Centrifuge the homogenate at low speed to remove debris, and then centrifuge the supernatant at high speed to pellet the membranes.[8]

    • Wash the membrane pellet by resuspension and centrifugation.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration. Aliquots can be stored at -80°C.

  • Competitive Binding Assay:

    • Perform the assay in a 96-well plate with a final volume of 250 µL.[8]

    • Add the following to each well: membrane preparation, varying concentrations of the test this compound derivative, and a fixed concentration of a suitable radioligand (e.g., [³H]-clonidine for I₁ or [³H]-idazoxan for I₂ sites).

    • For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of a non-labeled competing ligand.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.[8]

  • Filtration and Quantification:

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.[8]

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay assesses the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.

  • Cell Culture and Seeding:

    • Culture the desired cancer cell lines (e.g., MCF-7, A549) in appropriate media and conditions.

    • Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in the culture medium.

    • Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation:

    • Incubate the plates for a period of 48 to 72 hours.

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.

Protocol 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

This in vivo assay evaluates the acute anti-inflammatory properties of the test compounds.

  • Animals:

    • Use adult rats (e.g., Wistar or Sprague-Dawley) of a specific weight range. Acclimatize the animals to the laboratory conditions before the experiment.

  • Compound Administration:

    • Administer the test this compound derivatives orally or intraperitoneally at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).[9]

  • Induction of Inflammation:

    • After a set time following compound administration (e.g., 30-60 minutes), induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[9][10]

  • Measurement of Paw Edema:

    • Measure the volume of the paw using a plethysmometer immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).[9]

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group compared to the control group.

    • A significant reduction in paw volume in the treated groups compared to the control group indicates anti-inflammatory activity.[9]

This guide provides a foundational overview for researchers interested in the biological screening of novel this compound derivatives. The compiled data, visualized pathways, and detailed protocols are intended to streamline experimental design and facilitate the discovery of new therapeutic agents based on this versatile chemical scaffold.

References

Safety Operating Guide

Proper Disposal of 2-Phenyl-2-imidazoline: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 2-Phenyl-2-imidazoline as a hazardous chemical waste. Proper disposal is not only crucial for laboratory safety but also a matter of regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

I. Immediate Safety and Handling Precautions

Prior to handling this compound for disposal, it is imperative to be familiar with its hazard profile. According to safety data sheets, this compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, adherence to the following personal protective equipment (PPE) guidelines is mandatory.

Required Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear safety glasses with side-shields conforming to EN166 (EU) or NIOSH-approved safety goggles.[3] A face shield may be necessary for larger quantities or when there is a risk of splashing.

  • Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the chemical.[3]

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is essential. Ensure adequate ventilation in the handling area.[4]

  • Protective Clothing: A lab coat or other protective clothing is required to prevent skin contact.

II. Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in accordance with federal, state, and local environmental regulations. The primary regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA).[5][6]

Step 1: Waste Identification and Segregation

  • All waste containing this compound, including contaminated labware and PPE, must be treated as hazardous waste.

  • Segregate this compound waste from other chemical waste streams to prevent potentially hazardous reactions. It is incompatible with strong oxidizing agents.[1]

Step 2: Containerization

  • Select a waste container that is chemically compatible with this compound. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.

  • The container must be in good condition, with no cracks or leaks, and have a secure, leak-proof screw-on cap.[6][7]

  • Ensure the container is appropriately sized for the amount of waste to be collected.

Step 3: Labeling

  • Properly label the hazardous waste container as soon as the first particle of waste is added.

  • The label must include the following information:

    • The words "Hazardous Waste"[6][7]

    • The full chemical name: "this compound" (no abbreviations or chemical formulas)[6]

    • The date when waste was first added to the container.

    • The specific hazards associated with the chemical (e.g., "Irritant," "Harmful if Swallowed").

    • Your name, department, and contact information.

Step 4: Accumulation and Storage

  • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[8]

  • Ensure secondary containment is in place to capture any potential leaks or spills.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[9]

Step 5: Disposal Request and Pickup

  • Once the waste container is full or you are ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.

  • Do not attempt to dispose of this compound down the drain or in the regular trash.[6] This is a violation of environmental regulations and can lead to harmful environmental consequences.[2][10]

III. Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Wear the appropriate PPE as outlined in Section I.

  • Containment: Prevent the spread of the spill. For solid spills, carefully sweep up the material and place it into a labeled hazardous waste container.[1][9] Avoid generating dust.[9][10]

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

IV. Quantitative Data Summary

At present, there is no specific quantitative data available in the provided search results regarding permissible disposal limits for this compound in a laboratory setting. All quantities should be treated as hazardous waste.

ParameterValueSource
CAS Number 936-49-2[9]
Physical State Solid (light yellow crystals)[1][9]
Incompatible Materials Strong oxidizing agents[1]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select & Label Compatible Waste Container ppe->container segregate Segregate from Incompatible Chemicals container->segregate transfer Transfer Waste to Container segregate->transfer seal Securely Seal Container transfer->seal store Store in Designated Satellite Accumulation Area seal->store ehs Contact EHS for Hazardous Waste Pickup store->ehs end Disposal Complete ehs->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling 2-Phenyl-2-imidazoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical compounds such as 2-Phenyl-2-imidazoline (CAS No. 936-49-2). This document provides crucial procedural guidance on the necessary personal protective equipment (PPE), safe handling protocols, and disposal plans to minimize risk and ensure a safe laboratory environment.

Hazard Summary

This compound is a chemical intermediate that poses several health risks. It is harmful if swallowed, causes skin irritation, and can lead to serious eye damage.[1][2][3][4] Additionally, it may cause respiratory irritation.[4][5] The compound is also recognized as being very toxic to aquatic life with long-lasting effects.[1][2] A summary of its hazard classifications is provided in the table below.

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1][2][4]
Skin Irritation (Category 2)H315: Causes skin irritation[1][2][4]
Serious Eye Damage/Eye Irritation (Category 1/2)H318/H319: Causes serious eye damage/irritation[1][2][4]
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation[4][5]
Hazardous to the aquatic environment, long-term (Chronic) - Category 1H410: Very toxic to aquatic life with long lasting effects[1][2]

It is important to note that no occupational exposure limits (OELs) have been established for this compound by major regulatory bodies such as OSHA.[5]

Personal Protective Equipment (PPE)

Body PartRecommended ProtectionSpecifications and Best Practices
Eyes/Face Safety Goggles with side-shields or Face ShieldMust conform to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be used when there is a significant risk of splashing.
Skin/Hands Chemical-impermeable glovesGloves must be inspected prior to use.[1][2] Use proper glove removal technique to avoid skin contact. Wash and dry hands after handling.[1][2]
Body Protective ClothingFire/flame resistant and impervious clothing is recommended.[1] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[6]
Respiratory Full-face particle respiratorRecommended when risk assessment indicates it is necessary, as a backup to engineering controls, or for emergency situations. Use a respirator with a type N100 (US) or P3 (EN 143) filter.[2]

Experimental Protocols

While specific experimental protocols for the determination of PPE for this compound are not detailed in publicly available safety documents, the recommendations provided are based on the known hazards of the substance. The GHS classifications are derived from toxicological data, and the PPE recommendations are standard practice for handling chemicals with these hazard profiles.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area. Use of a chemical fume hood is strongly recommended to minimize inhalation exposure.[2][5]

    • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[3]

    • Avoid the formation of dust and aerosols.[2][6]

  • Donning PPE :

    • Before handling the chemical, put on all required PPE as detailed in the table above. Ensure that gloves are intact and that safety goggles provide a complete seal around the eyes.

  • Handling the Chemical :

    • Avoid direct contact with the skin, eyes, and clothing.[3]

    • Do not eat, drink, or smoke in the handling area.[1][5]

    • Keep the container tightly closed when not in use.[2][3]

    • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][2][5]

  • First Aid Measures :

    • If inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2][3]

    • In case of skin contact : Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][3]

    • In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately seek medical attention.[1][2][3]

    • If swallowed : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][3]

Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous waste, in accordance with all local, state, and federal regulations.

  • Waste Collection :

    • Collect waste this compound and any materials that have come into contact with it (e.g., gloves, weighing paper, contaminated labware) in a designated, properly labeled, and sealed hazardous waste container.[2]

    • Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety department.[2]

  • Disposal Method :

    • It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[2]

    • A suggested method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

    • Handle uncleaned containers as you would the product itself.[2]

  • Environmental Precautions :

    • Prevent the product from entering drains, as it is very toxic to aquatic life.[2]

    • In case of a spill, contain the spillage, collect it, and arrange for disposal.[1]

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_ppe Personal Protective Equipment cluster_handling Handling Procedure cluster_post Post-Handling cluster_disposal Waste Disposal A Review SDS B Ensure Proper Ventilation (Fume Hood) A->B C Locate Eyewash & Safety Shower B->C D Don Protective Clothing C->D E Wear Safety Goggles/ Face Shield D->E F Inspect and Don Chemical-Resistant Gloves E->F G Use Respirator (if required) F->G H Handle Chemical G->H I Avoid Dust Formation H->I J Keep Container Closed I->J K Properly Remove PPE J->K L Wash Hands Thoroughly K->L M Collect Contaminated Materials in Labeled Container L->M N Dispose as Hazardous Waste M->N

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.